molecular formula C14H8Cl4 B7790342 P,P'-dde CAS No. 68679-99-2

P,P'-dde

Cat. No.: B7790342
CAS No.: 68679-99-2
M. Wt: 318.0 g/mol
InChI Key: UCNVFOCBFJOQAL-UHFFFAOYSA-N
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Description

DDE (Dichlorodiphenyldichloroethylene) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity and male reproductive toxicity according to The Environmental Protection Agency (EPA).
P,p'-dde appears as white crystalline solid or white powder. (NTP, 1992)
DDE is a chlorophenylethylene that is ethylene substituted by two 4-chlorophenyl groups at position 1 and two chlorine atoms at position 2. It has a role as a persistent organic pollutant and a human xenobiotic metabolite. It is a member of monochlorobenzenes and a chlorophenylethylene.
1,1-Dichloro-2,2-bis(p-chlorophenyl) ethylene (DDE) is a breakdown product of DDT, which was used in the past as an insecticide. No information is available on the acute (short-term) or chronic (long-term) effects of DDE. Acute, oral exposure to high doses of DDT in humans results in central nervous system (CNS) effects, such as headaches, nausea, and convulsions. The only effect noted in epidemiologic studies of workers exposed to DDT and other pesticides was an increase in activity of liver enzymes. Animal studies have reported effects on the liver, immune system, and CNS from chronic oral exposure to DDT. Human studies are inconclusive regarding DDE and cancer. Animal studies have reported an increased incidence of liver tumors in mice and hamsters, and thyroid tumors in female rats from oral exposure to DDE. EPA has classified DDE as a Group B2, probable human carcinogen.
This compound has been reported in Euglena gracilis with data available.
DDE, P,P'- is an isomer of dichlorodiphenyldichloroethylene, an organochlorine insecticide. It is one of the components of commercial mixtures of DDT. DDT was once a widely used pesticide, but today its agricultural use has been banned worldwide due to its toxicity and tendency to bioaccumulate. However, it still has limited use in disease vector control. (L84)
An organochlorine pesticide, it is the ethylene metabolite of DDT.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene
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InChI

InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H
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InChI Key

UCNVFOCBFJOQAL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl
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Molecular Formula

C14H8Cl4
Record name P,P'-DDE
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DSSTOX Substance ID

DTXSID9020374
Record name p,p'-DDE
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Molecular Weight

318.0 g/mol
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Physical Description

P,p'-dde appears as white crystalline solid or white powder. (NTP, 1992), White solid; [HSDB]
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Boiling Point

601.7 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), Soluble in fat and most organic solvents, In water, 0.065 mg/L at 24 °C, In water, 0.04 mg/L at 25 °C
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Vapor Pressure

0.000006 [mmHg], 6.0X10-6 mm Hg at 25 °C
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Color/Form

White, crystalline solid

CAS No.

72-55-9, 68679-99-2
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Melting Point

190 to 194 °F (NTP, 1992), 89 °C
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Foundational & Exploratory

Synthesis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) from p,p'-Dichlorodiphenyltrichloroethane (DDT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of p,p'-dichlordiphenyldichloroethylene (p,p'-DDE) from p,p'-dichlorodiphenyltrichloroethane (DDT). The primary method detailed is the dehydrochlorination of DDT, a process of significant interest in environmental science, toxicology, and for the synthesis of analytical standards. This document outlines the core chemical transformation, detailed experimental protocols, and quantitative data to support researchers in the controlled synthesis of this compound.

Introduction

p,p'-Dichlorodiphenyltrichloroethane (DDT) is a well-known organochlorine insecticide. Its primary and most stable metabolite is p,p'-dichlordiphenyldichloroethylene (this compound), formed through the process of dehydrochlorination, which involves the removal of a hydrogen and a chlorine atom from the parent DDT molecule. This transformation can occur both biologically, through enzymatic action in organisms, and chemically under laboratory conditions.[1] The synthesis of this compound is crucial for creating analytical standards for environmental monitoring and for toxicological studies investigating its role as an endocrine disruptor and persistent organic pollutant (POP).[2] This guide focuses on the chemical synthesis of this compound from p,p'-DDT.

Chemical Transformation

The core of the synthesis is the dehydrohalogenation of p,p'-DDT. This reaction results in the loss of a molecule of hydrogen chloride (HCl) and the formation of a double bond in the ethylene (B1197577) bridge of the molecule, converting the trichloroethane group to a dichloroethylene group.[2]

Reaction Pathway Diagram

G DDT p,p'-DDT (C₁₄H₉Cl₅) DDE This compound (C₁₄H₈Cl₄) DDT->DDE  Dehydrochlorination (e.g., NaOH / 2-propanol) HCl + HCl G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_analysis Purification & Analysis A Prepare DDT and Alkaline 2-Propanol Solutions B Combine Reactants and Stir at Room Temperature A->B C Quench Reaction with Water B->C D Extract with Hexane C->D E Wash and Dry Organic Layer D->E F Concentrate Extract E->F G Analyze by GC-ECD F->G H Characterize Product G->H

References

A Comparative Analysis of the Biological Activities of o,p'-DDE and p,p'-DDE: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyltrichloroethane (DDT) and its persistent metabolite, dichlorodiphenyldichloroethylene (DDE), are environmental contaminants of significant concern due to their endocrine-disrupting properties. Technical grade DDT is a mixture of isomers, with p,p'-DDT being the most abundant and o,p'-DDT present in smaller quantities.[1] Metabolism of these parent compounds leads to the formation of p,p'-DDE and o,p'-DDE, respectively. These isomers, while structurally similar, exhibit distinct biological activities, primarily interacting with the estrogen and androgen signaling pathways. This technical guide provides a comprehensive comparison of the biological activities of o,p'-DDE and this compound, focusing on their mechanisms of action, receptor binding affinities, and the experimental methodologies used to characterize them.

Core Biological Activities: A Tale of Two Receptors

The primary biological distinction between o,p'-DDE and this compound lies in their preferential interaction with different steroid hormone receptors.[2] Generally, o,p'-DDE is considered to be estrogenic, meaning it mimics the effects of estrogen, while this compound is primarily characterized as an anti-androgen, counteracting the effects of androgens like testosterone.[2][3]

  • o,p'-DDE: An Estrogen Agonist: This isomer has been shown to bind to the estrogen receptor (ER), primarily ERα, and elicit estrogenic responses.[4] This interaction can lead to the activation of estrogen-responsive genes and the proliferation of estrogen-sensitive cells.[4] The estrogenic activity of technical DDT is largely attributed to the presence of the o,p' isomer.[2]

  • This compound: An Androgen Receptor Antagonist: In contrast, this compound has a weak affinity for the estrogen receptor but is a potent antagonist of the androgen receptor (AR).[3][5] By binding to the AR, it competitively inhibits the binding of endogenous androgens, thereby blocking androgen-induced gene transcription and subsequent physiological effects.[2][3] This anti-androgenic activity is linked to observed abnormalities in male reproductive development in wildlife and laboratory animals.[3] While primarily anti-androgenic, some studies suggest that this compound may also exhibit weak estrogenic activity under certain conditions.[6]

Quantitative Comparison of Biological Activity

The following table summarizes the quantitative data on the receptor binding affinities and potencies of o,p'-DDE and this compound from various in vitro studies.

IsomerTarget ReceptorAssay TypeSpecies/Cell LineEndpointValueReference
o,p'-DDE Estrogen Receptor (ER)Competitive BindingRainbow TroutIC503.2 µM[7]
Estrogen Receptor (GPR30)Competitive BindingHumanRBA0.25-1.3%[8]
This compound Androgen Receptor (AR)Competitive BindingRatKi3.5 µM[1][9]
Androgen Receptor (AR)Competitive BindingRatIC505 µM[1][9]
Estrogen Receptor (rtER)Competitive BindingRainbow TroutIC508 µM[10][11]

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%. Ki: The inhibition constant, indicating the binding affinity of an inhibitor to a receptor. RBA: Relative binding affinity compared to the endogenous ligand.

Signaling Pathways

The distinct biological activities of o,p'-DDE and this compound are a direct consequence of their interference with the estrogen and androgen receptor signaling pathways, respectively.

Estrogen Receptor (ER) Signaling Pathway and o,p'-DDE

o,p'-DDE acts as an agonist, binding to the estrogen receptor and initiating a cascade of events that mimic the natural ligand, estradiol.

EstrogenSignaling cluster_extracellular cluster_cytoplasm cluster_nucleus opDDE o,p'-DDE ER_HSP ER-HSP Complex opDDE->ER_HSP Binds to ER ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to ERE Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Estrogenic Proteins mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response

Figure 1: Estrogenic action of o,p'-DDE.
Androgen Receptor (AR) Signaling Pathway and this compound

This compound acts as an antagonist, binding to the androgen receptor and preventing the binding of endogenous androgens, thereby inhibiting the downstream signaling cascade.

AndrogenSignaling cluster_extracellular cluster_cytoplasm cluster_nucleus Androgen Androgen (e.g., Testosterone) HSP_AR AR-HSP Complex Androgen->HSP_AR Binds to AR ppDDE This compound ppDDE->HSP_AR Binds to AR (Antagonist) AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP_AR->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Blocked No_Transcription Inhibition of Gene Transcription ARE->No_Transcription Blocked_Response Blocked Androgenic Response No_Transcription->Blocked_Response

Figure 2: Anti-androgenic action of this compound.

Experimental Protocols

The characterization of the biological activities of o,p'-DDE and this compound relies on a suite of in vitro assays. The following sections provide detailed methodologies for key experiments.

Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To quantify the binding affinity (Ki) and inhibitory concentration (IC50) of o,p'-DDE and this compound for the estrogen and androgen receptors, respectively.

Materials:

  • Recombinant human estrogen or androgen receptor

  • [³H]-Estradiol or [³H]-Dihydrotestosterone (radioligand)

  • Test compounds (o,p'-DDE, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test compounds (o,p'-DDE and this compound) and the unlabeled endogenous ligand (estradiol or dihydrotestosterone (B1667394) for standard curve).

  • In a 96-well plate, add a fixed concentration of the respective recombinant receptor to each well.

  • Add the various concentrations of the test compounds or unlabeled ligand to the wells.

  • Add a fixed concentration of the radiolabeled ligand to all wells.

  • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow binding to reach equilibrium.

  • Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Add scintillation cocktail to the wells containing the receptor-bound radioligand.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

BindingAssayWorkflow A Prepare Serial Dilutions (Test Compounds & Unlabeled Ligand) C Add Test Compounds/ Unlabeled Ligand A->C B Add Recombinant Receptor to 96-well Plate B->C D Add Radiolabeled Ligand C->D E Incubate to Reach Equilibrium D->E F Separate Bound and Free Ligand E->F G Add Scintillation Cocktail F->G H Measure Radioactivity G->H I Calculate % Specific Binding H->I J Determine IC50 and Ki I->J

Figure 3: Receptor Competitive Binding Assay Workflow.
Reporter Gene Assay

This assay measures the transcriptional activation of a receptor in response to a test compound.

Objective: To determine if o,p'-DDE can activate the estrogen receptor and if this compound can inhibit the androgen receptor-mediated gene expression.

Materials:

  • A suitable mammalian cell line (e.g., HeLa, HEK293) that does not endogenously express the receptor of interest.

  • Expression plasmid for the human estrogen or androgen receptor.

  • Reporter plasmid containing a reporter gene (e.g., luciferase, β-galactosidase) under the control of a hormone-responsive promoter (e.g., ERE or ARE).

  • Cell culture medium and supplements.

  • Transfection reagent.

  • Test compounds (o,p'-DDE, this compound).

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Protocol:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Co-transfect the cells with the receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.

  • After a recovery period, replace the medium with a medium containing serial dilutions of the test compounds (for agonist testing, e.g., o,p'-DDE) or a fixed concentration of the endogenous ligand plus serial dilutions of the test compound (for antagonist testing, e.g., this compound).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and add the appropriate substrate for the reporter enzyme.

  • Measure the reporter gene activity (e.g., luminescence or absorbance) using a luminometer or spectrophotometer.

  • Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).

  • Plot the normalized reporter activity against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

ReporterGeneAssayWorkflow A Seed Cells in Multi-well Plate B Co-transfect with Receptor and Reporter Plasmids A->B C Treat with Test Compounds B->C D Incubate for 24-48 hours C->D E Lyse Cells and Add Substrate D->E F Measure Reporter Activity E->F G Normalize Data F->G H Determine EC50 or IC50 G->H

Figure 4: Reporter Gene Assay Workflow.
Cell Proliferation Assay (E-SCREEN)

This assay is used to assess the estrogenic activity of compounds by measuring their ability to induce the proliferation of estrogen-dependent cells.

Objective: To determine the proliferative effect of o,p'-DDE on an estrogen-sensitive cell line.

Materials:

  • Estrogen-responsive human breast cancer cell line (e.g., MCF-7).

  • Cell culture medium depleted of estrogens (e.g., phenol (B47542) red-free medium with charcoal-stripped serum).

  • Test compound (o,p'-DDE).

  • Positive control (e.g., 17β-estradiol).

  • Cell proliferation detection reagent (e.g., MTT, SRB, or a fluorescent dye).

  • Multi-well plates.

  • Microplate reader.

Protocol:

  • Culture MCF-7 cells in estrogen-depleted medium for several days to synchronize the cells and minimize background proliferation.

  • Seed the cells in a 96-well plate in the estrogen-depleted medium.

  • After cell attachment, replace the medium with fresh estrogen-depleted medium containing serial dilutions of the test compound or the positive control.

  • Incubate the cells for 6-7 days, allowing for cell proliferation.

  • At the end of the incubation period, add the cell proliferation detection reagent to each well.

  • After a further incubation period (as per the reagent manufacturer's instructions), measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

  • Plot the percentage of proliferation against the log concentration of the test compound to determine the proliferative effect.

CellProliferationAssayWorkflow A Culture MCF-7 Cells in Estrogen-Depleted Medium B Seed Cells in 96-well Plate A->B C Treat with Test Compound/ Positive Control B->C D Incubate for 6-7 Days C->D E Add Cell Proliferation Reagent D->E F Measure Absorbance/ Fluorescence E->F G Calculate % Proliferation F->G H Determine Proliferative Effect G->H

Figure 5: Cell Proliferation Assay (E-SCREEN) Workflow.

Conclusion

The biological activities of o,p'-DDE and this compound are distinctly different, with the former acting primarily as an estrogen receptor agonist and the latter as a potent androgen receptor antagonist. This clear divergence in their mechanisms of action underscores the importance of isomer-specific analysis in toxicological and pharmacological research. The in vitro assays detailed in this guide provide robust and reliable methods for quantifying the endocrine-disrupting potential of these and other environmental contaminants. A thorough understanding of their differential effects on steroid hormone signaling pathways is crucial for assessing their risks to human and wildlife health and for the development of potential therapeutic interventions.

References

The Core Mechanisms of p,p'-DDE Endocrine Disruption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms underlying the endocrine-disrupting properties of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), the persistent metabolite of the organochlorine pesticide DDT. The primary focus is on its well-established role as a potent antagonist of the androgen receptor (AR), with additional discussion on its interactions with estrogen and progesterone (B1679170) receptors, and its impact on steroidogenic pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in related fields.

Introduction

p,p'-Dichlorodiphenyldichloroethylene (this compound) is a persistent organic pollutant that bioaccumulates in lipid-rich tissues, leading to long-term exposure in both wildlife and humans.[1] Its classification as an endocrine-disrupting chemical (EDC) stems from its ability to interfere with the normal functioning of the endocrine system, primarily by interacting with nuclear hormone receptors and altering steroid hormone synthesis and metabolism. The most pronounced and well-documented effect of this compound is its potent antagonism of the androgen receptor (AR), which has been linked to abnormalities in male reproductive development.[2][3] While its anti-androgenic activity is the primary focus, this compound also exhibits weaker interactions with estrogen and progesterone receptors and can modulate the activity of key enzymes involved in steroidogenesis.[4][5]

Interaction with Nuclear Hormone Receptors

The endocrine-disrupting effects of this compound are largely mediated through its direct interaction with nuclear hormone receptors, leading to altered gene expression.

Androgen Receptor (AR) Antagonism

The principal mechanism of this compound's endocrine disruption is its function as a potent, competitive antagonist of the androgen receptor.[2][3] It binds to the AR's ligand-binding domain, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition blocks the subsequent conformational changes in the receptor that are necessary for its translocation to the nucleus, binding to androgen response elements (AREs) on DNA, and the recruitment of co-activators to initiate the transcription of androgen-dependent genes.[3]

Table 1: Quantitative Data for this compound Interaction with the Androgen Receptor

ParameterValueSpecies/SystemReference
IC50 5 µMRat Androgen Receptor[2][6]
Ki 3.5 µMRat Androgen Receptor[2][6]
Estrogen Receptor (ER) Modulation

Compared to its potent anti-androgenic activity, this compound exhibits significantly weaker interactions with the estrogen receptor.[3] Studies have shown that it has a low binding affinity for both ERα and ERβ.[4] While some reports suggest weak estrogenic or anti-estrogenic effects at high concentrations, these are generally not considered the primary mechanism of its endocrine-disrupting action.[4]

Progesterone Receptor (PR) Interaction

This compound has been shown to inhibit progesterone-induced reporter gene activity in a dose-dependent manner in both yeast and human breast cancer cells (T47D) that express the human progesterone receptor (hPR).[5] However, it does not appear to act as a PR agonist.[5] The inhibitory effects may occur through both PR-dependent and PR-independent pathways.[5]

Disruption of Steroidogenesis

Beyond direct receptor interaction, this compound can also disrupt the endocrine system by altering the synthesis of steroid hormones.

Effects on Aromatase Activity

This compound has been shown to increase aromatase activity in human endometrial stromal cells and breast cancer cells.[7][8] Aromatase is a key enzyme that catalyzes the conversion of androgens (like testosterone) to estrogens (like estradiol). By up-regulating aromatase, this compound can lead to an increase in local estrogen concentrations, potentially contributing to estrogen-dependent pathologies.[7]

Impact on Testosterone and Estradiol (B170435) Production

In vitro studies using ovarian cultures from largemouth bass have demonstrated that this compound can cause a dose-dependent decrease in testosterone levels, while estradiol levels remained unaffected.[1] However, in other systems, such as human granulosa cells, this compound has been observed to enhance both basal and FSH-stimulated aromatase activity, which would lead to increased estradiol production. The context- and species-specific nature of these effects highlights the complexity of this compound's impact on steroidogenesis.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay is used to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

  • Cell/Tissue Source: Cytosol from the ventral prostate of rats or hamsters, or cell lines engineered to express the AR.[9]

  • Radioligand: Typically [³H]-dihydrotestosterone ([³H]DHT).[9]

  • Procedure:

    • Prepare cytosolic extracts containing the AR.

    • Incubate a constant concentration of [³H]DHT with increasing concentrations of the competitor (this compound or a known standard like unlabeled DHT).

    • Separate bound from unbound radioligand using a method like dextran-coated charcoal.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Data Analysis: The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Androgen-Dependent Transcriptional Activation Assay

This assay measures the ability of a compound to induce or inhibit the transcriptional activity of the AR.

  • Cell Line: Typically a mammalian cell line (e.g., HEK293, PC3) transiently or stably transfected with an AR expression vector and a reporter gene construct. The reporter construct contains a promoter with androgen response elements (AREs) driving the expression of a reporter gene (e.g., luciferase, chloramphenicol (B1208) acetyltransferase).

  • Procedure:

    • Culture the transfected cells in a steroid-free medium.

    • Treat the cells with a known androgen (e.g., DHT) in the presence or absence of various concentrations of this compound.

    • After an incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).

    • A decrease in reporter gene activity in the presence of this compound indicates antagonistic activity.

  • Controls: Include a vehicle control (no androgen), a positive control (androgen only), and a known AR antagonist (e.g., hydroxyflutamide).

H295R Steroidogenesis Assay

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to assess the effects of chemicals on steroid hormone production as these cells express most of the key enzymes required for steroidogenesis.

  • Cell Line: NCI-H295R.

  • Procedure:

    • Culture H295R cells in a multi-well plate.

    • Expose the cells to various concentrations of this compound for a defined period (e.g., 48 hours).

    • Collect the cell culture medium.

    • Quantify the levels of steroid hormones (e.g., testosterone, estradiol, progesterone) in the medium using techniques like ELISA or LC-MS/MS.

    • Assess cell viability to rule out cytotoxicity as a cause for altered hormone production.

  • Endpoints: Changes in the production of key steroid hormones compared to vehicle-treated control cells.

Visualizations

Signaling Pathways

p_p_DDE_Androgen_Receptor_Antagonism cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds p_p_DDE This compound p_p_DDE->AR Competitively Binds (Antagonism) AR_HSP AR-HSP Complex AR->AR_HSP HSP binding AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA

Caption: this compound as a competitive antagonist of the androgen receptor signaling pathway.

p_p_DDE_Steroidogenesis_Disruption cluster_Steroidogenesis Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR, P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase StAR StAR P450scc CYP11A1 HSD3B 3β-HSD CYP17A1_1 CYP17A1 HSD17B 17β-HSD Aromatase Aromatase (CYP19A1) p_p_DDE This compound p_p_DDE->Testosterone Decreases Production (in some systems) p_p_DDE->Aromatase Increases Activity

Caption: this compound's disruptive effects on the steroidogenesis pathway.

Experimental Workflows

Androgen_Receptor_Binding_Assay_Workflow start Start: Prepare AR-containing cytosolic extract incubate Incubate: - Constant [³H]DHT - Increasing [this compound] start->incubate separate Separate bound and unbound ligand (e.g., charcoal) incubate->separate quantify Quantify bound [³H]DHT (Liquid Scintillation) separate->quantify plot Plot % specific binding vs. log[this compound] quantify->plot calculate Calculate IC50 and Ki plot->calculate end_node End: Determine binding affinity calculate->end_node

Caption: Workflow for an androgen receptor competitive binding assay.

Conclusion

The primary endocrine-disrupting mechanism of this compound is its potent antagonism of the androgen receptor, leading to the inhibition of androgen-dependent gene transcription. While it exhibits weaker interactions with estrogen and progesterone receptors, its ability to modulate steroidogenic enzymes, particularly aromatase, represents another significant pathway of endocrine disruption. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals working to assess the risks associated with this compound exposure and to develop strategies to mitigate its effects. Further research is warranted to fully elucidate the complex and often context-dependent nature of its interactions with the endocrine system.

References

p,p'-DDE as an Androgen Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine insecticide dichlorodiphenyltrichloroethane (DDT).[1][2] Due to its widespread historical use and environmental persistence, this compound is a ubiquitous environmental contaminant found in soil, water, and the tissues of wildlife and humans.[3][4] While initially recognized for the estrogenic effects of its parent compound, research has revealed that this compound possesses potent antiandrogenic properties.[4][5] This technical guide provides an in-depth overview of this compound's function as an androgen receptor (AR) antagonist, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols for researchers and drug development professionals.

Mechanism of Action

The antiandrogenic activity of this compound is primarily attributed to its direct interaction with the androgen receptor (AR), a ligand-activated transcription factor crucial for male sexual development and reproductive function.[5][6] this compound acts as a competitive antagonist, inhibiting the binding of endogenous androgens, such as dihydrotestosterone (B1667394) (DHT), to the AR.[3][7] This inhibition prevents the conformational changes in the AR necessary for its dissociation from heat shock proteins, dimerization, and translocation to the nucleus.[8] Consequently, the AR is unable to bind to androgen response elements (AREs) on target genes, leading to a suppression of androgen-dependent gene transcription.[5][9] Some evidence also suggests that this compound may bind to an allosteric site on the AR, inducing structural changes that disrupt the binding of androgens to the ligand-binding domain.[10]

cluster_0 Cytoplasm cluster_1 Nucleus DHT Androgen (DHT) AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_Dimer AR Dimer AR_HSP->AR_Dimer Translocates & Dimerizes DDE This compound DDE->AR_HSP Competitively Binds ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates

Caption: Androgen receptor signaling and this compound antagonism.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the antiandrogenic activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Androgen Receptor Binding and Activity

ParameterValueSpecies/Cell LineCommentsReference(s)
Ki 3.5 µMNot SpecifiedCompetitive binding affinity for the androgen receptor.[1]
IC50 5 µMNot SpecifiedConcentration causing 50% inhibition of androgen binding.[1]
Transcriptional Inhibition 0.2 µMNot SpecifiedConcentration that effectively inhibits androgen-induced transcriptional activity.[1]

Table 2: In Vivo Effects of this compound Exposure in Male Rats

DoseDurationAge at ExposureObserved EffectsReference(s)
100 mg/kg/dayGestational Days 14-18FetalReduced anogenital distance at birth; retention of thoracic nipples.[1][11]
100 mg/kg/day25-57 days oldWeanlingDelayed onset of puberty.[1]
200 mg/kg/day4 days120 days oldSignificant reduction in the weights of seminal vesicles and prostate.[1]

Table 3: In Vivo Effects of this compound Exposure in Male Japanese Medaka (Oryzias latipes)

ConcentrationDurationAge at ExposureObserved EffectsReference(s)
1, 5, 20, 100 µg/L2 months20-day post hatch (Juvenile)Increased hepatosomatic index (HSI), decreased gonadosomatic index (GSI). Intersex observed at 100 µg/L.[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competitive Androgen Receptor Binding Assay

This assay quantifies the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Recombinant androgen receptor protein (ligand-binding domain).

  • Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).

  • Test compound (this compound).

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT).

  • Scintillation vials and scintillation fluid.

  • Filter apparatus and glass fiber filters.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound (this compound) and a constant, saturating concentration of the radiolabeled androgen in the assay buffer.

  • Incubation: In microcentrifuge tubes, combine the recombinant AR protein, the radiolabeled androgen, and either the test compound or vehicle control.

  • Binding: Incubate the mixture at 4°C for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The AR protein and any bound radioligand will be retained on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding of the radiolabeled androgen at each concentration of the test compound. Plot the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen.

A Prepare Reagents: - Recombinant AR - [³H]-DHT - this compound dilutions B Incubate AR, [³H]-DHT, and this compound (or vehicle) at 4°C A->B C Separate Bound from Free Ligand via Vacuum Filtration B->C D Wash Filters with Ice-Cold Buffer C->D E Measure Radioactivity with Scintillation Counter D->E F Calculate IC50 Value E->F

Caption: Workflow for a competitive AR binding assay.
Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the AR.

Materials:

  • A suitable mammalian cell line (e.g., HepG2, CHO, PC-3).[8][13]

  • An AR expression vector (if the cell line does not endogenously express AR).

  • A reporter plasmid containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase).

  • A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

  • Cell culture medium and reagents.

  • Transfection reagent.

  • Androgen agonist (e.g., DHT).

  • Test compound (this compound).

  • Lysis buffer and luciferase assay substrate.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at an appropriate density and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the AR expression vector (if needed), the ARE-reporter plasmid, and the normalization plasmid using a suitable transfection reagent.

  • Incubation: Allow the cells to express the plasmids for 24-48 hours.

  • Compound Treatment: Treat the cells with a constant concentration of an AR agonist (e.g., DHT) in the presence of serial dilutions of this compound or a vehicle control.

  • Incubation: Incubate the treated cells for another 24 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the activity of both the primary (e.g., firefly) and normalization (e.g., Renilla) luciferases in the cell lysates using a luminometer.

  • Data Analysis: Normalize the primary reporter gene activity to the activity of the control reporter. Plot the normalized activity against the concentration of this compound to determine its antagonistic effect and calculate the IC50 value.

A Seed Mammalian Cells in a Multi-Well Plate B Co-transfect Cells with: - AR Expression Vector - ARE-Luciferase Reporter - Normalization Vector A->B C Incubate for 24-48h for Gene Expression B->C D Treat Cells with DHT and Serial Dilutions of this compound C->D E Incubate for 24h D->E F Lyse Cells and Measure Luciferase Activity E->F G Normalize Data and Calculate IC50 F->G

Caption: Workflow for an AR reporter gene assay.

This compound is a potent androgen receptor antagonist that competitively inhibits the binding of endogenous androgens, leading to the suppression of androgen-dependent gene transcription.[1][5] This antiandrogenic activity has been demonstrated in both in vitro and in vivo studies, with documented effects on the development and function of the male reproductive system.[1][12] The experimental protocols detailed in this guide provide robust methods for characterizing the antiandrogenic potential of this compound and other environmental chemicals. A thorough understanding of the mechanisms by which this compound disrupts androgen signaling is critical for assessing its risk to human and wildlife health and for the development of strategies to mitigate its impact.

References

The Estrogenic Impetus of p,p'-DDE: A Technical Guide to its Effects on Wildlife

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent organochlorine pesticide metabolite, p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), is a ubiquitous environmental contaminant with well-documented endocrine-disrupting properties in wildlife. This technical guide provides an in-depth analysis of the estrogenic effects of this compound exposure, with a focus on reptilian, avian, and piscine species. It summarizes key quantitative data, details experimental methodologies for seminal studies, and illustrates the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the ecological and toxicological impacts of endocrine-disrupting compounds.

Introduction

Since the widespread use of dichlorodiphenyltrichloroethane (DDT) in the mid-20th century, its primary and highly stable metabolite, this compound, has become a persistent fixture in global ecosystems.[1] Accumulating in the fatty tissues of organisms, this compound biomagnifies through the food web, leading to significant concentrations in apex predators.[2] While initially recognized for its role in the eggshell thinning of avian species, subsequent research has unveiled a more complex toxicological profile, including potent endocrine-disrupting activities.[1][3] Notably, this compound can exert estrogenic effects, contributing to a range of reproductive and developmental abnormalities in wildlife.[4][5] This guide synthesizes the current scientific understanding of these estrogenic effects, providing a technical overview for the scientific community.

Molecular Mechanism of Estrogenic Action

The estrogenic activity of this compound is primarily mediated through its interaction with the estrogen receptor (ER). Although considered a weak estrogen compared to estradiol (B170435), its persistence and bioaccumulation can lead to significant biological effects.[6] The prevailing mechanism involves this compound binding to the ligand-binding domain of the ER, initiating a cascade of molecular events that mimic the action of endogenous estrogens.

dot

Estrogenic_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_HSP ER-HSP Complex This compound->ER_HSP Binds to ER ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Dimerization and Binding to DNA HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP Dissociation Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Estrogenic Proteins (e.g., Vitellogenin) mRNA->Protein Translation Biological_Effects Estrogenic Biological Effects Protein->Biological_Effects

Caption: this compound Estrogenic Signaling Pathway.

Quantitative Data on Estrogenic Effects

The following tables summarize quantitative data from key studies on the estrogenic effects of this compound exposure in various wildlife species.

Table 1: Effects of this compound on Alligator Reproduction
SpeciesEndpointThis compound ConcentrationObserved EffectReference
Alligator mississippiensisSex Determination100 ppb (in ovo)Female-biased sex ratio at intermediate incubation temperatures[7]
Alligator mississippiensisPlasma Hormones (Juvenile Males)Environmentally exposed (Lake Apopka)Significantly reduced plasma testosterone (B1683101) levels[8]
Alligator mississippiensisPhallus Size (Juvenile Males)Environmentally exposed (Lake Apopka)Significantly reduced phallus size compared to control populations[5]
Alligator mississippiensisOvarian Morphology (Females)Environmentally exposed (Lake Apopka)Abnormal ovarian morphologies[9]
Alligator mississippiensisEgg Viability462 ppb (in egg yolks)Associated with increased embryonic mortality[10]
Table 2: Effects of this compound on Avian Reproduction
SpeciesEndpointThis compound Concentration/DoseObserved EffectReference
American Kestrel (Falco sparverius)Eggshell Thinning3 ppm (dietary)14% decrease in eggshell thickness[11]
Various raptorial and fish-eating birdsEggshell ThinningCorrelated with residues in eggsSignificant eggshell thinning leading to reproductive failure[1]
DuckEggshell Gland FunctionDietary exposureReduced prostaglandin (B15479496) synthetase activity and calcium uptake[12]
Japanese Quail (Coturnix japonica)Eggshell Thickness30 µg/g (injected into yolk)Increased eggshell mass and thickness[13]
Table 3: Effects of this compound on Fish
SpeciesEndpointThis compound ConcentrationExposure DurationObserved EffectReference
Tilapia (Oreochromis mossambicus)Vitellogenin (Vg) Gene Expression100 µg/g (single injection)Increased expression of VgA and VgB[14]
Zebrafish (Danio rerio)Vitellogenin (VTG) Production0.2 and 2.0 µg/L14 daysIncreased VTG production in whole-body homogenate[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's estrogenic effects.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

dot

ER_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Uterine_Cytosol Prepare Rat Uterine Cytosol (Source of ER) Incubate Incubate Cytosol, [3H]-E2, and this compound Uterine_Cytosol->Incubate Radiolabeled_E2 Prepare Radiolabeled Estradiol ([3H]-E2) Radiolabeled_E2->Incubate Test_Compound Prepare this compound Solutions (Varying Concentrations) Test_Compound->Incubate Separate Separate ER-Bound and Free [3H]-E2 Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data to Determine IC50 and Relative Binding Affinity Quantify->Analyze

Caption: Estrogen Receptor Competitive Binding Assay Workflow.

Protocol:

  • Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized rats. The tissue is homogenized in a buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[16]

  • Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with the uterine cytosol in the presence of varying concentrations of this compound.[17]

  • Separation of Bound and Free Ligand: The mixture is treated to separate the ER-bound radiolabeled estradiol from the unbound fraction. This is often achieved using hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabeled estradiol against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined.[16]

Vitellogenin (VTG) Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of vitellogenin, a female-specific egg yolk precursor protein, in the plasma or whole-body homogenates of male or juvenile fish, which is a biomarker for estrogenic exposure.

Protocol:

  • Sample Collection: Blood plasma or whole-body homogenates are collected from fish exposed to this compound and control groups.[18]

  • Coating: Microtiter plates are coated with a capture antibody specific to vitellogenin.

  • Incubation with Sample: The collected samples are added to the wells, and any vitellogenin present binds to the capture antibody.

  • Incubation with Detection Antibody: A second antibody, also specific to vitellogenin and conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to a different epitope on the vitellogenin molecule.[19]

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Measurement and Quantification: The intensity of the color is measured using a spectrophotometer, and the concentration of vitellogenin in the samples is determined by comparison to a standard curve.[18][19]

Avian Eggshell Thickness Measurement

This procedure is used to quantify the degree of eggshell thinning, a classic biomarker of this compound exposure in birds.

Protocol:

  • Egg Collection and Preparation: Eggs are collected from the nests of birds from exposed and control populations. The contents are removed, and the shells are washed and allowed to dry.[20]

  • Measurement Points: Eggshell thickness is measured at multiple points around the equator of the egg to ensure a representative average.[21]

  • Measurement Instrument: A micrometer or a Hall effect thickness gauge is used to measure the thickness of the eggshell fragments.[20][22]

  • Data Analysis: The average eggshell thickness for each egg and for each group (exposed vs. control) is calculated and statistically compared. The Ratcliffe Index, which compares the weight of the eggshell to its surface area, can also be used.[11]

Discussion

The evidence presented in this guide unequivocally demonstrates the estrogenic potential of this compound in a variety of wildlife species. The molecular mechanism, involving the binding and activation of the estrogen receptor, leads to a suite of adverse reproductive and developmental outcomes. In alligators, exposure is linked to altered sex determination, hormonal imbalances, and morphological abnormalities of the reproductive tract.[7][8][9] Avian species exhibit the well-documented phenomenon of eggshell thinning, which has had devastating impacts on populations of predatory birds.[1] In fish, the induction of vitellogenin in males and juveniles serves as a sensitive biomarker of estrogenic exposure.[14][15]

It is important to note that this compound also exhibits antiandrogenic activity, which can contribute to the observed reproductive effects, particularly in males.[4] The interplay between the estrogenic and antiandrogenic actions of this compound can result in a complex and species-specific toxicological profile.

Conclusion

This compound remains a significant environmental threat to wildlife due to its persistence, bioaccumulation, and potent endocrine-disrupting properties. Its ability to act as an estrogen mimic can lead to severe reproductive and developmental impairments across a range of species. The quantitative data and experimental protocols detailed in this guide provide a critical foundation for ongoing research into the ecological impacts of this compound and other endocrine-disrupting chemicals. A thorough understanding of these effects is essential for developing effective conservation strategies and for informing public health policies aimed at mitigating the risks posed by these pervasive environmental contaminants. Professionals in drug development can also leverage this information to better understand the potential for estrogenic side effects of novel compounds.

References

The Molecular Toxicology of p,p'-DDE and its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyldichloroethylene (DDE) is a persistent metabolite of the organochlorine insecticide dichlorodiphenyltrichloroethane (DDT). Due to the widespread historical use of DDT, DDE and its isomers are ubiquitous environmental contaminants.[1] These lipophilic compounds bioaccumulate in fatty tissues and biomagnify through the food chain, posing a significant toxicological threat to wildlife and humans.[2] The most prevalent and toxicologically significant isomer is p,p'-DDE, followed by the o,p'-DDE isomer.[2][3] This guide provides a comprehensive overview of the molecular toxicology of this compound and its isomers, with a focus on their mechanisms of action, relevant signaling pathways, quantitative toxicological data, and key experimental methodologies.

Core Toxicological Mechanisms

The molecular toxicity of this compound and its isomers is multifaceted, primarily revolving around endocrine disruption, neurotoxicity, and reproductive toxicity.

Endocrine Disruption

Anti-androgenic Effects of this compound: The most well-characterized mechanism of this compound toxicity is its action as a potent androgen receptor (AR) antagonist.[4][5][6][7] It competitively inhibits the binding of androgens to the AR, which in turn blocks the transcription of androgen-dependent genes.[5] This disruption of androgen signaling can lead to abnormalities in the development and function of the male reproductive system.[4][6]

Estrogenic Effects of o,p'-Isomers: In contrast to this compound, the o,p'-isomers of DDE and its parent compound DDT exhibit estrogenic activity.[3] o,p'-DDE can bind to the estrogen receptor (ER) and act as an agonist, mimicking the effects of endogenous estrogens.[3][8] This can lead to disruptions in female reproductive health.

Neurotoxicity

This compound and its parent compound DDT exert neurotoxic effects primarily by interfering with ion channel function in neuronal membranes. DDT has been shown to affect sodium ion channels and potassium ion gates, leading to repetitive firing of neurons at sufficient doses.[3] More recent research indicates that this compound can induce apoptosis in neuronal cells, with evidence suggesting the involvement of the TNFα signaling pathway.[9]

Reproductive and Developmental Toxicity

The endocrine-disrupting properties of DDE isomers directly contribute to their reproductive and developmental toxicity. In males, the anti-androgenic effects of this compound can lead to delayed puberty and reduced weights of androgen-dependent tissues.[4] In birds, this compound is famously known for causing eggshell thinning, which has led to population declines in several avian species.[1][2] The proposed mechanism for this is the inhibition of calcium ATPase in the eggshell gland, which impairs the transport of calcium carbonate necessary for proper shell formation.[2]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicology of this compound and its isomers.

Table 1: Receptor Binding Affinity

CompoundReceptorSpeciesValue TypeValueReference(s)
This compoundAndrogen ReceptorRatKi3.5 µM[4][6]
This compoundAndrogen ReceptorRatIC505 µM[4][6]
o,p'-DDEEstrogen ReceptorRainbow TroutIC503.2 µM[10][11]

Table 2: Acute Toxicity (LD50)

CompoundSpeciesRouteLD50 (mg/kg)Reference(s)
This compoundRat (male)Oral880[12]
This compoundRat (female)Oral1240[12]
o,p'-DDEMouseOral810 - 880[12]
This compoundRatOral79.6[1]

Signaling Pathways

The interaction of DDE isomers with nuclear receptors triggers downstream signaling cascades that alter gene expression and cellular function.

Androgen Receptor Signaling Pathway Disruption by this compound

This compound acts as a competitive antagonist to the androgen receptor. This prevents the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the subsequent translocation of the receptor to the nucleus and the transcription of androgen-responsive genes.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR Binds ppDDE This compound ppDDE->AR Binds (Antagonist) AR_dimer AR Dimer ppDDE->AR_dimer Inhibits AR_HSP AR-HSP Complex AR->AR_HSP AR->AR_dimer Dimerization & Translocation HSP HSP HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

This compound antagonism of the androgen receptor signaling pathway.
Estrogenic Signaling Pathway Activation by o,p'-DDE

o,p'-DDE can mimic the action of estradiol (B170435) by binding to the estrogen receptor, leading to its dimerization, nuclear translocation, and the activation of estrogen-responsive genes.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds opDDE o,p'-DDE opDDE->ER Binds (Agonist) ER_HSP ER-HSP Complex ER->ER_HSP ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation HSP HSP HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response AR_Binding_Assay cluster_preparation Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Analysis Prostate Rat Ventral Prostate Homogenization Homogenization in Low-Salt Buffer Prostate->Homogenization Centrifugation High-Speed Centrifugation Homogenization->Centrifugation Cytosol Prostate Cytosol (contains AR) Centrifugation->Cytosol Incubation Incubation Cytosol->Incubation Radioligand [3H]R1881 Radioligand->Incubation Test_Compound This compound (various conc.) Test_Compound->Incubation HAP Hydroxylapatite (HAP) Slurry Incubation->HAP Separation Separation of Bound and Free Ligand HAP->Separation Wash Washing Steps Scintillation Scintillation Counting Wash->Scintillation Separation->Wash Data_Analysis IC50 Calculation Scintillation->Data_Analysis Neurotoxicity_Assay Cell_Culture Culture Neuronal Cells (e.g., PC12) Exposure Expose cells to this compound (various concentrations) Cell_Culture->Exposure Staining Stain with Annexin V / PI Exposure->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Quantification Quantify Apoptotic Cells Flow_Cytometry->Quantification

References

An In-Depth Technical Guide to the Genotoxicity of p,p'-DDE Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT) and its primary, highly stable metabolite, 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE), are ubiquitous environmental contaminants.[1][2][3] Due to their lipophilic nature, this compound and other DDT metabolites bioaccumulate in adipose tissue, leading to long-term exposure in both human and wildlife populations.[1][2] While the endocrine-disrupting properties of this compound are well-documented, its genotoxic potential—the capacity to damage the genetic material of cells—is a subject of ongoing investigation and concern. This technical guide provides a comprehensive overview of the genotoxicity of this compound and its major metabolites, focusing on quantitative data from key assays, detailed experimental protocols, and the molecular pathways implicated in their genotoxic effects.

The primary metabolites of p,p'-DDT include this compound and p,p'-DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane).[1][2][4] Further metabolism can lead to the formation of methylsulfonyl metabolites, such as 3-MeSO2-DDE.[5] This guide will delve into the genotoxic profiles of these key metabolites.

Data Presentation: Quantitative Genotoxicity Studies

The genotoxicity of this compound and its metabolites has been evaluated in various in vitro and in vivo systems. The following tables summarize the quantitative findings from key studies employing the micronucleus test and the single-cell gel electrophoresis (comet) assay.

Table 1: Micronucleus Assay Data for this compound and Metabolites

The micronucleus assay is a widely used method for assessing chromosomal damage. It detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells is an indicator of clastogenic (chromosome breaking) and/or aneugenic (chromosome lagging) events.

CompoundTest SystemConcentrationExposure TimeResultReference
This compoundHuman Lymphocytes80 µM72 hoursSignificant increase in the frequency of micronucleated cells[6][7][8]
This compoundZebra Mussel (Dreissena polymorpha)0.1, 2, 10 µg/L168 hoursDose-dependent increase in micronucleus frequency; this compound showed the highest irreversible DNA damage compared to p,p'-DDT and p,p'-DDD[9][10]
p,p'-DDDZebra Mussel (Dreissena polymorpha)0.1, 2, 10 µg/L168 hoursConfirmed genotoxic potential with an increase in micronucleus frequency[9][10]
Table 2: Comet Assay (Single-Cell Gel Electrophoresis) Data for this compound and Metabolites

The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.

CompoundTest SystemConcentrationExposure TimeResultReference
This compoundZebra Mussel (Dreissena polymorpha)0.1, 2, 10 µg/L168 hoursSignificant, dose-dependent increase in DNA damage. The final DNA damage was almost double that of p,p'-DDT and p,p'-DDD.[9][10]
p,p'-DDDZebra Mussel (Dreissena polymorpha)0.1, 2, 10 µg/L168 hoursSignificant, dose-dependent increase in DNA damage.[9][10]
p,p'-DDDPeripheral Blood Cells3.9 µg/mL1-24 hoursTime-dependent increase in DNA damage.[11]

Note: While some studies have investigated the association between environmental exposure to this compound and DNA damage in human sperm using the neutral comet assay, they did not find a statistically significant correlation.[12][13]

Other Genotoxicity Assays
  • Ames Test (Bacterial Reverse Mutation Assay): The Ames test is widely used to assess the mutagenic potential of chemical compounds.[14][15] Reports suggest that DDT and its metabolites are generally not considered to be directly genotoxic or mutagenic in bacterial systems.[1]

  • Chromosomal Aberration Test: This assay evaluates the ability of a substance to induce structural changes in chromosomes.[16][17] Some studies have suggested a link between this compound exposure and an increased rate of sex-chromosome disomy in human sperm.[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vitro micronucleus and comet assays, based on the cited literature.

In Vitro Micronucleus Assay Protocol (Adapted for Human Lymphocytes)
  • Cell Culture:

    • Human peripheral blood lymphocytes are cultured in RPMI-1640 medium supplemented with 10-15% fetal calf serum, phytohemagglutinin (to stimulate cell division), and antibiotics.[8]

    • Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Test Compound Exposure:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations (e.g., 10-80 µM).[6][7][8]

    • Control cultures receive the solvent alone.

    • The cells are exposed for a period of 72 hours.[8]

  • Cytokinesis Block:

    • Cytochalasin B (e.g., 6 µg/mL) is added to the cultures approximately 44 hours into the incubation period to block cytokinesis, resulting in binucleated cells.[8]

  • Harvesting and Slide Preparation:

    • At the end of the incubation period, cells are harvested by centrifugation.

    • The cells are treated with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.[8]

    • Cells are then fixed using a methanol:acetic acid solution.

    • The fixed cells are dropped onto clean microscope slides and air-dried.

  • Staining and Scoring:

    • Slides are stained with a DNA-specific stain (e.g., Giemsa).

    • Micronuclei are scored in at least 1000 binucleated cells per treatment group under a light microscope.

    • The frequency of micronucleated cells is calculated.

Alkaline Comet Assay Protocol
  • Cell Preparation and Treatment:

    • A single-cell suspension is prepared from the test system (e.g., Zebra mussel hemocytes, human lymphocytes).

    • Cells are exposed to the test compound (this compound or its metabolites) at various concentrations and for specific durations.

  • Slide Preparation:

    • Microscope slides are pre-coated with a layer of normal melting point agarose (B213101).

    • A mixture of the cell suspension and low melting point agarose is layered on top of the pre-coated slide and covered with a coverslip.

    • The agarose is allowed to solidify on ice.

  • Cell Lysis:

    • The slides are immersed in a cold, freshly prepared lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the DNA-containing nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • The slides are placed in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA.

    • Electrophoresis is carried out at a low voltage, allowing the negatively charged DNA fragments to migrate towards the anode.

  • Neutralization and Staining:

    • After electrophoresis, the slides are neutralized with a Tris buffer.

    • The DNA is stained with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

  • Visualization and Analysis:

    • The slides are examined using a fluorescence microscope.

    • Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.

Mandatory Visualizations

Experimental Workflow for In Vitro Genotoxicity Testing

The following diagram illustrates a generalized workflow for assessing the genotoxicity of this compound metabolites using the micronucleus and comet assays.

experimental_workflow cluster_setup Experimental Setup cluster_exposure Exposure cluster_assays Genotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Human Lymphocytes) treatment Treatment of Cells with Metabolites cell_culture->treatment dde_prep Metabolite Preparation (this compound, p,p'-DDD) dde_prep->treatment micronucleus Micronucleus Assay treatment->micronucleus comet Comet Assay treatment->comet scoring Microscopy & Scoring micronucleus->scoring imaging Fluorescence Imaging & Analysis comet->imaging stat_analysis Statistical Analysis scoring->stat_analysis imaging->stat_analysis

A generalized workflow for in vitro genotoxicity assessment of this compound metabolites.
Signaling Pathways Implicated in this compound-Induced Cellular Effects

While the precise mechanisms of this compound-induced genotoxicity are still being fully elucidated, several signaling pathways have been implicated in its cellular effects, which may contribute to DNA damage.

1. Oxidative Stress-Mediated DNA Damage

This compound has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[19] ROS can directly damage DNA by causing single- and double-strand breaks and forming oxidized bases, such as 8-hydroxyguanine.

oxidative_stress_pathway DDE This compound ROS Reactive Oxygen Species (ROS) Production DDE->ROS induces DNA_Damage Oxidative DNA Damage (e.g., 8-OH-Gua, Strand Breaks) ROS->DNA_Damage causes Genotoxicity Genotoxicity DNA_Damage->Genotoxicity

Proposed pathway of this compound-induced genotoxicity via oxidative stress.

2. TNFα-Mediated Apoptosis Pathway

Studies have shown that this compound can induce apoptosis (programmed cell death) in various cell types, including PC12 cells.[20][21] This process is mediated, at least in part, by the upregulation of Tumor Necrosis Factor-alpha (TNFα), which can trigger a caspase cascade leading to apoptosis. While apoptosis is a cell death mechanism, the signaling events and cellular stress associated with it can be linked to DNA damage.

tnf_alpha_pathway DDE This compound TNFa Increased TNFα Protein Level DDE->TNFa induces Caspase8 Caspase-8 Activation TNFa->Caspase8 Caspase9 Caspase-9 Activation TNFa->Caspase9 indirectly activates Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptosis pathway mediated by TNFα.

3. PKCα-p38-C/EBPβ Signaling Pathway

In human promyelocytic HL-60 cells, this compound has been found to activate a signaling cascade involving Protein Kinase C alpha (PKCα), p38 mitogen-activated protein kinase (p38 MAPK), and CCAAT/enhancer-binding protein beta (C/EBPβ).[22] This pathway is associated with cell differentiation, but chronic activation of stress-related kinases like p38 MAPK can be linked to cellular damage and genomic instability.[23][24][25][26]

pkc_p38_pathway DDE This compound PKCa PKCα Activation DDE->PKCa p38 p38 MAPK Phosphorylation PKCa->p38 CEBPb Increased Nuclear C/EBPβ Protein p38->CEBPb CellularEffects Altered Cell Differentiation & Potential for Genomic Instability CEBPb->CellularEffects

PKCα-p38-C/EBPβ signaling pathway activated by this compound.

Conclusion

The available evidence indicates that this compound and its metabolite p,p'-DDD possess genotoxic potential, as demonstrated by their ability to induce micronuclei formation and DNA strand breaks in various cell systems.[6][7][8][9][10][11] The genotoxicity of this compound appears to be more pronounced than that of its parent compound, DDT, and its fellow metabolite, p,p'-DDD.[9][10] While these metabolites are generally not mutagenic in bacterial assays, they can cause chromosomal damage in eukaryotic cells.

The mechanisms underlying the genotoxicity of this compound metabolites are likely multifactorial, with oxidative stress playing a significant role. The activation of signaling pathways such as the TNFα and PKCα-p38-C/EBPβ cascades may also contribute to cellular stress and genomic instability. Further research is warranted to fully elucidate the genotoxic mechanisms of these persistent environmental contaminants and to assess the genotoxic potential of other metabolites, such as the methylsulfonyl derivatives. This in-depth understanding is crucial for accurate risk assessment and for the development of strategies to mitigate the potential health impacts of these legacy pollutants.

References

An In-depth Technical Guide to the Photochemical Decomposition of p,p'-DDE in the Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE) is a persistent and ubiquitous environmental contaminant and a primary metabolite of the insecticide DDT. Due to its lipophilic nature, this compound bioaccumulates in fatty tissues and biomagnifies through the food chain, posing significant risks to wildlife and human health. Understanding the environmental fate of this compound is crucial for assessing its long-term impact and developing effective remediation strategies. One of the key transformation processes governing the fate of this compound in the environment is photochemical decomposition, driven by the absorption of solar radiation. This technical guide provides a comprehensive overview of the photochemical decomposition of this compound, focusing on its kinetics, mechanisms, and the experimental protocols used in its study.

Photochemical Decomposition Kinetics

The photochemical decomposition of this compound in the environment is a relatively rapid process, particularly in aqueous systems exposed to sunlight. The kinetics of this degradation are often quantified by the reaction quantum yield (Φ) and the photolysis half-life (t½).

Quantitative Data Summary

The following table summarizes key quantitative data related to the photochemical decomposition of this compound in water.

ParameterValueConditionsReference
Quantum Yield (Φ) 0.012In water, 313 nm irradiationZepp et al., 1977
Sunlight Photolysis Half-life (t½) ~1 dayNear-surface water, summer, 40°N latitudeZepp et al., 1977[1]
Sunlight Photolysis Half-life (t½) ~6 daysNear-surface water, winter, 40°N latitudeATSDR, 2002

Photochemical Decomposition Pathways

The primary photochemical reaction of this compound upon exposure to sunlight is an unusual photoisomerization. This initial transformation is followed by slower secondary reactions, including photocyclization, leading to the formation of various photoproducts.

Primary Photoreaction: Photoisomerization

Upon absorbing ultraviolet radiation from sunlight, this compound undergoes an intramolecular rearrangement. This process involves the exchange of a vinyl chlorine atom with an ortho hydrogen atom on one of the phenyl rings. This results in the formation of 1,1-dichloro-2-(p-chlorophenyl)-2-(o-chlorophenyl)ethylene.[1]

G This compound This compound Excited State this compound Excited State this compound This compound->Excited State this compound Sunlight (UV) Photoisomer 1,1-dichloro-2-(p-chlorophenyl)- 2-(o-chlorophenyl)ethylene Excited State this compound->Photoisomer Photoisomerization

Caption: Primary photoisomerization pathway of this compound.

Secondary Photoreactions

The photoisomers of this compound are themselves photochemically active, though they react at a much slower rate than the parent compound.[1] These isomers can undergo photocyclization to form more complex and persistent products, such as chlorinated dibenzofulvenes and dichlorofluorenone.[1] Other identified photoproducts include corresponding benzophenones and 1,1-diaryl-2-chloroethylenes.[1]

G cluster_primary Primary Photoreaction cluster_secondary Secondary Photoreactions This compound This compound Photoisomer This compound Photoisomers This compound->Photoisomer Sunlight (fast) Other Products Benzophenones, 1,1-diaryl-2-chloroethylenes This compound->Other Products Sunlight Chlorinated Dibenzofulvene Chlorinated Dibenzofulvene Photoisomer->Chlorinated Dibenzofulvene Photocyclization (slow) Dichlorofluorenone Dichlorofluorenone Photoisomer->Dichlorofluorenone Photocyclization (slow)

Caption: Overview of this compound photochemical decomposition pathways.

Experimental Protocols

The study of this compound photochemical decomposition involves a combination of controlled irradiation experiments and sophisticated analytical techniques.

Determination of Photolysis Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. Its determination is crucial for predicting the environmental persistence of a chemical.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis A Prepare aqueous solution of this compound B Irradiate with monochromatic light (e.g., 313 nm) A->B D Measure this compound concentration over time (e.g., GC-ECD) B->D C Monitor light intensity using an actinometer F Calculate Quantum Yield (Φ) C->F E Calculate rate of photochemical reaction D->E E->F

Caption: Workflow for determining the quantum yield of this compound.

Methodology Details:

  • Solution Preparation: A solution of this compound is prepared in purified water, often with a small amount of a co-solvent like acetonitrile (B52724) to enhance solubility. The concentration is kept low to ensure complete dissolution and to mimic environmental concentrations.

  • Irradiation: The solution is placed in a temperature-controlled quartz cell and irradiated with a light source that provides monochromatic radiation at a wavelength absorbed by this compound (e.g., 313 nm from a mercury arc lamp).

  • Actinometry: The intensity of the light source is measured using a chemical actinometer, a compound with a known quantum yield that undergoes a measurable chemical change upon irradiation.

  • Concentration Monitoring: Aliquots of the this compound solution are withdrawn at various time intervals during irradiation. The concentration of this compound is determined using a sensitive analytical technique such as gas chromatography with an electron capture detector (GC-ECD).

  • Data Analysis: The rate of disappearance of this compound is calculated from the concentration-time data. The quantum yield is then calculated using the reaction rate, the light intensity, and the molar absorptivity of this compound at the irradiation wavelength.

Identification of Photodegradation Products

Identifying the products of photochemical decomposition is essential for understanding the complete environmental fate of this compound.

Methodology Details:

  • Irradiation of Concentrated Solutions: To generate sufficient quantities of photoproducts for identification, more concentrated solutions of this compound in organic solvents (e.g., hexane (B92381) or methanol) are irradiated with a broad-spectrum light source simulating sunlight (e.g., a xenon lamp).

  • Extraction and Concentration: After irradiation, the solvent is evaporated, and the residue containing the mixture of parent compound and photoproducts is redissolved in a small volume of a suitable solvent.

  • Chromatographic Separation: The components of the mixture are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Spectroscopic Identification: The separated photoproducts are identified using a combination of spectroscopic methods:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern of each compound, aiding in structural elucidation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and connectivity of atoms.

    • Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecules.

Conclusion

The photochemical decomposition of this compound is a significant environmental transformation pathway, leading to its relatively short half-life in sunlit surface waters. The primary reaction is a unique photoisomerization, followed by slower secondary reactions that produce a variety of more complex and potentially persistent photoproducts. Understanding the kinetics and mechanisms of these reactions, as detailed in this guide, is fundamental for environmental risk assessment and the development of strategies to mitigate the impact of this legacy contaminant. The experimental protocols outlined provide a framework for further research into the environmental fate of this compound and other persistent organic pollutants.

References

Bioaccumulation and Biomagnification of p,p'-DDE in Aquatic Food Chains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most stable metabolite of the organochlorine pesticide p,p'-dichlorodiphenyltrichloroethane (DDT).[1][2] Due to its high lipophilicity and resistance to environmental degradation, this compound is a persistent organic pollutant (POP) that poses a significant threat to aquatic ecosystems.[3][4] Its tendency to bioaccumulate in individual organisms and biomagnify through successive trophic levels leads to elevated concentrations in higher-level predators, including fish, marine mammals, and birds, potentially causing a range of adverse health effects.[1][5][6] This technical guide provides an in-depth overview of the bioaccumulation and biomagnification of this compound in aquatic food chains, intended for researchers, scientists, and drug development professionals.

Data Presentation: this compound Concentrations in Aquatic Environments

The following tables summarize quantitative data on this compound concentrations reported in various components of aquatic ecosystems. These values highlight the widespread distribution and tendency for biomagnification of this contaminant.

Table 1: this compound Concentrations in Water and Sediment

LocationMatrixConcentrationReference
Lake Maggiore, ItalyWater (Epilimnion)0.16 ng/L[7]
Various US StreamsWaterUp to 0.062 µg/L[8]
Various US RiversBed SedimentMethod detection limit: 1 µg/kg dry weight[8]
Southern California BightMarine Sediment4,055 to 6,993 µg·kg-1 (associated with reduced abundance of crustaceans, echinoderms, amphipods, polychaetes, sponges, and brittle stars)[9]
Southern California BightMarine Sediment56 µg·kg-1 (associated with higher abundance of the same organisms)[9]
Tampa Bay, FloridaMarine Sediment17.4 µg·kg-1 (associated with reduced sea urchin fertilization)[9]
Tampa Bay, FloridaMarine Sediment0.75 µg·kg-1 (associated with a higher fertilization rate)[9]

Table 2: this compound Concentrations in Aquatic Biota

OrganismTrophic LevelTissueLocationConcentration (wet weight unless specified)Reference
Landlocked Shad (Alosa fallax)PlanktivoreLipidsLake Maggiore, Italy1.69 ± 0.71 mg/kg[7]
Whitefish (Coregonus spp.)Planktivore/BenthivoreLipidsLake Maggiore, Italy1.06 ± 0.41 mg/kg[7]
Piscivorous Fish (e.g., S. njassae)PiscivoreNot specifiedLake Malawi, East AfricaHighest concentrations among fish[6]
Algae-eating Fish (e.g., L. fuelleborni)HerbivoreNot specifiedLake Malawi, East AfricaLowest concentrations among fish[6]
Plankton-eating fish (P. gonionotus)PlanktivoreNot specifiedRangsit Agricultural Area, ThailandBiomagnification Factor (BMF): 1.1[10]
Plankton-eating fish (P. siamensis)PlanktivoreNot specifiedRangsit Agricultural Area, ThailandBMF: 6.5[10]
Plankton-eating fish (T. trichopterus)PlanktivoreNot specifiedRangsit Agricultural Area, ThailandBMF: 3.5[10]
Plankton-eating fish (T. microlepis)PlanktivoreNot specifiedRangsit Agricultural Area, ThailandBMF: 6.5[10]
Predatory Fish (C. striatus eating P. fasciatus)PiscivoreNot specifiedRangsit Agricultural Area, ThailandBMF: 4.0[10]
Predatory Fish (P. fasciatus eating P. gonionotus)PiscivoreNot specifiedRangsit Agricultural Area, ThailandBMF: 3.5[10]
Predatory Fish (C. striatus eating P. gonionotus)PiscivoreNot specifiedRangsit Agricultural Area, ThailandBMF: 13.9[10]
Various Freshwater FishVariousNot specifiedUSMethod detection limit in tissue: 5 µg/kg[8]

Experimental Protocols

The analysis of this compound in environmental and biological samples typically involves several key steps, from sample collection to instrumental analysis. The following is a generalized protocol based on methodologies cited in the literature.[7][11]

1. Sample Collection and Preparation:

  • Water: Collected in amber glass bottles to prevent photodegradation. May be filtered to separate dissolved and particulate fractions.

  • Sediment: Collected using grab samplers or corers. Stored frozen until analysis.

  • Biota: Organisms are collected, and tissues of interest (e.g., muscle, liver, adipose) are dissected. Samples are typically homogenized and stored frozen.

2. Extraction:

  • Solid Samples (Sediment, Tissue): Soxhlet extraction or accelerated solvent extraction (ASE) with a nonpolar solvent or a mixture of polar and nonpolar solvents (e.g., hexane/acetone, dichloromethane (B109758)/hexane). A surrogate standard is often added before extraction to monitor efficiency.

  • Liquid Samples (Water): Liquid-liquid extraction (LLE) with a nonpolar solvent (e.g., dichloromethane or hexane) or solid-phase extraction (SPE) using a C18 or similar cartridge.

3. Clean-up:

  • The crude extract is purified to remove interfering compounds, such as lipids, which can interfere with chromatographic analysis.

  • Lipid Removal: Gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid.

  • Fractionation: The extract may be passed through a column containing adsorbents like silica (B1680970) gel or Florisil to separate this compound from other co-extracted compounds.

4. Instrumental Analysis:

  • Gas Chromatography (GC): The purified extract is injected into a gas chromatograph for separation.

  • Detection:

    • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like this compound.

    • Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS): Provides definitive identification and quantification based on the mass-to-charge ratio of the compound and its fragments. This is the preferred method for confirmation.[11]

5. Quantification:

  • Quantification is typically performed using an external standard calibration curve. An internal standard is often added to the final extract before injection to correct for variations in instrument response.

Visualization of Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound bioaccumulation and biomagnification, the analytical workflow, and a key signaling pathway affected by this contaminant.

Bioaccumulation_Biomagnification Bioaccumulation and Biomagnification of this compound in an Aquatic Food Chain Water Water Phytoplankton Phytoplankton Water->Phytoplankton Bioaccumulation Sediment Sediment Zooplankton Zooplankton Sediment->Zooplankton Bioaccumulation Phytoplankton->Zooplankton Trophic Transfer Small Fish Small Fish Zooplankton->Small Fish Trophic Transfer Large Predatory Fish Large Predatory Fish Small Fish->Large Predatory Fish Biomagnification Fish-Eating Bird Fish-Eating Bird Large Predatory Fish->Fish-Eating Bird Biomagnification

Caption: Trophic transfer of this compound in an aquatic food web.

Experimental_Workflow Experimental Workflow for this compound Analysis Sample_Collection 1. Sample Collection (Water, Sediment, Biota) Sample_Preparation 2. Sample Preparation (Homogenization, Spiking with Surrogate) Sample_Collection->Sample_Preparation Extraction 3. Extraction (Soxhlet, ASE, LLE, or SPE) Sample_Preparation->Extraction Cleanup 4. Clean-up (Lipid Removal, Column Chromatography) Extraction->Cleanup Analysis 5. Instrumental Analysis (GC-ECD, GC-MS/MS) Cleanup->Analysis Quantification 6. Data Analysis & Quantification Analysis->Quantification

Caption: Generalized workflow for this compound analysis.

Androgen_Receptor_Pathway This compound as an Androgen Receptor Antagonist cluster_cell Target Cell Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binding This compound This compound This compound->AR Competitive Binding (Antagonism) Inhibition Inhibition of Biological Response AR_HSP_complex AR-HSP Complex AR->AR_HSP_complex Binding AR->Inhibition HSP Heat Shock Proteins HSP->AR_HSP_complex AR_HSP_complex->AR Dissociation AR_Testosterone_complex AR-Testosterone Complex Nucleus Nucleus AR_Testosterone_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Biological_Response Normal Biological Response Gene_Transcription->Biological_Response

Caption: Anti-androgenic action of this compound.

Core Concepts of Bioaccumulation and Biomagnification

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. For this compound, its high lipophilicity (fat-loving nature) means it readily partitions from water into the fatty tissues of aquatic organisms.[1] The rate of accumulation depends on factors such as the organism's metabolic rate, lipid content, and the concentration of this compound in the environment.[5]

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher trophic levels in a food web.[1] This occurs because this compound is not easily metabolized or excreted, leading to its retention in tissues.[1] When a predator consumes prey containing this compound, the contaminant is transferred and accumulates in the predator's fatty tissues. As energy is lost at each trophic transfer, the concentration of the persistent this compound becomes magnified in organisms at the top of the food chain.[1][3]

Endocrine-Disrupting Effects of this compound

This compound is a known endocrine-disrupting chemical (EDC).[1] One of its primary mechanisms of toxicity is its action as an androgen receptor (AR) antagonist .[7] Androgens, such as testosterone, are crucial for the development and maintenance of male reproductive tissues and secondary sexual characteristics. They exert their effects by binding to the AR, which then translocates to the nucleus and activates the transcription of target genes.

This compound can competitively bind to the AR, preventing the binding of natural androgens like testosterone.[7] This inhibition of androgen binding blocks the normal signaling cascade, leading to a disruption of androgen-dependent processes.[7] In wildlife, exposure to this compound has been linked to reproductive abnormalities in males, such as testicular dysgenesis, reduced sperm counts, and feminization.[3] In birds, this compound is famously associated with eggshell thinning, which is thought to be caused by the inhibition of calcium ATPase in the shell gland, a process that may also be linked to endocrine disruption.[6]

Conclusion

The persistent and lipophilic nature of this compound facilitates its bioaccumulation in aquatic organisms and subsequent biomagnification through the food web, leading to high concentrations in top predators. The quantitative data clearly demonstrate this trend across various aquatic ecosystems. The primary toxicological concern associated with this compound is its endocrine-disrupting activity as an androgen receptor antagonist, which can have significant adverse effects on the reproductive health of wildlife. A thorough understanding of the fate, transport, and toxicological mechanisms of this compound is essential for assessing its ecological risks and informing environmental management and remediation strategies. The standardized analytical protocols outlined in this guide are crucial for the accurate monitoring of this pervasive environmental contaminant.

References

The Enduring Legacy: A Technical Guide to the Persistence of p,p'-DDE in Soil and Sediment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyldichloroethylene (p,p'-DDE), the primary and most stable metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT), remains a significant environmental contaminant decades after the widespread restriction of its parent compound. Its remarkable persistence in soil and sediment, coupled with its potential for bioaccumulation and adverse health effects, necessitates a thorough understanding of its environmental fate. This technical guide provides a comprehensive overview of the factors governing this compound persistence, its degradation pathways, and the analytical methodologies employed for its detection and quantification.

Data Presentation: Persistence of this compound

The persistence of this compound in the environment is typically quantified by its half-life (t½), which can vary dramatically based on environmental conditions. The following tables summarize the reported half-life of this compound in soil and sediment under various conditions.

Table 1: Half-life of this compound in Soil

Soil Type/ConditionHalf-life (t½)Region/Study TypeReference
Temperate Soils837 to 6,087 daysTemperate Regions[1][2]
Tropical Soils151 to 271 daysTropical Regions (13 countries)[1][2][3]
Acidic Soil (pH 4.5)>672 daysTropical Region (one country)[1][2][3]
General Soil~5.7 yearsNot Specified[4]
Repeated DDT Application>20 years (concentration may remain unchanged)Not Specified[4]
Canadian Soils>7000 days (for p,p'-DDT)Canada[5]

Table 2: Half-life of this compound in Other Environmental Compartments

EnvironmentHalf-life (t½)ConditionsReference
Aquatic EnvironmentSlower than DDTGeneral[2]
Water (Direct Photolysis)~1 day (Summer), ~6 days (Winter)Exposed to sunlight[3]
Atmosphere (Vapor Phase)17 hours to 2 daysReaction with hydroxyl radicals[3]

Factors Influencing this compound Persistence

The persistence of this compound is not intrinsic but is governed by a complex interplay of physical, chemical, and biological factors within the soil and sediment matrix.

dot

Anaerobic_Degradation DDE This compound DDMU p,p'-DDMU (1-chloro-2,2-bis(p-chlorophenyl)ethylene) DDE->DDMU Reductive Dechlorination DDMS p,p'-DDMS (1-chloro-2,2-bis(p-chlorophenyl)ethane) DDE->DDMS Minor Pathway DDNU p,p'-DDNU (1,1-bis(p-chlorophenyl)ethylene) DDMU->DDNU Further_Metabolites Further Metabolites DDNU->Further_Metabolites Aerobic_Degradation DDE This compound Intermediates Potential Intermediates (e.g., chlorinated benzoic acids) DDE->Intermediates Cometabolism (e.g., by biphenyl-degrading bacteria) Mineralization Mineralization (CO2, H2O, Cl-) Intermediates->Mineralization Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Cleanup cluster_3 Analysis Sample_Collection Sample_Collection Homogenization Homogenization Sample_Collection->Homogenization Spiking Spiking Homogenization->Spiking ASE Accelerated Solvent Extraction (ASE) Spiking->ASE GPC Gel Permeation Chromatography (GPC) ASE->GPC SPE Solid Phase Extraction (SPE) GPC->SPE GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SPE->GCMS

References

The Environmental Odyssey of p,p'-DDE: A Technical Guide to its Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the environmental persistence, partitioning, and transformation of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a primary and highly stable metabolite of the insecticide DDT. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its behavior in various environmental compartments, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

p,p'-Dichlorodiphenyldichloroethylene (this compound) is the primary and most persistent metabolite of the organochlorine insecticide dichlorodiphenyltrichloroethane (DDT).[1][2] Despite the widespread ban on DDT usage in many countries for decades, the recalcitrant nature of this compound ensures its continued presence and circulation within global ecosystems.[1][3] Understanding its environmental fate and transport is crucial for assessing its long-term ecological impact and for developing effective remediation strategies. This technical guide synthesizes key data and methodologies related to the environmental behavior of this compound.

Physicochemical Properties and Partitioning Behavior

The environmental distribution of this compound is largely governed by its distinct physicochemical properties, particularly its low aqueous solubility and high lipophilicity. These characteristics are quantified by key parameters summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₈Cl₄[4]
Molecular Weight 318.0 g/mol [5]
Melting Point 88-90 °C[6]
Water Solubility 0.12 mg/L[7]
Vapor Pressure 1.3 x 10⁻⁵ mmHg at 30 °C[6]
Henry's Law Constant 4.16 x 10⁻⁵ atm-m³/mol[8]
Log Octanol-Water Partition Coefficient (Log Kₒw) 6.02[9]
Organic Carbon-Water (B12546825) Partition Coefficient (Kₒc) 26,300 - 75,860 L/kg[8]

The high Log Kₒw value indicates a strong tendency for this compound to partition from water into fatty tissues of organisms, leading to significant bioaccumulation and biomagnification in food chains.[7][10] Similarly, the high Kₒc values signify its strong adsorption to organic matter in soil and sediment, which limits its mobility in these compartments.[7][8]

Environmental Fate and Transport

The journey of this compound through the environment is a complex interplay of partitioning, transport, and degradation processes.

In Soil and Sediment

Once in the soil, this compound is highly persistent and exhibits limited mobility due to its strong binding to soil particles.[1] Volatilization from moist soil surfaces can be an important fate process, although this is often attenuated by its strong adsorption to soil organic matter.[1] The half-life of this compound in soil can be extensive, with one study reporting a range of 151 to 271 days in various countries, and over 672 days in extremely acidic soil.[11] Another source suggests a half-life of approximately 5.7 years, which can extend to over 20 years with repeated DDT application.[3]

In Water

In aquatic environments, this compound is practically insoluble in water.[1] Its transport in water is primarily associated with suspended particulate matter.[11] While in the water column, it can undergo photodegradation, with a reported half-life of about 1 day in summer and 6 days in winter due to direct photolysis.[11] However, its hydrophobic nature leads to rapid partitioning into sediment and biota, where it can persist for long periods.[11]

In the Atmosphere

Atmospheric transport plays a significant role in the global distribution of this compound. It can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter.[1] In the vapor phase, it can react with photochemically-produced hydroxyl radicals, with an estimated half-life of 17 hours to 2 days.[11] When attached to particles, it is more persistent and can be transported over long distances before being removed from the atmosphere through wet and dry deposition.[1][11]

Degradation Pathways

The degradation of this compound is a slow process, occurring under both aerobic and anaerobic conditions.

Aerobic Degradation

Under aerobic (oxygen-present) conditions, the biodegradation of this compound is limited.[3] DDT is known to biodegrade to DDE in aerobic environments.[11] While some microorganisms, such as the white rot fungus Phanerochaete chrysosporium, have shown the ability to mineralize DDE in laboratory settings, complete degradation in the environment is rare.[1][7] Several aerobic degradation pathways have been proposed, but none have been fully verified.[3]

Anaerobic Degradation

Anaerobic (oxygen-absent) conditions, typically found in flooded soils and sediments, can facilitate the reductive dechlorination of this compound.[3] A key degradation product under these conditions is 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU).[12][13] The transformation rates under anaerobic conditions have been observed to be in the order of DDT > DDD > DDE.[12]

Simplified degradation pathways of p,p'-DDT and this compound.

Bioaccumulation and Biomagnification

Due to its high lipophilicity and resistance to metabolic degradation, this compound readily bioaccumulates in the fatty tissues of organisms.[10] This leads to biomagnification, where its concentration increases at successively higher trophic levels in the food chain.[7] For instance, elevated concentrations of this compound have been found in avian food chains in fruit orchard agroecosystems, accumulating from soil to invertebrates and then to birds.[14] This biomagnification can lead to adverse health effects in wildlife, such as eggshell thinning in birds.[10]

Soil Soil Invertebrates (Earthworms) Invertebrates (Earthworms) Soil->Invertebrates (Earthworms) Bioaccumulation Passerine Birds (e.g., Robins) Passerine Birds (e.g., Robins) Invertebrates (Earthworms)->Passerine Birds (e.g., Robins) Biomagnification Avian Predators Avian Predators Passerine Birds (e.g., Robins)->Avian Predators Biomagnification

Biomagnification of this compound in a terrestrial food chain.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (Kₒw)

The octanol-water partition coefficient is a critical parameter for predicting the environmental fate of a chemical. A common method for its determination is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol Outline:

  • System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a methanol-water mixture.[15]

  • Standard Selection: A series of reference compounds with known Log Kₒw values are selected. These standards should have a structural similarity to the analyte (this compound).[15]

  • Chromatographic Analysis: The retention times (tᵣ) of the reference compounds and this compound are measured under isocratic elution conditions.

  • Calculation of Capacity Factor (k'): The capacity factor for each compound is calculated using the formula: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

  • Extrapolation to 100% Water (kₒw): The logarithm of the capacity factor (log k') is plotted against the volume fraction of the organic modifier in the mobile phase. The y-intercept of this plot gives the logarithm of the capacity factor extrapolated to 100% aqueous mobile phase (log kₒw).

  • Correlation and Kₒw Determination: A linear regression is established between the known Log Kₒw values of the reference compounds and their corresponding log kₒw values. This correlation is then used to determine the Log Kₒw of this compound from its measured log kₒw.[15]

Soil Sorption and Desorption Studies (Batch Equilibrium Method)

This method is used to determine the soil organic carbon-water partitioning coefficient (Kₒc).

Protocol Outline:

  • Soil Characterization: The soil is characterized for properties such as organic carbon content, pH, and particle size distribution.

  • Spiking: A known mass of soil is placed in a series of vials. A solution of this compound in a suitable solvent (e.g., methanol) is added, and the solvent is allowed to evaporate.

  • Equilibration: An aqueous solution (often containing a background electrolyte like CaCl₂) is added to each vial. The vials are then agitated on a shaker for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: The vials are centrifuged to separate the soil from the aqueous phase.

  • Analysis: The concentration of this compound in the aqueous phase is measured using an appropriate analytical technique, such as gas chromatography with an electron capture detector (GC-ECD).

  • Calculation of Sorption Coefficient (Kₐ): The amount of this compound sorbed to the soil is calculated by subtracting the amount in the aqueous phase from the initial amount added. The soil-water distribution coefficient (Kₐ) is then calculated as the ratio of the concentration of this compound in the soil to its concentration in the water at equilibrium.

  • Calculation of Kₒc: The Kₒc is calculated by normalizing the Kₐ value to the organic carbon content of the soil: Kₒc = (Kₐ / %OC) * 100.

Start Start Characterize_Soil Characterize Soil (Organic Carbon, pH, etc.) Start->Characterize_Soil Spike_Soil Spike Soil with this compound Characterize_Soil->Spike_Soil Equilibrate Equilibrate with Aqueous Solution (Batch Shaking) Spike_Soil->Equilibrate Separate_Phases Separate Soil and Water (Centrifugation) Equilibrate->Separate_Phases Analyze_Aqueous_Phase Analyze Aqueous Phase for this compound (e.g., GC-ECD) Separate_Phases->Analyze_Aqueous_Phase Calculate_Kd Calculate Sorption Coefficient (Kd) Analyze_Aqueous_Phase->Calculate_Kd Calculate_Koc Calculate Organic Carbon-Normalized Sorption Coefficient (Koc) Calculate_Kd->Calculate_Koc End End Calculate_Koc->End

References

Methodological & Application

Application Note: Quantification of p,p'-DDE in Human Serum using GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary metabolite of the persistent organochlorine pesticide p,p'-dichlorodiphenyltrichloroethane (DDT). Due to its long half-life and lipophilic nature, this compound bioaccumulates in fatty tissues, leading to long-term human exposure.[1] Monitoring this compound levels in human serum is crucial for assessing body burden and understanding its potential health effects, which include endocrine disruption and neurotoxicity.[1] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human serum using gas chromatography-tandem mass spectrometry (GC-MS/MS).

Principle

This method involves the extraction of this compound from human serum using a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for sample clean-up.[1] The concentrated extract is then analyzed by a gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique ensures high selectivity and sensitivity for the quantification of this compound in a complex biological matrix like serum.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of this compound in human serum by GC-MS/MS, compiled from various studies.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.05 - 0.6 µg/L[2][3]
Limit of Quantification (LOQ) 0.5 - 2.0 µg/L[1][2]
Linearity (R²) > 0.99[4]
Recovery 73 - 112%[2]
Precision (RSD) < 15%[1]

Experimental Protocols

Reagents and Materials
  • Solvents: Hexane, Diethyl ether, Petroleum ether, Methanol, Acetone, Toluene, Ethyl acetate (B1210297) (all pesticide residue grade or equivalent).

  • Standards: Certified reference standards of this compound and an appropriate internal standard (e.g., ¹³C₁₂-PCB congeners, DDT-d₈).

  • Reagents: Anhydrous sodium sulfate (B86663), Sulfuric acid.

  • SPE Cartridges: Bond Elut LRC-Certify (130mg) or equivalent.[1]

  • Glassware: Borosilicate glass test tubes, pipettes, vials with PTFE-lined caps.

  • Equipment: Centrifuge, Nitrogen evaporator, Vortex mixer, GC-MS/MS system.

Standard Preparation
  • Stock Solution (100 µg/L): Prepare by dissolving the certified this compound standard in a suitable solvent like hexane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 0.5, 1, 2, 5, and 10 µg/L).[1]

  • Internal Standard (IS) Spiking Solution: Prepare a solution of the internal standard at a concentration appropriate for spiking into samples, calibrators, and quality controls.

Sample Preparation (LLE followed by SPE)
  • Serum Spiking: To 1 mL of human serum in a glass test tube, add the internal standard solution. For calibration standards and quality controls, add the corresponding this compound working standard solution.

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of a petroleum ether and diethyl ether mixture (1:1, v/v) to the serum sample.[1]

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 3 mL of the ether mixture.

    • Combine the organic extracts.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Conditioning: Condition a Bond Elut LRC-Certify SPE cartridge with 3 mL of methanol, followed by 3 mL of the petroleum ether/diethyl ether mixture.[1]

    • Loading: Load the combined organic extract onto the conditioned SPE cartridge.

    • Elution: Elute the analytes with an appropriate solvent.

    • Drying: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the purified extract to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the residue in 50 µL of hexane.[1]

GC-MS/MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30m x 0.25mm, 0.25µm film thickness) or equivalent.[1]

    • Injector: Pulsed splitless mode at 250°C.[1]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

    • Oven Temperature Program:

      • Initial temperature 55°C, hold for 1.5 min.

      • Ramp to 150°C at 60°C/min.

      • Ramp to 200°C at 6°C/min.

      • Ramp to 280°C at a rate of 280°C/min, and hold for 1.5 min.[1]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70eV.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Quantifier: 246.1 -> 176.2[5]

      • Qualifier: 318.0 -> 248.0[6]

    • Dwell Time: Set to ensure an adequate number of data points across each chromatographic peak.

Data Analysis and Quality Control
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. A weighted linear regression (1/x) is often used.[1]

  • Quantification: Determine the concentration of this compound in the serum samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: Analyze blank samples and quality control samples at low, medium, and high concentrations with each batch of samples to ensure the accuracy and precision of the results. The results of the QC samples should fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum 1. Human Serum Sample (1 mL) spike 2. Spike with Internal Standard serum->spike lle 3. Liquid-Liquid Extraction (Petroleum Ether/Diethyl Ether) spike->lle spe 4. Solid-Phase Extraction (Clean-up) lle->spe evap 5. Evaporation to Dryness spe->evap recon 6. Reconstitution in Hexane evap->recon injection 7. GC-MS/MS Injection recon->injection separation 8. Chromatographic Separation detection 9. MS/MS Detection (MRM) integration 10. Peak Integration detection->integration calibration 11. Calibration Curve Generation integration->calibration quantification 12. Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship DDT p,p'-DDT (Pesticide) Metabolism Metabolism (in vivo) DDT->Metabolism is converted to DDE This compound (Metabolite) Metabolism->DDE Serum Human Serum DDE->Serum accumulates in GCMSMS GC-MS/MS Analysis Serum->GCMSMS is analyzed by Quantification Quantified this compound Level GCMSMS->Quantification to yield

Caption: Logical relationship of this compound in the body and its analysis.

References

Application Note: Analysis of p,p'-DDE in Adipose Tissue by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the insecticide p,p'-dichlorodiphenyltrichloroethane (DDT), in adipose tissue. Due to its lipophilic nature, this compound bioaccumulates in fatty tissues, making adipose tissue a critical matrix for assessing long-term exposure.[1][2] The described protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction followed by gas chromatography coupled with either an electron capture detector (GC-ECD) or tandem mass spectrometry (GC-MS/MS) for detection and quantification. This method is intended for researchers, scientists, and drug development professionals investigating the impact of persistent organic pollutants on metabolic and endocrine functions.

Introduction

This compound is an organochlorine pesticide metabolite that is widespread in the environment and accumulates in the fat of humans and wildlife.[2] Exposure to this compound has been associated with various adverse health effects, including endocrine disruption and metabolic disorders.[2][3] Accurate and precise measurement of this compound in adipose tissue is crucial for toxicological studies and human health risk assessment. Gas chromatography is a well-established technique for the analysis of such compounds.[4][5] This application note provides a comprehensive protocol for the extraction, cleanup, and GC analysis of this compound in adipose tissue, along with method validation guidelines.

Experimental Workflow

A graphical representation of the experimental workflow is provided below.

cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_data Data Processing Adipose_Tissue_Sample Adipose Tissue Sample Homogenization Homogenization Adipose_Tissue_Sample->Homogenization Internal_Standard Spike with Internal Standard (¹³C₁₂-p,p'-DDE) Homogenization->Internal_Standard Extraction QuEChERS-based Extraction (Hexane:Acetone:Dichloromethane) Centrifugation1 Centrifugation Extraction->Centrifugation1 Internal_Standard->Extraction Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Supernatant_Collection->SPE_Cleanup Elution Elution SPE_Cleanup->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation Detection Detection (ECD or MS/MS) GC_Separation->Detection Quantification Quantification Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: Experimental workflow for this compound analysis in adipose tissue.

Materials and Reagents

  • This compound analytical standard

  • ¹³C₁₂-p,p'-DDE (internal standard)

  • Hexane (B92381) (pesticide residue grade)

  • Acetone (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • Acetonitrile (pesticide residue grade)

  • Ethyl acetate (B1210297) (pesticide residue grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Florisil SPE cartridges

  • Adipose tissue samples

Detailed Protocols

Protocol 1: Sample Preparation and Extraction
  • Sample Homogenization: Weigh approximately 30 mg of frozen adipose tissue into a 7-dram amber vial.[4]

  • Internal Standard Spiking: Spike the sample with 10 µL of a solution containing ¹³C₁₂-labeled this compound as an internal standard to assess recovery.[4]

  • Extraction: Add 5 mL of a 1:1:1 hexane:acetone:dichloromethane solvent mixture to the vial.[4]

  • Vortexing: Vortex the vial vigorously for 5 minutes.

  • Centrifugation: Centrifuge the sample at 3,000 rpm for 5 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Drying: Pass the supernatant through a column containing anhydrous sodium sulfate to remove any residual water.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
  • SPE Cartridge Conditioning: Condition a Florisil SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the dried extract from Protocol 1 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of hexane to remove interfering lipids.

  • Elution: Elute the this compound from the cartridge with 10 mL of a hexane:diethyl ether (9:1 v/v) mixture.

  • Evaporation: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of hexane for GC analysis.

Protocol 3: Gas Chromatography (GC) Analysis

GC-ECD Conditions:

ParameterValue
GC System Agilent 8890 GC or equivalent
Injector Split/Splitless
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium at 1.0 mL/min
Oven Program Start at 70°C (hold 2 min), ramp at 25°C/min to 150°C, then at 5°C/min to 270°C (hold 2 min)[6]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[6]
Detector Electron Capture Detector (ECD)
Detector Temperature 300°C

GC-MS/MS Conditions:

ParameterValue
GC System Agilent 8890 GC with 7010D MS or equivalent[7]
Ionization Mode Electron Impact (EI)
MS/MS Transitions This compound: 318.0 → 248.0, 246.0 → 176.0[8]
¹³C₁₂-p,p'-DDE Monitor appropriate mass transitions

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.99[5]
Limit of Detection (LOD) 0.6 - 8.3 µg/kg[9]
Limit of Quantification (LOQ) 2 - 25 µg/kg[9]
Recovery 73 - 112%[9]
Precision (RSD) < 20%[6]

Table 2: this compound Concentrations in Adipose Tissue (Literature Values)

StudyMatrixConcentration Range (ng/g or µg/g)
EURAMIC study[1]Subcutaneous fat0.99–3.13 μg/g
La Merrill et al. (2021)[4]Brown Adipose Tissue (mice)0.570 ng/g
Lim et al. (2010)[2]Human Adipose TissueAssociated with metabolic syndrome
Teen-LABS cohort[10]Visceral Adipose TissueLow: < 14 ng/g, Moderate: 14–21 ng/g, High: > 21 ng/g

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the method validation process.

cluster_validation Method Validation cluster_acceptance Acceptance Criteria Linearity Linearity & Range Linearity_Crit R² > 0.99 Linearity->Linearity_Crit Accuracy Accuracy (Recovery) Accuracy_Crit Recovery within 70-120% Accuracy->Accuracy_Crit Precision Precision (Repeatability) Precision_Crit RSD < 20% Precision->Precision_Crit Sensitivity Sensitivity (LOD & LOQ) Sensitivity_Crit LOD & LOQ meet study requirements Sensitivity->Sensitivity_Crit Specificity Specificity Specificity_Crit No significant interferences Specificity->Specificity_Crit Robustness Robustness Robustness_Crit Consistent results with minor variations Robustness->Robustness_Crit

References

Application Notes and Protocols for the Extraction of p,p'-DDE from Soil and Sediment Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the extraction of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the insecticide DDT, from soil and sediment matrices. The selection of an appropriate extraction method is critical for accurate quantification and subsequent toxicological or environmental impact assessment. This document outlines four commonly employed extraction techniques: Soxhlet Extraction, Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Comparative Analysis of Extraction Methods

The choice of extraction method can significantly impact recovery rates, solvent consumption, and sample throughput. The following table summarizes key quantitative parameters for the discussed techniques to facilitate method selection based on laboratory needs and analytical goals.

ParameterSoxhlet ExtractionPressurized Liquid Extraction (PLE)Microwave-Assisted Extraction (MAE)QuEChERS
Principle Continuous solid-liquid extraction with a refluxing solvent.Extraction with solvents at elevated temperatures and pressures.Use of microwave energy to heat the solvent and sample, accelerating extraction.A multi-step method involving solvent extraction, partitioning with salts, and dispersive solid-phase extraction (dSPE) cleanup.
Average Recovery of this compound 85-110%>80%[1]90-120%[2]70-120%
Extraction Time 16-24 hours[3]15-30 minutes10-35 minutes[4][5]< 1 hour
Solvent Consumption per Sample 200-500 mL15-40 mL25-50 mL[6]10-20 mL
Throughput LowHigh (with automated systems)High (with multi-vessel systems)Very High
Relative Cost Low (equipment), High (solvent & time)High (equipment)Moderate (equipment)Low

Experimental Protocols

The following sections provide detailed, step-by-step protocols for each extraction method. It is recommended to use a certified reference material (CRM) of soil or sediment with a known concentration of this compound to validate the chosen method in your laboratory.

Soxhlet Extraction Protocol

This classical technique, though time-consuming, is often considered a benchmark for extraction efficiency.

Materials:

  • Soxhlet extraction apparatus (extractor, condenser, round-bottom flask)

  • Heating mantle

  • Cellulose (B213188) extraction thimbles

  • Anhydrous sodium sulfate (B86663)

  • Extraction solvent (e.g., n-hexane, acetone/hexane mixture 1:1 v/v)

  • Rotary evaporator

  • Gas Chromatography (GC) system with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) for analysis.

Procedure:

  • Sample Preparation:

    • Air-dry the soil or sediment sample and sieve it to remove large debris.

    • Homogenize the sample thoroughly.

    • Weigh approximately 10-20 g of the homogenized sample and mix it with an equal amount of anhydrous sodium sulfate to remove residual moisture.

  • Extraction:

    • Place the sample-sodium sulfate mixture into a cellulose extraction thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Add 250-300 mL of the extraction solvent to the round-bottom flask.

    • Assemble the Soxhlet apparatus and begin heating the solvent.

    • Allow the extraction to proceed for 16-24 hours, with a solvent cycling rate of 4-6 cycles per hour.[3]

  • Concentration and Cleanup:

    • After extraction, allow the apparatus to cool.

    • Remove the round-bottom flask and concentrate the extract to approximately 5-10 mL using a rotary evaporator.

    • The extract can be further cleaned up using techniques like solid-phase extraction (SPE) with Florisil or silica (B1680970) gel if matrix interferences are significant.

  • Analysis:

    • Bring the final extract to a known volume (e.g., 1-5 mL) with a suitable solvent for GC analysis.

    • Analyze the extract for this compound using GC-ECD or GC-MS.

Pressurized Liquid Extraction (PLE) Protocol

PLE, also known as Accelerated Solvent Extraction (ASE®), offers a significant reduction in extraction time and solvent consumption compared to Soxhlet.

Materials:

  • Pressurized Liquid Extraction system

  • Extraction cells (stainless steel)

  • Cellulose or glass fiber filters

  • Diatomaceous earth or sand (as a dispersant)

  • Extraction solvent (e.g., acetone/n-heptane 1:1 v/v)[1]

  • Collection vials

  • Gas Chromatography (GC) system with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) for analysis.

Procedure:

  • Sample Preparation:

    • Air-dry and homogenize the soil or sediment sample.

    • Mix approximately 5-10 g of the sample with a dispersing agent like diatomaceous earth.

  • Extraction Cell Loading:

    • Place a filter at the bottom of the extraction cell.

    • Load the sample mixture into the cell.

    • Place a second filter on top of the sample.

  • PLE System Operation:

    • Place the loaded cell into the PLE system.

    • Set the extraction parameters. Typical conditions for this compound are:

      • Solvent: Acetone/n-heptane (1:1, v/v)[1]

      • Temperature: 100°C[1]

      • Pressure: 1500-2000 psi

      • Static Time: 5-10 minutes per cycle[1]

      • Number of Cycles: 2-3[1]

    • Start the extraction sequence. The extract will be collected in a vial.

  • Concentration and Analysis:

    • The collected extract may be concentrated if necessary.

    • Bring the extract to a known volume and analyze by GC-ECD or GC-MS.

Microwave-Assisted Extraction (MAE) Protocol

MAE utilizes microwave energy for rapid heating of the solvent and sample, leading to faster extraction times.

Materials:

  • Microwave extraction system with temperature and pressure control

  • Extraction vessels (Teflon® or similar)

  • Extraction solvent (e.g., acetone/hexane 1:1 v/v)

  • Filtering apparatus

  • Rotary evaporator

  • Gas Chromatography (GC) system with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) for analysis.

Procedure:

  • Sample Preparation:

    • Air-dry and homogenize the soil or sediment sample.

    • Weigh approximately 2-5 g of the sample directly into the microwave extraction vessel.

  • Extraction:

    • Add 25-30 mL of the extraction solvent to the vessel.[6]

    • Seal the vessel and place it in the microwave system.

    • Set the extraction program. Typical conditions for this compound are:

      • Solvent: Acetone/hexane (1:1, v/v)[6]

      • Temperature: 80-130°C[4][5]

      • Ramp to Temperature: 5-10 minutes

      • Hold Time at Temperature: 10-20 minutes[4]

    • Start the microwave program.

  • Extract Processing:

    • After the program is complete and the vessel has cooled, filter the extract to remove solid particles.

    • Rinse the vessel with a small amount of fresh solvent and pass it through the filter.

    • Concentrate the filtered extract to a desired volume using a rotary evaporator.

  • Analysis:

    • Adjust the final volume and analyze the extract by GC-ECD or GC-MS.

QuEChERS Protocol for Soil and Sediment

The QuEChERS method is known for its speed and high throughput, making it suitable for screening large numbers of samples. This is a modified protocol for the more complex soil and sediment matrices.

Materials:

  • 50 mL centrifuge tubes with screw caps

  • High-speed centrifuge

  • Vortex mixer

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents.

  • Gas Chromatography (GC) system with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) for analysis.

Procedure:

  • Sample Extraction:

    • Weigh 10-15 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the sample.

    • Add 10 mL of acetonitrile.

    • Add the extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[7]

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing PSA, C18, and magnesium sulfate.

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[7]

  • Analysis:

    • Take the supernatant and transfer it to an autosampler vial for analysis by GC-ECD or GC-MS.

Visualizations

Experimental Workflow for this compound Extraction from Soil/Sediment

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Methods cluster_post_extraction Post-Extraction Sample Soil/Sediment Sample Dry Air Dry & Sieve Sample->Dry Homogenize Homogenize Dry->Homogenize Soxhlet Soxhlet (16-24h, Hexane/Acetone) Homogenize->Soxhlet PLE PLE (15-30min, Acetone/Heptane) Homogenize->PLE MAE MAE (10-35min, Acetone/Hexane) Homogenize->MAE QuEChERS QuEChERS (<1h, Acetonitrile) Homogenize->QuEChERS Concentrate Concentrate Extract Soxhlet->Concentrate PLE->Concentrate MAE->Concentrate Analysis GC-ECD/MS Analysis QuEChERS->Analysis Cleanup Cleanup (e.g., SPE) Concentrate->Cleanup Cleanup->Analysis

Caption: General workflow for the extraction and analysis of this compound.

Logical Relationship of Extraction Method Parameters

Method_Parameters Method Extraction Method Choice Recovery Recovery (%) Method->Recovery impacts Time Time (min/hr) Method->Time determines Solvent Solvent Volume (mL) Method->Solvent defines Cost Cost ($) Method->Cost influences Throughput Sample Throughput Method->Throughput affects Time->Cost inversely related to throughput Solvent->Cost

Caption: Key parameters influencing the choice of an extraction method.

Signaling Pathway: this compound as an Androgen Receptor Antagonist

Androgen_Receptor_Pathway cluster_normal Normal Androgen Action cluster_dde This compound Interference Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Blocked_AR Blocked Androgen Receptor Androgen->Blocked_AR cannot bind Androgen_AR Androgen-AR Complex AR->Androgen_AR Nucleus Nucleus Androgen_AR->Nucleus ARE Androgen Response Element (on DNA) Nucleus->ARE binds to No_Transcription Inhibition of Gene Transcription Nucleus->No_Transcription Transcription Gene Transcription ARE->Transcription activates Response Normal Biological Response Transcription->Response DDE This compound DDE->AR binds and blocks Blocked_AR->Nucleus no translocation or inactive Adverse_Effect Adverse Health Effects (e.g., reproductive issues) No_Transcription->Adverse_Effect

References

Application Note: Solid-Phase Extraction of p,p'-DDE from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction and concentration of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent organochlorine pesticide, from water samples using solid-phase extraction (SPE). The described method utilizes C18 cartridges for the efficient isolation of this compound, followed by elution and analysis. This procedure is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require a reliable and reproducible method for quantifying this compound in aqueous matrices.

Introduction

This compound is a major metabolite of the insecticide DDT and is a widespread environmental contaminant. Due to its persistence and potential for bioaccumulation, monitoring its levels in water sources is crucial for assessing environmental quality and potential human exposure. Solid-phase extraction has become a preferred method over traditional liquid-liquid extraction for its reduced solvent consumption, higher sample throughput, and potential for automation.[1] This note details a robust SPE protocol using C18 sorbent, a non-polar stationary phase that effectively retains non-polar to weakly polar analytes like this compound.[2]

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for organochlorine pesticide analysis in water.[1][3][4]

Materials and Reagents:

  • Solid-Phase Extraction (SPE) Manifold

  • C18 SPE Cartridges (e.g., 1 g, 6 mL)[1]

  • Methanol (B129727) (HPLC grade)

  • Deionized Water (HPLC grade)

  • Methylene (B1212753) Chloride (CH₂Cl₂) or Acetone (B3395972)/n-Hexane mixture (HPLC grade)[1][3]

  • Nitrogen gas for drying

  • Glass vials for sample collection

  • Concentrator/Evaporator (e.g., TurboVap or similar)

  • Analytical Instrument (e.g., Gas Chromatograph with Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS))

Sample Preparation:

  • Collect 1 L water samples in clean glass bottles.

  • If required by the analytical method, adjust the sample pH to < 2 using 6 N HCl or H₂SO₄.[3][4]

  • Spike samples with surrogate standards as needed to monitor method performance.[1]

Solid-Phase Extraction Procedure:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridge on the manifold.

    • Condition the cartridge by passing 10 mL of methanol through it.[1] Do not allow the cartridge to go dry.

    • Equilibrate the cartridge by passing 10 mL of deionized water through it, leaving a thin layer of water above the sorbent bed.[1]

  • Sample Loading:

    • Load the 1 L water sample onto the conditioned cartridge.

    • Maintain a consistent flow rate, typically around 10-15 mL/min. A vacuum manifold can be used to control the flow.

  • Cartridge Washing/Drying:

    • After the entire sample has passed through, wash the cartridge with a small volume of deionized water to remove any remaining interfering substances.

    • Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-20 minutes.[1][3][4] This step is critical for ensuring efficient elution.

  • Elution:

    • Place a collection vial inside the manifold.

    • Elute the retained this compound from the cartridge using an appropriate solvent. Two common elution schemes are:

      • Option A: Elute with two aliquots of 5 mL of methylene chloride.[1]

      • Option B: Elute with a mixture of acetone and n-hexane (e.g., 10 mL of 1:1 acetone:n-hexane followed by 10 mL of 1:9 acetone:n-hexane).[3]

  • Eluate Concentration and Reconstitution:

    • Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a concentrator system.[1]

    • If methylene chloride was used for elution, a solvent exchange to n-hexane may be necessary prior to GC analysis.[3]

    • Adjust the final volume to 1 mL with the appropriate solvent for analysis.

Analytical Determination:

The extracted and concentrated samples are then analyzed by GC-ECD or GC-MS for the quantification of this compound.

Data Presentation

The following table summarizes typical performance data for the SPE of organochlorine pesticides, including compounds structurally similar to this compound, from water samples using C18 cartridges.

AnalyteSpiked ConcentrationAverage Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)Reference
This compound1.0 µg/L>80%<15%0.5 ng/L[5][6]
Endrin1.0 µg/L95.8%2.5%Not Specified[1]
Dieldrin1.0 µg/L96.5%2.3%Not Specified[1]
Heptachlor1.0 µg/L93.1%3.1%Not Specified[1]

Note: The data presented is a compilation from various studies on organochlorine pesticides and serves as a general indicator of expected performance. Actual results may vary depending on the specific experimental conditions.

Visualizations

Workflow for Solid-Phase Extraction of this compound

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1 L Water Sample pH_Adjust pH Adjustment (Optional) Sample->pH_Adjust Condition Cartridge Conditioning (Methanol, DI Water) pH_Adjust->Condition Load Sample Loading Condition->Load Wash_Dry Cartridge Washing & Drying (Nitrogen) Load->Wash_Dry Elute Elution (e.g., CH2Cl2 or Acetone/Hexane) Wash_Dry->Elute Concentrate Eluate Concentration Elute->Concentrate Reconstitute Solvent Exchange/Reconstitution Concentrate->Reconstitute Analysis GC-ECD/MS Analysis Reconstitute->Analysis SPE_Logic cluster_steps Key Stages Start Start Prep Prepare Sample Start->Prep SPE Perform SPE Prep->SPE Conditioned Cartridge Analyze Analyze Extract SPE->Analyze Concentrated Eluate End End Analyze->End

References

Application Notes and Protocols for the Analysis of p,p'-DDE by Gas Chromatography-Electron Capture Detection (GC-ECD)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is a persistent metabolite of the insecticide p,p'-dichlorodiphenyltrichloroethane (DDT). Due to its long-term persistence in the environment and potential adverse health effects, including acting as an endocrine disruptor, sensitive and selective analytical methods are required for its monitoring in various matrices such as environmental samples (water, soil, sediment) and biological tissues.[1][2][3] Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly suitable technique for the analysis of this compound. The ECD is extremely sensitive to halogenated compounds, making it ideal for detecting chlorinated pesticides like this compound at trace levels.[4][5][6]

This document provides detailed application notes and protocols for the determination of this compound using GC-ECD, intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Principle of GC-ECD for this compound Analysis

Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase (in the GC column) and a mobile phase (an inert carrier gas). Following separation, the electron capture detector selectively detects compounds with high electron affinity, such as those containing halogens. The detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons.[6] When an electronegative analyte like this compound passes through the detector, it captures some of these electrons, causing a decrease in the standing current which is measured as a positive signal.

Experimental Protocols

The analysis of this compound by GC-ECD involves several key steps, from sample collection and preparation to instrumental analysis and data interpretation. The following protocols are generalized from established methods such as U.S. EPA Method 8081 and can be adapted based on the specific matrix and laboratory instrumentation.[1]

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances that could affect the GC-ECD analysis.

1.1. Extraction

The choice of extraction method depends on the sample matrix.

  • Water Samples (Liquid-Liquid Extraction - LLE): Based on U.S. EPA Method 3510C.[2]

    • To a 1-liter separatory funnel, add 1 liter of the water sample.

    • Spike the sample with a surrogate standard to monitor extraction efficiency.

    • Add 60 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether).

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate and drain the organic layer into a collection flask.

    • Repeat the extraction two more times with fresh portions of the solvent.

    • Combine the organic extracts.

  • Solid and Semi-Solid Samples (e.g., Soil, Sediment, Tissue) (Ultrasonic or Soxhlet Extraction): Based on U.S. EPA Methods 3550 and 3540.[7]

    • Homogenize the sample. For solid samples, mix with anhydrous sodium sulfate (B86663) to remove water.

    • Weigh out a representative portion of the sample (e.g., 10-30 g).

    • Spike with a surrogate standard.

    • Ultrasonic Extraction: Mix the sample with an appropriate solvent (e.g., acetone/hexane mixture) and sonicate for a specified period.

    • Soxhlet Extraction: Place the sample in a thimble and extract with a suitable solvent (e.g., hexane/acetone) for several hours.

    • After extraction, concentrate the extract using a Kuderna-Danish (K-D) evaporator or a rotary evaporator.

1.2. Clean-up

Clean-up is crucial to remove co-extracted matrix components that can interfere with the detection of this compound.

  • Adsorption Chromatography (e.g., Florisil or Silica (B1680970) Gel): Based on U.S. EPA Method 3620.[7]

    • Prepare a chromatography column packed with activated Florisil or silica gel.

    • Pre-elute the column with the chosen solvent.

    • Load the concentrated extract onto the column.

    • Elute the column with solvents of increasing polarity to separate interferences from the target analytes. This compound is typically eluted in a non-polar fraction.[8]

    • Collect the fraction containing this compound.

    • Concentrate the cleaned extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • Add an internal standard just before analysis for accurate quantification.

GC-ECD Instrumental Analysis

The following are typical instrumental parameters for the analysis of this compound. These may need to be optimized for specific instruments and columns.

ParameterTypical Value
Gas Chromatograph Agilent 8890B GC or equivalent[9]
Injector Split/Splitless
Injection ModeSplitless
Injection Volume1 µL[1]
Injector Temperature250 °C
Carrier Gas Helium or Nitrogen, constant flow[1]
Flow Rate1.0 - 2.0 mL/min
GC Column
Primary Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS, DB-5)[1]
Confirmatory Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1701)[10]
Oven Temperature Program
Initial Temperature100 °C, hold for 1.0 min[1]
Ramp 120 °C/min to 180 °C[1]
Ramp 25 °C/min to 270 °C[1]
Ramp 320 °C/min to 320 °C, hold for 2.0 min[1]
Detector Electron Capture Detector (ECD)
Detector Temperature300 - 330 °C
Makeup GasNitrogen or Argon/Methane
Makeup Gas Flow25 - 60 mL/min
Calibration and Quantification
  • Calibration: An external standard calibration is typically used.[1] Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane or iso-octane) at different concentrations. The concentration range should bracket the expected sample concentrations. A typical calibration curve might range from 0.1 to 100 µg/L.[1]

  • Quantification: Inject the prepared sample extract into the GC-ECD system. Identify the this compound peak based on its retention time compared to the calibration standards. The concentration of this compound in the sample is determined by comparing the peak area or height to the calibration curve. The final concentration in the original sample is calculated by accounting for the initial sample amount and any dilution or concentration steps.

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound by GC-ECD.

Table 1: Chromatographic and Detection Parameters for this compound

ParameterValueReference
Retention TimeVaries with column and conditions[1]
Limit of Detection (LOD)0.6 - 8.3 µg/kg (in fish matrix by GC-MS/MS)[11]
Limit of Quantification (LOQ)2 - 25 µg/kg (in fish matrix by GC-MS/MS); 2 - 3.2 µg/L (in wastewater)[9][11]
Linearity (Correlation Coefficient, r²)> 0.99[11]

Table 2: Method Performance Data for this compound Analysis

ParameterMatrixValueReference
RecoveryTrout73 - 112%[11]
Water88 - 106%[12]
Soil91 - 110%[9]
Relative Standard Deviation (RSD)Trout1.4 - 17.9%[11]
Wastewater9.19 - 12.03%[9]
Soil9.12 - 11.96%[9]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the analysis of this compound using GC-ECD.

GC_ECD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Collection (Water, Soil, Tissue) Extraction Extraction (LLE, Soxhlet, Ultrasonic) Sample->Extraction Cleanup Clean-up (Florisil, Silica Gel) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_ECD GC-ECD Analysis Concentration->GC_ECD Data_Acquisition Data Acquisition GC_ECD->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis by GC-ECD.

Conclusion

The GC-ECD method provides a robust, sensitive, and reliable approach for the quantification of this compound in a variety of matrices. Proper sample preparation, including efficient extraction and thorough clean-up, is critical for achieving accurate and precise results. The protocols and data presented here serve as a comprehensive guide for laboratories involved in the monitoring of this persistent organic pollutant. Method validation should always be performed in the specific laboratory and for the matrix of interest to ensure data quality.

References

Application Note: High-Resolution Mass Spectrometry for the Isomer-Specific Analysis of p,p'-DDE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyldichloroethylene (DDE) is a persistent organic pollutant and a major metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT). The p,p'-DDE isomer is the most prevalent and toxicologically significant form. However, the presence of other isomers, such as o,p'-DDE, can interfere with accurate quantification and risk assessment. High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) offers a powerful analytical solution for the precise and sensitive separation and quantification of this compound and its isomers in complex matrices. This application note provides a detailed protocol for the isomer-specific analysis of this compound using GC-HRMS.

Experimental Workflow

The overall experimental workflow for the analysis of this compound isomers is depicted below. It involves sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis using GC-HRMS.

workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis sample Sample Homogenization extraction Acetonitrile (B52724) Extraction & Salting Out sample->extraction Add Acetonitrile & Salts cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup extraction->cleanup Transfer Supernatant gc_separation Gas Chromatography Separation cleanup->gc_separation Inject Final Extract hrms_detection High-Resolution Mass Spectrometry Detection gc_separation->hrms_detection Eluted Analytes data_analysis Data Acquisition & Processing hrms_detection->data_analysis Mass Spectra

Figure 1: Experimental workflow for this compound isomer analysis.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[1][2][3]

Materials:

  • Homogenized sample (e.g., soil, food, biological tissue)

  • Acetonitrile (ACN), analytical grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • Centrifuge tubes (50 mL)

  • Centrifuge

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg PSA and 900 mg MgSO₄.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The supernatant is ready for GC-HRMS analysis.

Instrumental Analysis: GC-HRMS

This protocol is adapted from established GC-MS/MS methods for organochlorine pesticide analysis.[4][5]

Instrumentation:

  • Gas chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

GC Conditions:

Parameter Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)

| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 200 °C, then 5 °C/min to 300 °C (hold 5 min) |

HRMS Conditions (Illustrative for Orbitrap):

Parameter Value
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C
Resolution 60,000 FWHM (at m/z 200)
Scan Mode Full Scan
Scan Range m/z 50-500

| Data Acquisition | Profile Mode |

Quantitative Data

The following tables summarize typical quantitative data for the analysis of this compound and its isomers. Data is synthesized from various sources employing mass spectrometry for pesticide analysis.[4][5]

Table 1: Chromatographic and Mass Spectrometric Data

AnalyteRetention Time (min)Precursor Ion (m/z)High-Resolution Accurate Mass (m/z)
o,p'-DDE~14.89318.9350317.9350
This compound ~15.51 318.9350 317.9350

Table 2: Method Performance Data

ParameterThis compound
Linearity (r²) >0.99
Limit of Detection (LOD) 0.1 - 1 µg/kg
Limit of Quantification (LOQ) 0.5 - 5 µg/kg
Recovery (%) 85 - 110%
Precision (RSD%) < 15%

Data Presentation and Analysis

High-resolution mass spectrometry provides highly selective and sensitive detection, enabling the accurate identification and quantification of this compound isomers. The high mass accuracy of HRMS allows for the determination of the elemental composition of ions, providing a high degree of confidence in compound identification. The full scan data acquisition allows for retrospective analysis of samples for other compounds of interest without the need for re-injection.

Logical Relationships in Data Analysis

The process of identifying and quantifying this compound isomers from the acquired data follows a logical sequence.

data_analysis raw_data Raw GC-HRMS Data peak_detection Peak Detection & Deconvolution raw_data->peak_detection mass_extraction Accurate Mass Extraction peak_detection->mass_extraction isomer_identification Isomer Identification (RT & Mass) mass_extraction->isomer_identification quantification Quantification (Peak Area) isomer_identification->quantification final_report Final Report quantification->final_report

References

Application Notes and Protocols for the Analysis of P,P'-DDE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of p,p'-dichlorodiphenyldichloroethylene (P,P'-DDE), a major and persistent metabolite of the pesticide DDT.[1] The following sections detail the use of analytical standards, internal standards, and validated protocols for accurate and reliable analysis in various matrices.

Introduction to this compound Analysis

This compound is a significant environmental contaminant and a potential endocrine disruptor.[1] Accurate quantification of this compound in biological and environmental samples is crucial for assessing exposure and understanding its potential health effects. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of this compound and other organochlorine pesticides.[2][3][4][5] The use of an appropriate internal standard is critical for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.

Analytical Standards and Internal Standards

This compound Analytical Standard

A certified reference material (CRM) of this compound should be used for the preparation of calibration standards. Information on a commercially available this compound standard is provided in Table 1.

Table 1: this compound Analytical Standard

Parameter Value
Chemical Name 1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene[6]
Synonyms 4,4'-DDE; p,p'-Dichlorodiphenyldichloroethylene[1]
CAS Number 72-55-9[7]
Molecular Formula C₁₄H₈Cl₄[7]
Molecular Weight 318.03 g/mol [1]
Recommended Internal Standard: this compound-¹³C₁₂

For accurate quantification, an isotopically labeled internal standard is highly recommended. This compound-¹³C₁₂ is an ideal internal standard as it has the same physicochemical properties as the native analyte but a different mass, allowing for clear differentiation by mass spectrometry.[8]

Table 2: this compound-¹³C₁₂ Internal Standard

Parameter Value
Chemical Name p,p'-Dichlorodiphenyldichloroethylene-¹³C₁₂[8]
Synonyms 4,4'-DDE-¹³C₁₂[8]
Molecular Formula ¹³C₁₂H₈Cl₄
Primary Use Internal standard for quantitative analysis by GC-MS or LC-MS[8]

Experimental Protocols

Two common and validated methods for the analysis of this compound are presented: a Gas Chromatography-Mass Spectrometry (GC-MS) method for serum analysis and a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for food matrices.

Protocol 1: GC-MS Analysis of this compound in Human Serum

This protocol is adapted from established methods for the determination of organochlorine pesticides in human serum.[2][4][5]

3.1.1. Materials and Reagents

  • This compound analytical standard

  • This compound-¹³C₁₂ internal standard

  • Hexane (B92381) (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • Acetone (pesticide residue grade)

  • Anhydrous sodium sulfate (B86663)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[5]

3.1.2. Sample Preparation

  • Fortification: Spike serum samples (e.g., 1 mL) with a known amount of this compound-¹³C₁₂ internal standard solution.

  • Extraction: Perform a liquid-liquid extraction with a mixture of hexane and dichloromethane.

  • Clean-up: Pass the organic extract through an SPE cartridge to remove interfering matrix components.[5]

  • Concentration: Evaporate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.1.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent[4]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4]

  • Injector: Splitless mode

  • Oven Temperature Program: Initial temperature of 55°C, hold for 1.5 min, ramp to 150°C at 60°C/min, then to 200°C at 6°C/min, and finally to 280°C at 20°C/min, hold for 1.5 min.[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for this compound and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound318.0246.022
318.0248.022
This compound-¹³C₁₂330.0258.022

Note: Collision energies should be optimized for the specific instrument used.

Protocol 2: QuEChERS Method for this compound in Food Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food matrices.[9][10][11]

3.2.1. Materials and Reagents

  • This compound analytical standard

  • This compound-¹³C₁₂ internal standard

  • Acetonitrile (B52724) (pesticide residue grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)

3.2.2. Sample Preparation

  • Homogenization: Homogenize the food sample (e.g., 10 g of fruit or vegetable).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the internal standard.

    • Shake vigorously for 1 minute.

    • Add magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge.

  • Clean-up (d-SPE):

    • Transfer an aliquot of the supernatant to a d-SPE tube containing PSA and C18 sorbents.

    • Shake for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

Data Presentation and Performance Characteristics

The following tables summarize typical quantitative data for this compound analysis using GC-MS.

Table 4: Calibration Curve Data for this compound

Matrix Calibration Range (ng/mL) Correlation Coefficient (r²) Reference
Plum10 - 5000.999[3]
Environmental Water0.01 - 0.15 µg/L>0.99[12]

Table 5: Method Performance Data for this compound

Matrix Recovery (%) Relative Standard Deviation (RSD, %) Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Human Serum90-110<150.1 ng/mL0.3 ng/mL[2]
Honey64.7 - 129.3<20Not ReportedNot Reported[10]
Fruits & Vegetables70-120<15Not ReportedNot Reported[3]

Experimental Workflow and Signaling Pathway Diagrams

As this compound is an environmental contaminant, a diagram of the analytical workflow is more pertinent than a biological signaling pathway for this application note.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Reporting Sample_Collection Sample Collection (e.g., Serum, Food) Homogenization Homogenization (for solid samples) Sample_Collection->Homogenization Internal_Standard Addition of Internal Standard (this compound-¹³C₁₂) Homogenization->Internal_Standard Extraction Extraction (LLE or QuEChERS) Internal_Standard->Extraction Cleanup Clean-up (SPE or d-SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_MS_Analysis GC-MS Analysis Concentration->GC_MS_Analysis Data_Acquisition Data Acquisition (MRM Mode) GC_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Result_Calculation Result Calculation Peak_Integration->Result_Calculation Calibration_Curve Calibration Curve Generation Calibration_Curve->Peak_Integration Reporting Reporting Result_Calculation->Reporting

Caption: General analytical workflow for the determination of this compound.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Homogenized_Sample 10g Homogenized Sample in 50mL Tube Add_Acetonitrile_IS Add 10mL Acetonitrile + Internal Standard Homogenized_Sample->Add_Acetonitrile_IS Shake_1 Shake 1 min Add_Acetonitrile_IS->Shake_1 Add_Salts Add MgSO₄ + NaCl Shake_1->Add_Salts Shake_2 Shake 1 min Add_Salts->Shake_2 Centrifuge_1 Centrifuge Shake_2->Centrifuge_1 Transfer_Supernatant Transfer Supernatant to d-SPE Tube (PSA + C18) Centrifuge_1->Transfer_Supernatant Shake_3 Shake 30 sec Transfer_Supernatant->Shake_3 Centrifuge_2 Centrifuge Shake_3->Centrifuge_2 Final_Extract Final Extract for GC-MS Centrifuge_2->Final_Extract

Caption: Detailed workflow for the QuEChERS sample preparation method.

References

In Vitro Assays for Assessing p,p'-DDE Endocrine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine insecticide dichlorodiphenyltrichloroethane (DDT). Due to its lipophilic nature and resistance to degradation, this compound bioaccumulates in the food chain, leading to widespread and persistent exposure in both wildlife and humans.[1] There is significant scientific concern regarding the endocrine-disrupting properties of this compound, which can interfere with normal hormone signaling pathways, potentially leading to adverse health effects.[1] This document provides detailed application notes and protocols for a suite of in vitro assays designed to assess the endocrine activity of this compound, focusing on its interactions with androgen, estrogen, and thyroid hormone systems.

Data Presentation: Quantitative Assessment of this compound Endocrine Activity

The following table summarizes quantitative data from various in vitro studies on the endocrine-disrupting effects of this compound.

Assay Type Target Species/Cell Line Endpoint This compound Value Reference Compound (Value) Reference
Androgen Receptor (AR) Binding Androgen ReceptorRat Prostate CytosolIC50~3 µMDihydrotestosterone (B1667394) (DHT) (IC50 ~1 nM)[2]
AR Transactivation (Antagonist) Androgen ReceptorCV-1 cells co-transfected with human AR and MMTV-luciferase reporterIC50~1 µMHydroxyflutamide (IC50 ~0.1 µM)[2]
Estrogen Receptor (ER) Binding Estrogen Receptor αHuman recombinant ERαIC50>10 µM17β-Estradiol (E2) (IC50 ~2 nM)[3]
ER Transactivation (Agonist) Estrogen Receptor αMCF-7 cellsEC50Weak agonist activity observed at concentrations >1 µM, but a clear EC50 is not well-established.17β-Estradiol (E2) (EC50 ~10 pM)[4][5]
Steroidogenesis Steroidogenic EnzymesHuman Adrenocortical Carcinoma (H295R)Effect on Hormone ProductionData not consistently reported in the provided search results.Forskolin (inducer), Prochloraz (inhibitor)[6][7]
Thyroid Peroxidase (TPO) Inhibition Thyroid PeroxidaseNot specifically tested with this compound in the provided search results.IC50Data not available.Propylthiouracil (PTU)[8][9]
Transthyretin (TTR) Binding TransthyretinNot specifically tested with this compound in the provided search results.IC50Data not available.T4 (Thyroxine)[10][11]
Sodium-Iodide Symporter (NIS) Inhibition Sodium-Iodide SymporterNot specifically tested with this compound in the provided search results.IC50Data not available.Perchlorate[12][13]

Signaling Pathways and Experimental Workflows

Androgen Receptor Antagonism Signaling Pathway

This compound acts as an antagonist to the androgen receptor (AR). In a normal physiological state, androgens like testosterone (B1683101) or dihydrotestosterone (DHT) bind to the AR in the cytoplasm, causing a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation to the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of androgen-responsive genes. This compound competitively inhibits the binding of androgens to the AR, thereby preventing these downstream events and blocking the expression of target genes.[2]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p_p_DDE This compound AR_HSP AR-HSP Complex p_p_DDE->AR_HSP Inhibits Binding Androgen Androgen (e.g., DHT) Androgen->AR_HSP Binds AR AR AR_HSP->AR Release HSP HSP AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization ARE ARE AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Antagonism by this compound.

Estrogen Receptor Agonism Signaling Pathway

This compound exhibits weak estrogenic activity by acting as an agonist for the estrogen receptor (ER), primarily ERα. Similar to the natural ligand 17β-estradiol (E2), this compound can bind to the ER in the cytoplasm. This binding induces a conformational change, dissociation from HSPs, dimerization, and nuclear translocation. The this compound-ER complex then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the transcription of estrogen-responsive genes. However, the binding affinity of this compound for the ER is significantly lower than that of E2, resulting in a weaker estrogenic response.[3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p_p_DDE This compound ER_HSP ER-HSP Complex p_p_DDE->ER_HSP Binds (weakly) E2 17β-Estradiol (E2) E2->ER_HSP Binds ER ER ER_HSP->ER Release HSP HSP ER_HSP->HSP ER_dimer ER Dimer ER->ER_dimer Dimerization ERE ERE ER_dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates

Caption: Estrogen Receptor Agonism by this compound.

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the ability of this compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [³H]-R1881 (methyltrienolone) as the radiolabeled ligand

  • This compound test substance

  • Dihydrotestosterone (DHT) as a reference competitor

  • Assay buffer (e.g., Tris-HCl with protease inhibitors)

  • Charcoal-dextran solution

  • Scintillation cocktail and counter

Protocol:

  • Preparation of Prostate Cytosol: Homogenize rat ventral prostates in ice-cold assay buffer. Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant). Determine the protein concentration of the cytosol.

  • Competitive Binding Reaction: In microcentrifuge tubes, combine a fixed amount of prostate cytosol, a constant concentration of [³H]-R1881 (typically at its Kd), and varying concentrations of this compound or the unlabeled competitor (DHT). Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled DHT).

  • Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add an equal volume of ice-cold charcoal-dextran solution to each tube to adsorb the unbound [³H]-R1881. Incubate for a short period (e.g., 10-15 minutes) with occasional vortexing.

  • Centrifugation: Centrifuge the tubes to pellet the charcoal-dextran. The supernatant will contain the [³H]-R1881 bound to the AR.

  • Quantification: Transfer the supernatant to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-R1881).

start Start prep_cytosol Prepare Rat Prostate Cytosol start->prep_cytosol setup_reaction Set up Binding Reaction: - Cytosol - [3H]-R1881 - this compound prep_cytosol->setup_reaction incubate Incubate at 4°C setup_reaction->incubate add_charcoal Add Charcoal-Dextran incubate->add_charcoal centrifuge Centrifuge add_charcoal->centrifuge quantify Quantify Radioactivity in Supernatant centrifuge->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: AR Competitive Binding Assay Workflow.

Androgen Receptor (AR) Reporter Gene Assay (Antagonist Mode)

Objective: To measure the ability of this compound to inhibit androgen-induced transcriptional activation of a reporter gene.

Materials:

  • A suitable mammalian cell line (e.g., CV-1, HeLa, or PC-3)

  • Expression vector for the human AR

  • Reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or β-galactosidase)

  • Cell culture medium and supplements

  • Transfection reagent

  • Dihydrotestosterone (DHT) or a synthetic androgen (e.g., R1881)

  • This compound test substance

  • Lysis buffer and substrate for the reporter gene product (e.g., luciferase assay system)

  • Luminometer or spectrophotometer

Protocol:

  • Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the AR expression vector and the reporter plasmid using a suitable transfection method.

  • Cell Seeding: After transfection, seed the cells into multi-well plates (e.g., 96-well plates).

  • Treatment: After allowing the cells to attach, treat them with a constant concentration of an AR agonist (e.g., DHT) in the presence of increasing concentrations of this compound. Include appropriate controls: vehicle control, agonist alone, and a known AR antagonist (e.g., hydroxyflutamide).

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Reporter Gene Assay: Measure the activity of the reporter gene product (e.g., luminescence for luciferase) in the cell lysates.

  • Data Analysis: Normalize the reporter gene activity to a measure of cell viability if necessary. Plot the percentage of inhibition of agonist-induced activity against the log concentration of this compound to determine the IC50 value.

start Start transfect Co-transfect Cells with AR and Reporter Plasmids start->transfect seed Seed Cells into 96-well Plates transfect->seed treat Treat with DHT and Varying this compound seed->treat incubate Incubate 24-48h treat->incubate lyse Lyse Cells incubate->lyse measure Measure Reporter Gene Activity lyse->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: AR Reporter Gene Assay (Antagonist) Workflow.

Estrogen Receptor (ER) Reporter Gene Assay (Agonist Mode)

Objective: To determine the ability of this compound to activate the transcriptional activity of the ER.

Materials:

  • An estrogen-responsive cell line (e.g., MCF-7, which endogenously expresses ERα)

  • Reporter plasmid with an estrogen-responsive element (ERE) driving a reporter gene (e.g., luciferase)

  • Cell culture medium (phenol red-free) and charcoal-stripped serum

  • Transfection reagent (if not using a stable cell line)

  • This compound test substance

  • 17β-Estradiol (E2) as a positive control

  • Lysis buffer and reporter gene substrate

  • Luminometer

Protocol:

  • Cell Culture: Culture MCF-7 cells in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to reduce background estrogenic activity.

  • Transfection (if necessary): If using a transient transfection system, transfect the cells with the ERE-reporter plasmid.

  • Cell Seeding: Seed the cells into multi-well plates.

  • Treatment: Treat the cells with increasing concentrations of this compound. Include a vehicle control and a positive control (E2).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity as described for the AR reporter gene assay.

  • Data Analysis: Plot the reporter gene activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).

H295R Steroidogenesis Assay

Objective: To assess the effect of this compound on the production of steroid hormones, particularly testosterone and estradiol.

Materials:

  • Human adrenocortical carcinoma (H295R) cell line

  • Cell culture medium and supplements

  • This compound test substance

  • Forskolin (a known inducer of steroidogenesis)

  • Prochloraz (a known inhibitor of steroidogenesis)

  • Multi-well cell culture plates (e.g., 24-well)

  • ELISA kits or LC-MS/MS for hormone quantification

  • Reagents for cell viability assay (e.g., MTT, MTS)

Protocol:

  • Cell Seeding and Acclimation: Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.[7]

  • Exposure: Replace the medium with fresh medium containing various concentrations of this compound. Include a solvent control, a positive control for induction (forskolin), and a positive control for inhibition (prochloraz).[7]

  • Incubation: Expose the cells to the test compounds for 48 hours.[7]

  • Medium Collection: Collect the cell culture medium from each well for hormone analysis.

  • Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using validated methods such as ELISA or LC-MS/MS.[7]

  • Cell Viability Assessment: Determine the viability of the cells remaining in the wells to ensure that observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: Normalize the hormone concentrations to the solvent control. A statistically significant and dose-dependent change in hormone levels indicates an effect on steroidogenesis.

In Vitro Assays for Thyroid Hormone System Disruption

While specific data for this compound is limited in the provided search results, the following are standard in vitro assays used to screen for chemicals that can disrupt the thyroid hormone system.

Objective: To determine if a test chemical inhibits the activity of TPO, a key enzyme in thyroid hormone synthesis.

Protocol Outline: A common method involves a luminol-based assay.[1][8] The activity of TPO is measured by the oxidation of luminol (B1675438) in the presence of hydrogen peroxide, which produces light. Inhibition of TPO by a test chemical results in a decrease in light emission. Human TPO can be obtained from cell lysates of a human thyroid follicular cell line like Nthy-ori 3-1.[1][8]

Objective: To assess the ability of a test chemical to compete with thyroxine (T4) for binding to its transport protein, TTR.

Protocol Outline: This is a competitive binding assay where the test chemical competes with a fluorescently labeled T4 for binding to purified TTR.[10][11] A decrease in fluorescence indicates displacement of the labeled T4 by the test chemical.

Objective: To determine if a test chemical inhibits the uptake of iodide into thyroid cells via the NIS.

Protocol Outline: This assay typically uses a rat thyroid cell line (FRTL-5) that expresses NIS.[12][13] The uptake of non-radioactive iodide is measured, often using the Sandell-Kolthoff reaction, where iodide catalyzes the reduction of cerium(IV) to cerium(III), leading to a color change that can be measured spectrophotometrically.[12][13] Inhibition of NIS results in reduced iodide uptake and a smaller color change.

Conclusion

The in vitro assays described provide a robust framework for characterizing the endocrine-disrupting potential of this compound. The evidence strongly indicates that this compound is a potent androgen receptor antagonist and a weak estrogen receptor agonist. Further investigation using assays such as the H295R steroidogenesis and specific thyroid hormone system assays will provide a more complete profile of its endocrine-disrupting activities. These standardized protocols are crucial for generating reliable and comparable data for risk assessment and regulatory decision-making.

References

Application Note: Determination of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is a persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its lipophilic nature and resistance to degradation, this compound bioaccumulates in the food chain, posing potential health risks to consumers. Regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food commodities, necessitating sensitive and reliable analytical methods for its determination. This application note provides a detailed overview of the methodologies for the analysis of this compound in food samples, with a focus on the widely used QuEChERS sample preparation technique followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis.

Experimental Protocols

The determination of this compound in food samples involves several key steps: sample homogenization, extraction, clean-up, and instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for sample preparation due to its simplicity, speed, and broad applicability.[1][2][3]

1. Sample Preparation: QuEChERS Method

The QuEChERS method involves a two-step process: extraction with an organic solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up step.[1][4] Different versions of the QuEChERS method exist, such as the original unbuffered method, the AOAC Official Method 2007.01 (using acetate (B1210297) buffering), and the European EN 15662 method (using citrate (B86180) buffering).[2] The choice of method may depend on the specific food matrix and the stability of the target analytes.

a. Extraction

  • Homogenization: Weigh a representative portion of the food sample (e.g., 5-15 g) into a centrifuge tube.[4][5] For dry samples like cereals, it may be necessary to add a specific amount of water to improve extraction efficiency.[2][3]

  • Solvent Addition: Add an appropriate volume of acetonitrile (B52724) to the sample.[1][5] An internal standard may also be added at this stage to improve quantitative accuracy.[3]

  • Salting Out: Add a mixture of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or a citrate-based buffer mixture, to induce phase separation and drive the pesticides into the acetonitrile layer.[4][5][6]

  • Shaking and Centrifugation: Vigorously shake the tube for a set period (e.g., 1 minute) to ensure thorough extraction.[4][6] Subsequently, centrifuge the sample to separate the organic layer from the aqueous and solid phases.[4][6]

b. Clean-up (Dispersive Solid-Phase Extraction - d-SPE)

  • Transfer: Transfer an aliquot of the acetonitrile supernatant to a separate centrifuge tube containing a d-SPE sorbent mixture.[4]

  • Sorbent Selection: The choice of d-SPE sorbent depends on the food matrix. Primary secondary amine (PSA) is commonly used to remove organic acids, sugars, and some lipids.[1] For samples with high fat content, C18 sorbent may be added.[7] For pigmented samples like spinach, graphitized carbon black (GCB) is effective in removing chlorophyll (B73375) and carotenoids.[1][3]

  • Shaking and Centrifugation: Shake the tube to ensure interaction between the extract and the sorbent, and then centrifuge to pellet the sorbent material.[3]

  • Final Extract: The resulting supernatant is the cleaned-up extract, which can be directly analyzed or subjected to a solvent exchange if necessary.[1]

2. Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly selective and sensitive technique for the quantification of this compound in complex food matrices.[8]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms, is typically used for the separation of organochlorine pesticides.[9]

    • Injector: A split/splitless injector is commonly used, often in splitless mode for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to ensure good chromatographic separation of the target analytes.

    • Carrier Gas: Helium is the most commonly used carrier gas.[7]

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization: Electron ionization (EI) is the standard ionization technique.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for this compound. For example, transitions like m/z 246.0 → 176.0 and 318.0 → 248.0 have been reported for this compound.[8]

Data Presentation

The performance of analytical methods for this compound is evaluated through validation studies. Key parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD).

Table 1: Method Validation Data for the Determination of this compound in Various Food Matrices.

Food MatrixSample Preparation MethodAnalytical TechniqueLOD (ng/g)LOQ (ng/g)Recovery (%)RSD (%)Reference
HoneyModified QuEChERSGC-µECD--64.7 - 129.3< 25.2[10]
MeatAccelerated Solvent ExtractionGC-ECD----[11]
Spinach-GC-MS----[9][12]
Various FoodsQuEChERSLC-MS/MS< 10---[12]
CerealsQuEChERSLC-MS/MS-10--[6]
DaikenchutoSPEGC-MS/MS----[8]
LettuceBuffered QuEChERSGC-MS--70 - 120< 15[7]
Kiwano FruitQuEChERSGC-ECD/MS----[5]

Note: "-" indicates that the data was not specified in the cited source.

Table 2: Concentration of this compound Detected in Food Samples.

Food MatrixConcentration (mg/kg)Reference
Chicken Meat0.003 - 0.020[13]
Pork Meat0.009 - 0.013[13]
Lamb Meat0.043 - 0.189[13]

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of this compound in food samples.

G Workflow for this compound Analysis in Food cluster_0 Sample Reception & Preparation cluster_1 QuEChERS Extraction cluster_2 Dispersive SPE Cleanup cluster_3 Analysis & Data Processing Sample Food Sample Reception Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction + Salting Out Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup (PSA, C18, GCB) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Analysis GC-MS/MS Analysis Centrifugation2->Analysis Data Data Acquisition & Processing Analysis->Data Report Final Report Data->Report

Caption: Experimental workflow for this compound determination.

References

Application Note: Quantitative Analysis of p,p'-DDE in Environmental and Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary metabolite of the persistent organochlorine pesticide p,p'-dichlorodiphenyltrichloroethane (DDT). Due to its lipophilic nature and resistance to degradation, this compound bioaccumulates in the food chain, posing potential health risks to humans and wildlife. Accurate and sensitive quantification of this compound in various matrices is crucial for monitoring environmental contamination and assessing human exposure. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). After extraction from the sample matrix, this compound is separated from other components on a reversed-phase HPLC column. The analyte is then ionized, typically using atmospheric pressure photoionization (APPI) or electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions from the precursor ion to specific product ions provide a high degree of specificity and allow for accurate quantification.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the LC-MS/MS analysis of this compound from various validated methods.

ParameterMatrixMethod HighlightsReported ValuesReference
Limit of Detection (LOD) Fruits and VegetablesUPLC-MS/MSNot explicitly stated, but method suitable for residue monitoring.[1]
Limit of Quantification (LOQ) MilkQuEChERS extraction, LC/MS/MS5 ng/mL[2]
**Linearity (R²) **MilkMatrix-matched calibration>0.99[2]
Accuracy/Recovery Human SerumLiquid-liquid extraction, GC-MS/MS≤ 99%[3]
Precision (RSD) Human SerumGC-MS/MS< 2.03%[3]

Experimental Protocols

1. Sample Preparation

Sample preparation is a critical step to remove matrix interferences and concentrate the analyte. The choice of method depends on the sample matrix.

a) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Milk Samples (Adapted from[2])

  • Transfer 5 mL of milk into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • For cleanup, pass the extract through a dispersive solid-phase extraction (dSPE) tube containing primary secondary amine (PSA) and C18 sorbents.

  • Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) for Water Samples (Adapted from[4])

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Load the water sample (e.g., 100 mL) onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Dry the cartridge thoroughly under vacuum.

  • Elute this compound with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI or APPI source.

a) Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[1]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40 °C

b) Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Negative Ion Electrospray (ESI-) or Atmospheric Pressure Photoionization (APPI)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

c) MRM Transitions for this compound

The following MRM transitions can be used for the quantification and confirmation of this compound.[1][2][5] Collision energies should be optimized for the specific instrument being used.

Precursor Ion (m/z)Product Ion (m/z)UseCollision Energy (eV)
315.8246.0Quantifier18
246.1176.2Qualifier21

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Milk, Water, Serum) Extraction Extraction (QuEChERS or SPE) SampleCollection->Extraction Cleanup Extract Cleanup (dSPE or Cartridge Wash) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation Ionization Ionization (ESI or APPI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM Mode) Ionization->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship cluster_lc Liquid Chromatography (LC) cluster_ms1 First Quadrupole (Q1) cluster_q2 Collision Cell (Q2) cluster_ms2 Third Quadrupole (Q3) LC Analyte Separation Precursor Precursor Ion Selection (m/z 315.8) LC->Precursor Ionization Fragmentation Collision-Induced Dissociation (CID with Argon) Precursor->Fragmentation Product Product Ion Detection (m/z 246.0, 176.2) Fragmentation->Product

Caption: Principle of this compound detection by tandem mass spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of p,p'-DDE in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of p,p'-DDE.

Troubleshooting Guide

Q1: Why am I observing significant signal suppression or enhancement in my LC-MS/MS or GC-MS analysis of this compound?

A1: Signal suppression or enhancement, collectively known as matrix effects, are common challenges when analyzing complex samples.[1][2] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's source.[3][4] In gas chromatography (GC), matrix components can also accumulate in the inlet and column, leading to signal enhancement or degradation of the analyte.[5] For this compound, a metabolite of the insecticide DDT, complex matrices like fatty foods, biological tissues (blood, liver), and environmental samples (soil, sediment) are rich in lipids, pigments, and other endogenous components that are known to cause these effects.[6][7][8]

Q2: My recovery of this compound after sample preparation is low and inconsistent. What are the likely causes and how can I fix this?

A2: Low and inconsistent recovery is often tied to the sample preparation and cleanup steps. Several factors could be at play:

  • Incomplete Extraction: The initial extraction solvent and conditions may not be efficient for releasing this compound from the sample matrix, especially in high-lipid samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective extraction approach for pesticides in a variety of matrices.[9][10][11]

  • Ineffective Cleanup: If the cleanup step does not adequately remove interfering matrix components, these can be carried through to the final extract, affecting recovery and causing instrument contamination.[12] Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex sample extracts.[13][14]

  • Analyte Loss: this compound can be lost during solvent evaporation steps if not performed carefully. Also, strong interactions with residual matrix components can prevent its complete transfer between steps.

To improve recovery, consider optimizing your sample preparation protocol. This could involve adjusting the extraction solvent, modifying the pH, or using a more robust cleanup method like SPE with sorbents tailored to your matrix (e.g., C18 for nonpolar compounds, or specific sorbents for lipid removal).[14][15]

Q3: I'm seeing peak tailing and shifting retention times for this compound in my GC-MS analysis. What should I do?

A3: These chromatographic issues are often a direct result of matrix effects within the GC system.[16] When complex samples are injected, non-volatile matrix components can contaminate the GC inlet liner and the head of the analytical column.[5] This buildup creates active sites that can interact with analytes, leading to peak tailing, loss of response, and shifts in retention time.[5][16]

Troubleshooting Steps:

  • Inlet Maintenance: Regularly inspect and replace the GC inlet liner and septum. Using a liner with glass wool can help trap non-volatile matrix components.

  • Column Maintenance: Trim a small section (0.5 to 1 meter) from the front of the analytical column to remove the contaminated portion.[16]

  • Use Analyte Protectants: Adding "analyte protectants" to your standards and samples can help mask active sites in the GC system, improving peak shape for sensitive compounds.[17]

  • Improve Sample Cleanup: The most effective long-term solution is to enhance the sample cleanup procedure to remove more of the matrix before injection.[3][16]

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to overcome matrix effects in this compound analysis?

A1: A comprehensive strategy that combines optimized sample preparation with appropriate calibration methods is the most effective approach.[1][2]

  • Sample Preparation: The goal is to remove as many interfering matrix components as possible before instrumental analysis. Techniques like Solid-Phase Extraction (SPE) and QuEChERS are highly effective.[9][14][18]

  • Calibration Techniques: To compensate for any remaining matrix effects, using matrix-matched calibration or stable isotope-labeled internal standards (isotope dilution) is crucial for accurate quantification.[3][19][20]

Q2: What is a matrix-matched calibration and when should I use it?

A2: A matrix-matched calibration involves preparing your calibration standards in a blank matrix extract that is identical or very similar to the samples you are analyzing.[21][22] This approach helps to compensate for signal suppression or enhancement because the standards and the samples will experience the same matrix effects.[5][23] It is particularly useful when a stable isotope-labeled internal standard for this compound is not available or is too costly for routine analysis.[24]

Q3: How does a stable isotope-labeled internal standard work to correct for matrix effects?

A3: A stable isotope-labeled (SIL) internal standard, such as ¹³C-p,p'-DDE or d₄-p,p'-DDE, is considered the gold standard for quantification in mass spectrometry.[3][25] Because it is chemically almost identical to the analyte (this compound), it co-elutes and experiences the same extraction inefficiencies and ionization suppression or enhancement.[26] By adding a known amount of the SIL standard to each sample at the beginning of the workflow and measuring the ratio of the analyte's signal to the internal standard's signal, you can achieve highly accurate and precise quantification, as this ratio remains consistent even if matrix effects are present.[25][27]

Q4: Can I just dilute my sample extract to reduce matrix effects?

A4: Yes, sample dilution is a simple and effective way to reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization process.[28] However, a major drawback is that dilution also reduces the concentration of this compound, which could compromise the sensitivity of the analysis and prevent detection at low levels.[28] This strategy is best employed when the expected concentration of this compound is high enough to remain well above the instrument's limit of quantitation after dilution.

Q5: What are the key differences between QuEChERS and SPE for sample cleanup?

A5:

  • QuEChERS: This is primarily an extraction method that involves an extraction/partitioning step with acetonitrile (B52724) and salts, followed by a cleanup step called dispersive SPE (d-SPE).[10][11][17] In d-SPE, a small amount of sorbent is added to a portion of the extract to remove interferences. It is known for being fast, simple, and using low volumes of solvent.[9]

  • Solid-Phase Extraction (SPE): This is a more traditional and highly selective cleanup technique.[14] The sample extract is passed through a packed cartridge containing a sorbent. The process involves conditioning the sorbent, loading the sample, washing away interferences, and then eluting the target analyte.[12][14] SPE can provide cleaner extracts than QuEChERS but is often more time-consuming and labor-intensive.[18]

Quantitative Data Summary

The table below summarizes typical performance data for common methods used in the analysis of this compound and related pesticides, demonstrating the effectiveness of different sample preparation techniques.

MethodMatrixAnalyte(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Citation
SPE Cleanup & GC-MS/MSSediment, Pine Needle, ScallopPCNs & dl-PCBs63-148%< 26%[13]
QuEChERS & LC-MS/MSGrape, Tea, RiceVarious Pesticides96-98% (of analytes within 70-120% recovery)< 20%[10]
QuEChERS & GC-MS/MSSoilVarious Pesticides65-116%≤ 17%[15]
Headspace SPME & GC-MSRat Whole Blood & LiverThis compoundNot specified7.0-7.9%[29]
Isotope DilutionMarine SedimentsThis compound & PCBsNot specified (assesses accessible fraction)Not specified[25]

Experimental Protocols

Protocol 1: QuEChERS Extraction and Cleanup for Complex Samples

This protocol is a generalized version of the QuEChERS method suitable for many complex matrices.[10][11]

  • Sample Homogenization: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like soil or cereals, add a defined amount of water to rehydrate.[10][15]

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., ¹³C-p,p'-DDE) to the sample.

  • Solvent Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (commonly containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate).[10] Shake vigorously for 1 minute immediately after adding the salts.

  • Centrifugation: Centrifuge the tube at >3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents. The type of sorbent depends on the matrix (e.g., MgSO₄ and PSA for general cleanup; C18 may be added for fatty matrices).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2-5 minutes.

  • Analysis: Collect the supernatant, which is now ready for GC-MS or LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Sample Extracts

This protocol describes a general workflow for cleaning a sample extract obtained from a prior extraction step (e.g., LLE or QuEChERS).[14][30]

  • Cartridge Selection: Choose an SPE cartridge with a sorbent appropriate for your analyte and matrix (e.g., C18, Florisil, or silica).

  • Cartridge Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., hexane) followed by a more polar solvent (e.g., acetone (B3395972) or dichloromethane), and finally the solvent in which your sample is dissolved.[30] Do not let the sorbent go dry.

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (or solvent mixture) that will elute interfering compounds but retain this compound on the sorbent.

  • Analyte Elution: Elute the this compound from the cartridge using a stronger solvent (e.g., a mixture of acetone and hexane).[30] Collect this fraction.

  • Concentration: Evaporate the collected eluate to a small volume under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Sample (e.g., Soil, Tissue, Food) Homogenize Homogenization Sample->Homogenize Extract Extraction (e.g., QuEChERS, LLE) Homogenize->Extract Cleanup Cleanup (e.g., SPE, d-SPE) Extract->Cleanup Concentrate Concentration & Reconstitution Cleanup->Concentrate Inject GC-MS or LC-MS/MS Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification (Using appropriate calibration) Detect->Quantify Report Final Result Quantify->Report

Caption: General workflow for this compound analysis in complex samples.

G Start Matrix Effects Suspected? (Poor recovery, signal suppression/enhancement) Improve_Prep Optimize Sample Preparation Start->Improve_Prep Yes Dilute Dilute Sample Extract Start->Dilute If analyte concentration is high SPE Implement SPE Cleanup Improve_Prep->SPE For very dirty samples QuEChERS Optimize QuEChERS Improve_Prep->QuEChERS For faster throughput Use_SIL Use Stable Isotope-Labeled Internal Standard (SIL-IS) Result_Good Problem Resolved Use_SIL->Result_Good Matrix_Match Use Matrix-Matched Calibration Matrix_Match->Result_Good Dilute->Result_Good Result_Bad Problem Persists SPE->Result_Bad QuEChERS->Result_Bad Result_Bad->Use_SIL Gold Standard Result_Bad->Matrix_Match If SIL-IS unavailable

Caption: Decision tree for mitigating matrix effects in this compound analysis.

References

Troubleshooting poor recovery of P,P'-dde during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a persistent, nonpolar, and lipophilic (fat-soluble) organochlorine compound.[1][2][3] Its high log P value (6.51) indicates a strong preference for nonpolar organic solvents over aqueous phases.[4] It is practically insoluble in water but soluble in most organic solvents.[1] This hydrophobicity is the primary reason it bioaccumulates in fatty tissues.[2] Understanding these properties is crucial for selecting appropriate extraction solvents and techniques.

Q2: Which are the most common methods for extracting this compound?

A2: The most prevalent methods for this compound extraction include:

  • Liquid-Liquid Extraction (LLE): A classic technique involving partitioning this compound between an aqueous sample and an immiscible organic solvent.[5]

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain this compound from a liquid sample, which is then eluted with a suitable solvent.[6]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction with acetonitrile (B52724) and a salting-out step, followed by dispersive SPE (dSPE) for cleanup.[7][8]

Q3: What are common matrices from which this compound is extracted?

A3: this compound is frequently extracted from a variety of environmental and biological matrices, including:

  • Biological Samples: Serum, plasma, blood, adipose tissue (blubber), and milk.[9][10]

  • Environmental Samples: Soil, sediment, and water.[11][12]

Q4: How stable is this compound during sample processing and storage?

A4: this compound is a very stable and persistent molecule, which is why it is a long-term environmental contaminant.[1] However, like any analyte, prolonged exposure to harsh conditions (e.g., extreme pH, high temperatures) or certain reactive agents during sample preparation could potentially lead to degradation, although this is less of a concern for this compound compared to more labile compounds.[13] Proper storage of samples, typically at low temperatures (-20°C or below), is recommended to maintain sample integrity.[14]

Troubleshooting Poor this compound Recovery

Poor recovery of this compound can arise from issues at various stages of the extraction process. The following guides address common problems and provide potential solutions for different extraction techniques.

General Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing the cause of poor this compound recovery.

Troubleshooting_Workflow cluster_extraction Extraction Method Specific Troubleshooting start Poor this compound Recovery Observed check_method Review Extraction Protocol and Chemical Properties of this compound start->check_method check_sample Evaluate Sample Matrix and Pre-treatment check_method->check_sample check_extraction Investigate Extraction Step check_sample->check_extraction check_cleanup Assess Cleanup Step check_extraction->check_cleanup lle Liquid-Liquid Extraction (LLE) check_extraction->lle If using LLE spe Solid-Phase Extraction (SPE) check_extraction->spe If using SPE quechers QuEChERS check_extraction->quechers If using QuEChERS check_analysis Verify Analytical Method check_cleanup->check_analysis solution Implement Corrective Actions check_analysis->solution

Caption: A general workflow for troubleshooting poor this compound recovery.

Liquid-Liquid Extraction (LLE) Troubleshooting

Problem: Low this compound recovery after performing LLE.

Potential Cause Recommended Solution
Inappropriate Solvent Choice This compound is highly nonpolar. Ensure you are using a nonpolar organic solvent such as n-hexane, dichloromethane, or a mixture thereof. For more polar analytes, a more polar extraction solvent would be chosen.[5]
Insufficient Phase Separation/Emulsion Formation Emulsions are common with complex matrices like serum. To break emulsions, you can add salt (e.g., NaCl) to increase the ionic strength of the aqueous phase, centrifuge the sample, or gently swirl instead of vigorous shaking.[5]
Incorrect pH of Aqueous Phase While this compound is not ionizable, the pH of the sample can affect the solubility of matrix components. For acidic analytes, the pH should be adjusted to two units below the pKa, and for basic analytes, two units above.[5]
Insufficient Mixing or Extraction Time Ensure adequate mixing of the two phases to allow for efficient partitioning of this compound into the organic solvent. Multiple extractions with fresh solvent are more effective than a single extraction with a large volume.
Analyte Loss During Solvent Evaporation If the extraction solvent is evaporated to concentrate the sample, ensure the temperature is not excessively high, which could lead to loss of the semi-volatile this compound. Use a gentle stream of nitrogen for evaporation.
Solid-Phase Extraction (SPE) Troubleshooting

Problem: Low this compound recovery after performing SPE.

Potential Cause Recommended Solution
Incorrect Sorbent Choice For a nonpolar analyte like this compound, a reversed-phase sorbent (e.g., C18) is appropriate. Using a polar sorbent will result in poor retention.[6][15]
Improper Cartridge Conditioning The sorbent bed must be properly wetted (conditioned) before loading the sample to ensure proper interaction with the analyte.[15] Follow the manufacturer's protocol for conditioning, which typically involves washing with a strong organic solvent followed by an equilibration step with a solvent similar to the sample matrix.
Sample Loading Issues If the sample is loaded too quickly, the analyte may not have sufficient time to interact with the sorbent and will be lost in the flow-through.[16] Overloading the cartridge with too much sample or matrix components can also lead to poor recovery.[15]
Inappropriate Wash Solvent The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound. If the wash solvent is too strong (too nonpolar in reversed-phase), the analyte will be prematurely eluted.[17]
Incomplete Elution The elution solvent must be strong enough to overcome the interactions between this compound and the sorbent. If recovery is low, consider using a stronger (more nonpolar) elution solvent or increasing the elution volume.[6][16]
Analyte Adsorption to Sample Container Highly lipophilic compounds like this compound can adsorb to plastic containers. Rinsing the sample container with the extraction solvent can help recover any adsorbed analyte.[16]
QuEChERS Troubleshooting

Problem: Low this compound recovery using the QuEChERS method.

Potential Cause Recommended Solution
Inefficient Initial Extraction Ensure vigorous shaking after adding acetonitrile and the salting-out mixture to facilitate the partitioning of this compound into the organic phase. For dry samples like soil, pre-wetting with water is crucial for effective extraction.[2][18]
Matrix Effects Complex matrices can cause signal suppression or enhancement during analysis. The dSPE cleanup step is critical. For fatty matrices, a sorbent like C18 should be included in the dSPE mixture to remove lipids.[11][19] For pigmented samples, graphitized carbon black (GCB) can be used, but be aware that it can also retain planar analytes like this compound.[19]
Incorrect dSPE Sorbent or Amount The choice and amount of dSPE sorbent need to be optimized for the specific matrix. Too much sorbent can lead to the loss of the analyte, while too little will result in a dirty extract.[19]
pH-dependent Degradation (less common for this compound) The QuEChERS method often involves buffering to protect pH-labile pesticides. While this compound is stable, ensuring the correct pH can improve the overall robustness of the method for multi-residue analysis.[20]

Quantitative Data on this compound Recovery

The following table summarizes reported recovery rates of this compound from various studies, highlighting the performance of different extraction methods across different matrices.

Extraction Method Matrix Solvent(s) Cleanup Recovery (%) Reference
Liquid-Liquid Extraction (LLE)Human Serumn-hexane/diethyl etherSulfuric acid treatment84[9]
QuEChERSSoilAcetonitriledSPE (PSA, C18)71-120[11]
QuEChERSSoilAcetonitrile/waterDiatomaceous earth95.3-103.2[8]
Pressurized Liquid Extraction (PLE)Soiln-heptane/acetoneNot specified>90
Matrix Solid Phase Dispersion (MSPD)Human PlacentaNot specifiedMulti-layer silica (B1680970) gelComparable to Soxhlet

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Serum

This protocol is adapted from a method for the analysis of persistent organic pollutants in human serum.[9][10]

Materials:

  • Human serum sample

  • Internal standard solution (e.g., isotopically labeled this compound)

  • Formic acid

  • n-hexane

  • Diethyl ether

  • Concentrated sulfuric acid

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 0.2 mL of serum into a glass centrifuge tube.

  • Add the internal standard solution.

  • Add 0.5 mL of formic acid to denature proteins and vortex for 30 seconds.

  • Add 2 mL of a 1:1 (v/v) mixture of n-hexane and diethyl ether.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 4-7) with another 2 mL of the solvent mixture and combine the organic extracts.

  • For cleanup, add 0.5 mL of concentrated sulfuric acid to the combined organic extract, vortex for 1 minute, and centrifuge.

  • Transfer the cleaned-up organic layer to a new tube.

  • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., isooctane) for GC-MS analysis.

Protocol 2: QuEChERS Extraction of this compound from Soil

This protocol is a general procedure based on the QuEChERS methodology for soil samples.[8][18]

Materials:

  • Soil sample

  • Internal standard solution

  • Acetonitrile

  • QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride)

  • Dispersive SPE (dSPE) cleanup tubes containing magnesium sulfate and a sorbent (e.g., PSA, C18)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add a specific amount of water and allow it to hydrate.[18]

  • Add the internal standard solution.

  • Add 10 mL of acetonitrile to the tube.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts.

  • Immediately shake vigorously for another minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE cleanup tube.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • The resulting supernatant is ready for analysis by GC-MS or LC-MS.

Logical Relationships in SPE Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting low recovery in Solid-Phase Extraction.

SPE_Troubleshooting_Logic start Low this compound Recovery in SPE collect_fractions Collect and Analyze Fractions: 1. Load (Flow-through) 2. Wash 3. Eluate start->collect_fractions analyte_in_load Analyte found in Load Fraction? collect_fractions->analyte_in_load analyte_in_wash Analyte found in Wash Fraction? analyte_in_load->analyte_in_wash No cause_load Potential Causes: - Incorrect sorbent - Improper conditioning - Sample solvent too strong - Flow rate too high - Cartridge overload analyte_in_load->cause_load Yes analyte_not_eluted Analyte not in Load or Wash, but recovery still low? analyte_in_wash->analyte_not_eluted No cause_wash Potential Cause: - Wash solvent is too strong analyte_in_wash->cause_wash Yes cause_elution Potential Causes: - Elution solvent is too weak - Insufficient elution volume - Secondary interactions with sorbent analyte_not_eluted->cause_elution Yes solution_found Implement Corrective Actions cause_load->solution_found cause_wash->solution_found cause_elution->solution_found

Caption: A decision tree for troubleshooting low SPE recovery.

References

Technical Support Center: Minimizing p,p'-DDE Degradation During Analytical Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) during analytical experiments. Accurate quantification of this compound is critical, and its stability throughout the analytical process is paramount.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern in analytical procedures?

A1: this compound is a primary and highly persistent metabolite of the insecticide p,p'-DDT.[1][2] While this compound itself is known for its environmental persistence, it can be susceptible to degradation under certain analytical conditions, particularly during gas chromatography (GC) analysis.[1][3] This degradation can lead to inaccurate quantification, compromising the integrity of research and monitoring studies. The primary concern is often the degradation of the parent compound, p,p'-DDT, into this compound and p,p'-DDD during analysis, which can artificially inflate the measured concentration of this compound.

Q2: What are the main causes of this compound degradation during analysis?

A2: The primary causes of this compound degradation during analytical procedures include:

  • Thermal Stress: High temperatures in the gas chromatograph (GC) inlet can cause thermal degradation of this compound and its parent compound, p,p'-DDT.

  • Active Sites: The presence of active sites in the GC system, such as in the injection port liner, septum, or on metal surfaces, can catalyze the degradation of this compound.

  • Matrix Effects: Complex sample matrices can contain components that enhance the degradation of this compound during analysis, a phenomenon known as matrix-enhanced degradation.

  • Photodegradation: Exposure to UV and visible light can cause the photodegradation of this compound, particularly in solution.[1]

  • Solvent and pH Effects: The choice of solvent and the pH of the extraction solution can influence the stability of this compound.

Q3: How can I prevent this compound degradation during sample preparation?

A3: To minimize this compound degradation during sample preparation:

  • Use appropriate extraction techniques: Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are designed to be efficient and minimize analyte degradation.[3][4][5]

  • Optimize solvent selection: Use high-purity solvents and consider the stability of this compound in the chosen solvent. For example, hexane:ethanol (2:1) has been shown to be an effective extraction solvent for DDT and related compounds from plant material.[6]

  • Control pH: For liquid-liquid extractions, the pH of the aqueous phase can influence the stability and partitioning of the analyte.[7][8][9][10][11]

  • Minimize exposure to light: Protect samples and extracts from direct sunlight and UV radiation to prevent photodegradation.

  • Work at reduced temperatures: Where possible, perform extraction and cleanup steps at lower temperatures to reduce the risk of thermal degradation.

Q4: What are the best practices for minimizing this compound degradation during GC analysis?

A4: To prevent degradation during GC analysis:

  • Use an inert flow path: Employ deactivated liners, septa, and columns to minimize active sites.

  • Optimize inlet temperature: Use the lowest possible inlet temperature that allows for efficient volatilization of this compound without causing thermal breakdown.

  • Regularly maintain the GC system: This includes cleaning the inlet, replacing the liner and septum, and trimming the column.

  • Use a confirmation column: Analysis on a second column with a different stationary phase can help to confirm the identity of this compound and distinguish it from degradation products.

Q5: Are there specific EPA methods that address the issue of this compound degradation?

A5: Yes, several EPA methods for the analysis of organochlorine pesticides, such as EPA Method 8081B and EPA Method 608.3, include quality control measures to monitor and limit the degradation of p,p'-DDT to this compound and p,p'-DDD. These methods typically specify an acceptable percentage of breakdown (e.g., less than 15% or 20%) for quality control standards.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low recovery of this compound Degradation during sample extraction or cleanup.- Use a validated extraction method like QuEChERS. - Optimize solvent and pH. - Protect samples from light. - Work at lower temperatures.
Degradation in the GC inlet.- Lower the inlet temperature. - Use an inert liner and septum. - Perform regular inlet maintenance.
Presence of unexpected peaks in the chromatogram This compound degradation products.- Confirm the identity of peaks using a mass spectrometer. - Troubleshoot the GC system for active sites or excessive temperature.
Co-eluting matrix components.- Improve the sample cleanup procedure. - Use a different GC column with a different selectivity.
Poor reproducibility of this compound results Inconsistent degradation across samples.- Ensure consistent sample handling and preparation procedures. - Check for matrix effects by analyzing matrix-matched standards. - Regularly check the performance of the GC system with a degradation check standard.
High p,p'-DDT breakdown in quality control samples Active sites in the GC inlet.- Replace the liner, septum, and gold seal. - Trim the analytical column. - Use a more inert liner.
Contaminated GC system.- Clean the injection port. - Bake out the column.
High inlet temperature.- Reduce the inlet temperature in increments and re-evaluate breakdown.

Quantitative Data on Analyte Degradation

While specific quantitative data on the degradation of this compound itself is limited in the literature, extensive data exists for the degradation of its parent compound, p,p'-DDT, into this compound and p,p'-DDD, which is a primary concern during GC analysis. The following table summarizes acceptable breakdown limits for p,p'-DDT as specified in EPA methods.

Method Analyte Maximum Acceptable Degradation (%) Notes
EPA Method 8081Bp,p'-DDT< 15%Degradation is the combined percentage of this compound and p,p'-DDD formed.
EPA Method 608.3p,p'-DDT< 20%Degradation is the combined percentage of this compound and p,p'-DDD formed.

Experimental Protocols

Protocol 1: QuEChERS Extraction for this compound in Fatty Matrices

This protocol is a general guideline for the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which can be adapted for the analysis of this compound in fatty matrices.

1. Sample Preparation: a. Homogenize 10-15 g of the sample. b. Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction: a. Add 10 mL of acetonitrile (B52724) to the centrifuge tube. b. Add internal standards. c. Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). d. Shake vigorously for 1 minute. e. Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). b. Shake for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes.

4. Analysis: a. Take an aliquot of the cleaned extract for GC-MS or LC-MS analysis.

Protocol 2: GC-MS Analysis with Minimized Degradation

This protocol outlines the key steps for analyzing this compound using GC-MS while minimizing on-instrument degradation.

1. GC System Preparation: a. Install a new, deactivated injection port liner (e.g., a single-taper liner with glass wool). b. Install a new, high-quality septum designed for low bleed and inertness. c. Condition the GC column according to the manufacturer's instructions.

2. Instrument Method Parameters: a. Inlet Temperature: Start with a lower temperature (e.g., 220 °C) and evaluate the peak shape and response of this compound. If necessary, increase the temperature in small increments (e.g., 10 °C) to optimize transfer without inducing significant degradation. b. Oven Program: Use a temperature program that provides good separation of this compound from other analytes and potential degradation products. c. Carrier Gas: Use high-purity helium at a constant flow rate.

3. Quality Control: a. Before analyzing samples, inject a p,p'-DDT degradation check standard containing p,p'-DDT and endrin. b. Calculate the percent degradation of p,p'-DDT to this compound and p,p'-DDD. The degradation should be below the limit specified in the relevant analytical method (e.g., <15%). c. If degradation is above the limit, perform maintenance on the GC inlet system before proceeding with sample analysis.

Visualizations

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting cluster_causes Contributing Factors Degradation This compound Degradation Thermal_Stress High GC Inlet Temperature Thermal_Stress->Degradation Active_Sites Active Sites in GC System Active_Sites->Degradation Matrix_Effects Sample Matrix Components Matrix_Effects->Degradation Photodegradation Light Exposure Photodegradation->Degradation Solvent_pH Solvent and pH Solvent_pH->Degradation DDT p,p'-DDT DDE This compound DDT->DDE Dehydrochlorination (e.g., thermal, catalytic) DDD p,p'-DDD DDT->DDD Reductive Dechlorination

References

Addressing co-elution and interference in P,P'-dde chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P,P'-DDE analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the chromatography of P,P'-dichlorodiphenyldichloroethylene (this compound).

I. Co-elution and Peak Resolution Issues

This section addresses common problems related to the co-elution of this compound with other compounds, which can compromise quantification and identification.

Q1: My this compound peak is not fully resolved. What are the likely co-eluting compounds?

A1: Co-elution with this compound is a frequent issue, particularly in complex environmental or biological samples. Common co-eluents include:

  • PCB Congeners: Certain polychlorinated biphenyls (PCBs) have similar retention times to this compound on commonly used non-polar capillary columns (e.g., DB-5ms). High concentrations of PCBs can significantly interfere with this compound determination.[1]

  • Other Organochlorine Pesticides (OCPs): Isomers of DDT (o,p'-DDT) and its other metabolites like p,p'-DDD can elute closely to this compound.[2]

  • Structural Isomers: Isomers of DDE itself, such as o,p'-DDE, may not be fully separated depending on the chromatographic conditions.

Q2: How can I confirm if a peak shoulder or distortion is due to co-elution?

A2: If you suspect co-elution, several techniques can help confirm it:

  • Mass Spectrometry (MS): If using a mass spectrometer, examine the mass spectra across the peak. A change in the ion ratios or the appearance of unique ions for another compound across the peak profile is a strong indicator of co-elution.[3]

  • Diode Array Detection (DAD): For HPLC, a diode array detector can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not identical, co-elution is likely.[3]

  • Run Individual Standards: If you have a suspect co-eluent, inject a standard of that compound alone to determine its retention time under your current method.

Q3: What are the primary strategies to resolve co-eluting peaks?

A3: Resolving co-eluting peaks can be approached in several ways:

  • Method Optimization: Adjusting chromatographic parameters is often the first step. This can include modifying the temperature ramp rate, changing the carrier gas flow rate, or adding an isothermal hold at a temperature just below the elution temperature of the pair.[4]

  • Column Selection: Switching to a column with a different stationary phase can alter selectivity and improve separation. For OCPs, columns with different polarities (e.g., a 5% phenyl-methylpolysiloxane vs. a 50% phenyl-methylpolysiloxane phase) can provide different elution orders.

  • Use of GCxGC: Comprehensive two-dimensional gas chromatography (GCxGC) provides significantly higher resolving power for complex samples.

  • Mass Spectrometric Resolution: With GC-MS/MS, even if peaks are chromatographically co-eluting, they can often be resolved spectrometrically. By selecting unique precursor and product ion transitions for each compound in Multiple Reaction Monitoring (MRM) mode, you can quantify each analyte independently.[5]

Below is a troubleshooting decision tree for addressing co-elution:

coelution_troubleshooting start Suspected Co-elution (Peak Tailing/Shoulder) check_ms Examine Mass Spectra Across the Peak start->check_ms is_pure Spectra Consistent? check_ms->is_pure adjust_method Optimize GC Method (Temp Ramp, Flow Rate) is_pure->adjust_method No change_column Change GC Column (Different Stationary Phase) is_pure->change_column No use_msms Use GC-MS/MS (MRM) for Quantitation is_pure->use_msms No not_coelution Issue is Not Co-elution (See Peak Shape Guide) is_pure->not_coelution Yes problem_solved Problem Resolved adjust_method->problem_solved change_column->problem_solved use_msms->problem_solved

Troubleshooting workflow for co-elution issues.

II. Matrix Interference and Sample Preparation

Matrix effects, caused by co-extracted compounds from the sample matrix, can lead to ion suppression or enhancement in the MS source, affecting accuracy and precision.

Q4: What is a matrix effect and how can I determine if it's affecting my this compound analysis?

A4: A matrix effect is the alteration of analyte response due to the presence of other components in the sample matrix.[6] This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true analyte concentration.

To quantify the matrix effect, you can compare the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the same concentration of analyte spiked into a blank sample extract (that has gone through the entire sample preparation procedure). The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Q5: What are some effective sample preparation techniques to minimize matrix effects for this compound?

A5: Effective sample cleanup is crucial for minimizing matrix effects. Common techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide analysis in food and environmental matrices. It involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[7]

  • Solid-Phase Extraction (SPE): SPE cartridges with various sorbents (e.g., C18, Florisil, silica) can be used to effectively remove interfering compounds from the sample extract.

  • Gel Permeation Chromatography (GPC): GPC is effective at removing large molecules like lipids from extracts, which is particularly useful for fatty tissues.[1]

Q6: Can you provide a sample preparation workflow for this compound in a complex matrix like soil?

A6: The following diagram illustrates a typical QuEChERS workflow for the extraction and cleanup of this compound from a soil sample.

sample_prep_workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup weigh_sample 1. Weigh 10g Soil into 50 mL Tube add_solvent 2. Add 10 mL Acetonitrile weigh_sample->add_solvent shake_extract 3. Shake for 5 min add_solvent->shake_extract add_salts 4. Add QuEChERS Extraction Salts shake_extract->add_salts shake_again 5. Shake for 2 min add_salts->shake_again centrifuge_extract 6. Centrifuge 5 min at ≥3000 rcf shake_again->centrifuge_extract transfer_supernatant 7. Transfer 1 mL Supernatant to d-SPE Tube centrifuge_extract->transfer_supernatant vortex_cleanup 8. Vortex for 30 sec transfer_supernatant->vortex_cleanup centrifuge_cleanup 9. Centrifuge 2 min at ≥5000 rcf vortex_cleanup->centrifuge_cleanup analyze 10. Transfer to Vial for GC-MS/MS Analysis centrifuge_cleanup->analyze

QuEChERS sample preparation workflow for soil.

III. Troubleshooting Peak Shape Problems

Poor peak shape, such as tailing or broadening, can negatively impact resolution and integration, leading to inaccurate results.

Q7: My this compound peak is tailing. What are the common causes?

A7: Peak tailing for a relatively non-polar compound like this compound can be caused by several factors:

  • Active Sites: Exposed silanol (B1196071) groups in the injector liner, on the column inlet, or on packing material can interact with the analyte, causing tailing.[8]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can lead to poor peak shape.

  • Improper Column Installation: Incorrect column insertion depth into the injector or detector can create dead volume, leading to peak distortion.

  • System Leaks: Leaks in the carrier gas line can introduce oxygen and moisture, which can degrade the column's stationary phase and create active sites.[8]

Q8: How can I systematically troubleshoot peak tailing?

A8: A systematic approach is recommended:

  • Check for Leaks: Use an electronic leak detector to check all fittings and connections from the gas source to the detector.

  • Inspect Consumables: Examine the injector septum for coring or wear and replace if necessary. Inspect the injector liner for contamination and replace it with a fresh, deactivated liner.[8]

  • Column Maintenance: Trim the first few centimeters from the column inlet to remove any accumulated non-volatile residue. If tailing persists, consider conditioning the column at a high temperature (within its specified limits).

  • Isolate the Problem: To determine if the issue is with the column or the GC system, you can swap the analytical column with a new, known-good column. If the peak shape improves, the original column was the problem. If tailing continues, the issue is likely within the GC system (injector or detector).[8]

Q9: What causes peak broadening and how can I address it?

A9: Peak broadening is often a sign of a loss in chromatographic efficiency. Common causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, often fronting, peaks.[7] Try diluting the sample.

  • Excessive Dead Volume: Extra volume in the flow path outside of the column, such as from improper column installation or poorly made connections, can cause significant peak broadening.[8]

  • Column Degradation: Over time, the stationary phase of the column can degrade ("column bleed"), especially at high temperatures, which reduces its efficiency and leads to broader peaks.[8]

IV. Experimental Protocols and Data

This section provides detailed experimental parameters and quantitative data to aid in method development and validation.

Q10: Can you provide a standard GC-MS/MS method for this compound analysis?

A10: The following table outlines typical GC-MS/MS parameters for the analysis of this compound and related compounds.

ParameterSetting
GC System Agilent 8890 GC (or equivalent)
MS System Agilent 7000D Triple Quadrupole MS (or equivalent)
Injection Mode 1 µL Splitless
Inlet Temperature 280°C
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program 60°C (1 min hold), ramp 40°C/min to 170°C, ramp 10°C/min to 310°C (3 min hold)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI)

Source: Adapted from Agilent application notes.[4]

Q11: What are the recommended MRM transitions for this compound and its common co-eluents?

A11: The following table provides a list of Multiple Reaction Monitoring (MRM) transitions for this compound and other relevant organochlorine pesticides. The quantifier ion is the most abundant product ion and is used for quantification, while the qualifier ion is a secondary product ion used for confirmation.

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
This compound 318.0246.0176.022
o,p'-DDE318.0246.0176.022
p,p'-DDD235.0165.0199.014
o,p'-DDD235.0165.0199.014
p,p'-DDT235.0165.0199.020
Dieldrin262.7193.1191.140

Source: Compiled from various analytical methods.[9][10]

Q12: Can you provide a detailed protocol for the QuEChERS extraction of this compound from soil?

A12: The following is a step-by-step protocol for the QuEChERS method adapted for soil samples.

Materials:

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Acetonitrile (ACN), pesticide residue grade

  • QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl, 1g Na₃Citrate dihydrate, 0.5g Na₂Citrate sesquihydrate)

  • 15 mL d-SPE tubes containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18

  • Mechanical shaker or vortex mixer

  • Centrifuge

Procedure:

  • Sample Weighing: Weigh 10g of a hydrated soil sample (or 3g of dry soil rehydrated with 7 mL of water) into a 50 mL centrifuge tube.[11]

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.[11]

  • Initial Extraction: Shake the tube vigorously for 5 minutes to extract the pesticides from the soil matrix.[11]

  • Salt Addition: Add the contents of the QuEChERS extraction salt packet to the tube.[11]

  • Partitioning: Immediately shake the tube for at least 2 minutes to induce phase separation.[11]

  • Centrifugation: Centrifuge the tube for 5 minutes at a minimum of 3000 rcf.[11]

  • Supernatant Transfer: Carefully transfer 1 mL of the upper acetonitrile layer (the supernatant) into a 15 mL d-SPE cleanup tube.[11]

  • Cleanup: Vortex the d-SPE tube for 30 seconds to allow the sorbents to interact with the extract and remove interfering matrix components.[11]

  • Final Centrifugation: Centrifuge the d-SPE tube for 2 minutes at a minimum of 5000 rcf.[11]

  • Final Extract: The resulting supernatant is the cleaned extract. Transfer it to an autosampler vial for GC-MS/MS analysis.

V. Biological Context and Signaling Pathways

Understanding the biological context of this compound can be important for professionals in drug development and toxicology.

Q13: What is the primary mechanism of action for this compound's biological effects?

A13: this compound is known as an endocrine disruptor. Its primary mechanism of action is as an androgen receptor (AR) antagonist .[12][13] It competitively inhibits the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR. This prevents the receptor from activating the transcription of androgen-responsive genes, which can disrupt male reproductive development and function.[12][13][14]

Q14: Can you provide a diagram of the androgen receptor signaling pathway and where this compound interferes?

A14: The following diagram illustrates the androgen receptor signaling pathway and the point of inhibition by this compound.

Androgen receptor signaling and this compound interference.

References

Technical Support Center: Analysis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of p,p'-DDE. Our goal is to help you improve the sensitivity and limits of detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis?

A1: The most prevalent methods for the determination of this compound are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).[1][2] Gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) are frequently used due to their high sensitivity and selectivity for organochlorine pesticides like this compound.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful technique, particularly for complex matrices where it can offer reduced sample preparation time and high throughput.[3]

Q2: What are the key challenges in achieving low detection limits for this compound?

A2: The primary challenges include:

  • Matrix Effects: Complex sample matrices (e.g., soil, blood, food) can interfere with the ionization of this compound, leading to signal suppression or enhancement and affecting the accuracy and sensitivity of the analysis.[4]

  • Sample Preparation: Inefficient extraction and cleanup can result in low recovery of this compound and the presence of interfering compounds.[5]

  • Analyte Degradation: p,p'-DDT can degrade to this compound in the hot GC inlet, leading to artificially high measurements of this compound.[3]

  • Ionization Efficiency: this compound, being a nonpolar compound, can have low ionization efficiency in electrospray ionization (ESI), which is commonly used in LC-MS.[6]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: To mitigate matrix effects, consider the following strategies:

  • Effective Sample Cleanup: Employ robust sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) to remove interfering matrix components.[7]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for any signal suppression or enhancement.

  • Isotope Dilution: Use a stable isotope-labeled internal standard for this compound. This is a highly effective way to correct for matrix effects and variations in instrument response.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.

Q4: Should I use positive or negative ionization mode for LC-MS/MS analysis of this compound?

A4: For organochlorine pesticides like this compound, negative ion mode is often preferred in LC-MS/MS, particularly with techniques like electron capture negative ionization (ECNI).[6] This is because the chlorine atoms in the this compound molecule can readily capture electrons to form negative ions. However, the optimal ionization mode can be compound and instrument-dependent, so it is advisable to test both positive and negative modes during method development. Some studies have also explored atmospheric pressure photoionization (APPI) as a complementary technique for nonpolar compounds.[8]

Troubleshooting Guides

GC-MS Troubleshooting
IssuePossible CausesSuggested Solutions
Low Recovery of this compound Incomplete extraction from the sample matrix.Optimize the extraction solvent and technique. For soil, ensure the sample is well-homogenized and consider techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). For aqueous samples, ensure proper pH adjustment before liquid-liquid or solid-phase extraction.
Loss of analyte during sample cleanup.Evaluate the sorbent and elution solvents used in solid-phase extraction (SPE). Ensure the elution solvent is strong enough to desorb this compound completely from the SPE cartridge.
Analyte degradation during solvent evaporation.Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heat.
Peak Tailing for this compound Active sites in the GC inlet or column.Deactivate the inlet liner with a silylating agent. Use an inert liner. Trim the first few centimeters of the analytical column.
Poor column installation.Ensure the column is cut squarely and installed at the correct depth in the inlet and detector.
Contamination in the inlet or column.Clean or replace the inlet liner and septum. Bake out the column at a high temperature (within its limits).
High this compound background Contaminated syringe, solvent, or glassware.Rinse the syringe with clean solvent before injection. Use high-purity solvents and thoroughly clean all glassware.
Carryover from a previous high-concentration sample.Inject a solvent blank after a high-concentration sample to check for carryover. If present, perform multiple solvent injections to clean the system.
In-source degradation of p,p'-DDT to this compound High inlet temperature.Lower the GC inlet temperature to the lowest possible value that still allows for efficient vaporization of p,p'-DDT.
Active sites in the inlet.Use a deactivated inlet liner and gold seal.
LC-MS/MS Troubleshooting
IssuePossible CausesSuggested Solutions
Low Sensitivity/Poor Ionization Suboptimal electrospray ionization (ESI) source parameters.Optimize the spray voltage, nebulizer gas pressure, drying gas flow rate, and temperature. These parameters can significantly impact ionization efficiency.[9][10]
Inappropriate mobile phase composition.For negative ion mode, consider using a mobile phase with a reagent that promotes the formation of negative ions. While acidic modifiers are common for positive mode, they can suppress ionization in negative mode.[6] Experiment with different mobile phase additives.
Matrix-induced ion suppression.Implement more rigorous sample cleanup to remove interfering co-extractants. Dilute the sample extract if the concentration of interfering components is high. Use matrix-matched standards or an isotope-labeled internal standard.
Poor Peak Shape Inappropriate mobile phase for the analytical column.Ensure the mobile phase is compatible with the column chemistry (e.g., reversed-phase, HILIC).
Column overload.Reduce the injection volume or dilute the sample.
Extra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the pump is delivering a stable flow rate and that the mobile phase is properly mixed and degassed.
Column temperature variations.Use a column oven to maintain a consistent temperature.
Column degradation.Replace the column if it has been used extensively or with harsh mobile phases.

Data Presentation

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Various Matrices

MatrixAnalytical MethodLODLOQReference
WaterGC-MS~25-500 ng/L (MDL)-[3]
WaterLC-MS/MS0.5 - 10.6 ng/L (MDL)1.1 - 21.1 ng/L[11]
SedimentGC-MS0.6 - 3.4 µg/kg (MDL)-[2]
Human SerumGC-MS/MS-~0.5 µg/L[1]
Human SerumGC-ECD-0.50 µg/kg[12]
Adipose TissueLC-GC-ECD-0.99-3.13 µg/g[13]
Food (general)LC-MS/MS<0.01 mg/kg for 34% of compounds-[1]
SoilGC-MS0.02 - 1.6 µg/kg-[14]
Blood (wild birds)LC-MS/MS0.011 ng/mg0.038 ng/mg[15]
Blood (wild birds)GC-MS/MS0.028 ng/mg0.094 ng/mg[15]
Serum (human)GC-MS/MS0.015 - 0.468 ng/mL0.045 - 1.419 ng/mL[16]

Experimental Protocols

Protocol 1: QuEChERS Extraction for this compound in Soil

This protocol is a general guideline based on the QuEChERS methodology and should be optimized for your specific soil type and instrumentation.

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil.

  • Extraction: a. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of water (if the soil is very dry) and vortex to moisten the sample. c. Add 10 mL of acetonitrile (B52724). d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). e. Immediately cap the tube and shake vigorously for 1 minute. f. Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take a 6 mL aliquot of the acetonitrile supernatant and transfer it to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA). For soils with high organic matter, C18 or graphitized carbon black (GCB) may also be included. b. Vortex for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation: a. Take a 1 mL aliquot of the cleaned extract. b. Add an internal standard if not added previously. c. The extract is now ready for GC-MS or LC-MS/MS analysis. A solvent exchange to a more nonpolar solvent may be necessary for GC analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a general guideline for SPE and should be optimized based on the specific SPE cartridge and instrumentation used.

  • Sample Preparation: a. Collect a 1 L water sample in a clean glass bottle. b. If residual chlorine is present, add a dechlorinating agent (e.g., sodium thiosulfate). c. Adjust the sample pH to < 2 with hydrochloric acid.

  • SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5-10 mL of ethyl acetate, followed by 5-10 mL of methanol, and finally 10-20 mL of reagent water through the cartridge. Do not let the cartridge go dry after the final water rinse.

  • Sample Loading: a. Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Rinsing and Drying: a. After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent water to remove any remaining salts or polar interferences. b. Dry the cartridge by pulling a vacuum or passing nitrogen through it for 10-20 minutes.

  • Elution: a. Elute the this compound from the cartridge with a suitable organic solvent. A common choice is 5-10 mL of a mixture of dichloromethane (B109758) and hexane (B92381) (e.g., 1:1 v/v).

  • Concentration and Reconstitution: a. Concentrate the eluate to near dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., hexane for GC-MS or acetonitrile for LC-MS/MS). c. Add an internal standard. The sample is now ready for analysis.

Visualizations

GC_MS_Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound q1 Are all peaks tailing or only this compound? start->q1 all_tail All Peaks Tailing q1->all_tail All some_tail Only this compound Tailing q1->some_tail Some sol1 Check for leaks in the system. Check column installation (cut, depth). Check for dead volume in connections. all_tail->sol1 q2 Is the peak shape improving with higher concentrations? some_tail->q2 yes_overload Yes q2->yes_overload Yes no_activity No q2->no_activity No sol2 Possible column overload. Dilute the sample or reduce injection volume. yes_overload->sol2 sol3 Possible active sites. Replace inlet liner. Trim the column inlet (10-20 cm). Use a deactivated column. no_activity->sol3

Caption: Troubleshooting workflow for peak tailing in GC-MS analysis.

LC_MS_Troubleshooting_Low_Sensitivity start Low Sensitivity for this compound q1 Is the signal low in both standard and sample injections? start->q1 low_both Yes q1->low_both Yes low_sample No, only in sample q1->low_sample No q2 Have ESI source parameters been optimized? low_both->q2 sol3 Indicates matrix suppression. Improve sample cleanup (d-SPE, SPE). Use matrix-matched calibration. Use an isotope-labeled internal standard. low_sample->sol3 yes_optimized Yes q2->yes_optimized Yes no_optimize No q2->no_optimize No sol2 Check for mobile phase compatibility with ionization. Ensure high-purity solvents and additives. yes_optimized->sol2 sol1 Optimize spray voltage, gas flows, and temperatures. Consider a different ionization source (e.g., APPI). no_optimize->sol1

Caption: Troubleshooting workflow for low sensitivity in LC-MS/MS analysis.

Sample_Prep_Workflow_Low_Recovery start Low Recovery of this compound q1 Was the sample properly homogenized? start->q1 homogenized_yes Yes q1->homogenized_yes homogenized_no No q1->homogenized_no q2 Is the extraction solvent appropriate? homogenized_yes->q2 sol1 Re-homogenize the sample. homogenized_no->sol1 sol1->q1 solvent_yes Yes q2->solvent_yes solvent_no No q2->solvent_no q3 Was the extraction time/efficiency sufficient? solvent_yes->q3 sol2 Select a solvent with appropriate polarity for this compound (e.g., acetonitrile, ethyl acetate). solvent_no->sol2 sol2->q2 time_yes Yes q3->time_yes time_no No q3->time_no q4 Is there analyte loss during cleanup? time_yes->q4 sol3 Increase shaking/vortexing time. Consider a more exhaustive extraction method (e.g., MAE, PLE). time_no->sol3 sol3->q3 cleanup_yes Yes q4->cleanup_yes cleanup_no No q4->cleanup_no sol4 Optimize d-SPE/SPE sorbent and elution solvent. Ensure complete elution from the cartridge. cleanup_yes->sol4 end Re-analyze sample cleanup_no->end sol4->end

Caption: Decision tree for troubleshooting low recovery during sample preparation.

References

Technical Support Center: Analysis of p,p'-DDE in Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers engaged in the analysis of p,p'-DDE in fatty tissues. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample cleanup process.

Frequently Asked Questions (FAQs)

Q1: Why is a dedicated cleanup step crucial for analyzing this compound in fatty tissues?

A1: Fatty tissues, such as adipose tissue, have a high lipid content which poses a significant challenge for accurate this compound analysis.[1] Lipids can co-extract with the target analytes and cause "matrix effects" in analytical instruments like gas chromatography-mass spectrometry (GC-MS).[1][2] These effects include the suppression or enhancement of the analytical signal, leading to inaccurate quantification.[1][2] Furthermore, the accumulation of lipids can contaminate and degrade expensive instrument components, such as the GC column and detector, resulting in poor performance and costly maintenance.[1] An effective cleanup procedure is essential to remove these interfering lipids, thereby ensuring reliable and accurate this compound quantification while protecting the analytical instrumentation.[1][3]

Q2: What are the most common cleanup techniques for removing lipids from fatty tissue extracts?

A2: Several techniques are widely used to separate this compound from lipid co-extracts. The most common methods include:

  • Adsorption Chromatography: This technique uses polar sorbents like Florisil or silica (B1680970) gel to retain lipids while allowing the less polar this compound to elute with an appropriate solvent.[4][5]

  • Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography (SEC), this method separates molecules based on their size.[3][6] Large lipid molecules are excluded from the pores of the GPC column packing and elute first, while the smaller this compound molecules are retained longer, allowing for effective separation.[3] GPC is considered a universal cleanup method effective for both polar and non-polar analytes.[3]

  • Dispersive Solid-Phase Extraction (dSPE): Often used as a cleanup step in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, dSPE involves mixing the sample extract with a sorbent that removes specific interferences.[7][8] Sorbents like C18, Z-Sep, or the novel Enhanced Matrix Removal-Lipid (EMR-Lipid) are used to selectively remove lipids.[7][8][9]

Q3: How do the primary cleanup techniques compare in terms of performance?

A3: The choice of cleanup technique depends on factors like sample matrix complexity, required throughput, and available instrumentation. Silica SPE is highly effective at removing non-polar matrix co-extracts, achieving up to 98% efficiency.[7] GPC offers nearly quantitative removal of lipids with minimal loss of organochlorine pesticides.[10] Newer dSPE sorbents like EMR-Lipid are also highly efficient at removing lipids while providing good analyte recoveries.[7][9] A summary of performance data from various studies is presented below.

Data Presentation: Comparison of Cleanup Techniques

Cleanup TechniqueSorbent/ColumnAnalyte Recovery (%)Lipid Removal Efficiency (%)Repeatability (RSD %)Reference
Adsorption ChromatographyAlumina Column98%Not SpecifiedNot Specified[11]
Adsorption ChromatographyFlorisil95.7 - 130.7%Good8.0 - 24.0%[4]
GPC followed by HPLCNot Specified77 - 90%High3 - 7%[12]
QuEChERS with dSPESilica SPENot Specified98%Not Specified[7]
QuEChERS with dSPEEMR-Lipid71 - 97% (most OCPs)High3 - 14%[7]
QuEChERS with dSPEC18Lower for some analytes (59-86%)ModerateNot Specified[7]

Troubleshooting Guide

Q4: I am experiencing low recovery of this compound. What are the possible causes and solutions?

A4: Low analyte recovery is a common issue that can arise from several factors during the cleanup process.

  • Issue: Inappropriate Elution Solvent in Adsorption Chromatography.

    • Cause: The solvent system may be too weak to elute this compound from the sorbent (e.g., Florisil, silica). Conversely, a solvent that is too strong might co-elute interfering lipids.

    • Solution: Optimize the solvent polarity. For Florisil, various mixtures of petroleum ether or hexane (B92381) with ethyl ether or methylene (B1212753) chloride are used.[13][14] Perform elution profile experiments with standards to determine the exact solvent volume required to recover this compound without eluting lipids.

  • Issue: Analyte Loss During Solvent Evaporation.

    • Cause: this compound can be volatile. Aggressive evaporation steps (high temperature, high nitrogen flow) can lead to significant analyte loss.

    • Solution: Evaporate solvents using a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[4] Avoid boiling the extract to dryness; if this occurs, do not heat the dry residue for prolonged periods.[14]

  • Issue: Irreversible Adsorption to Sorbent.

    • Cause: The sorbent material may be too active, leading to strong, irreversible binding of this compound. This can be a problem with Florisil if not properly deactivated.

    • Solution: Deactivate the Florisil by adding a small, controlled amount of water (e.g., 5% by weight) and allowing it to equilibrate before use.[14] This moderates the adsorbent's activity and improves the recovery of certain pesticides.[14]

Q5: My chromatograms show significant matrix interference despite cleanup. How can I improve lipid removal?

A5: Persistent matrix effects indicate that the chosen cleanup method is not sufficiently removing interfering lipids.

  • Issue: Insufficient Cleanup Capacity.

    • Cause: The amount of sorbent or the size of the GPC column may be insufficient for the amount of lipid in the sample extract.

    • Solution: Increase the amount of sorbent (e.g., Florisil, dSPE sorbent) relative to the sample mass. For GPC, ensure the column is not overloaded; inject a smaller sample volume or dilute the extract.[15] For matrices with very high fat content, a multi-step cleanup approach, such as combining GPC with a subsequent Florisil or silica column, may be necessary.[12]

  • Issue: Poor Sorbent Selection in dSPE.

    • Cause: The chosen dSPE sorbent may not be optimal for the specific lipid profile of your tissue samples.

    • Solution: Evaluate different dSPE sorbents. EMR-Lipid is specifically designed for highly selective lipid removal.[8][9] Z-Sep and C18 are also common choices, but their effectiveness can vary.[7][8] A comparative study with different sorbents on your specific matrix is recommended.[7]

  • Issue: Incomplete Separation in GPC.

    • Cause: For some fats, particularly those with lower molecular weight triglycerides (e.g., butter fat), GPC may not provide adequate separation from the analytes.[15]

    • Solution: Optimize the GPC method. Using narrower bore columns may improve resolution, although this can reduce the column's loading capacity and overall method sensitivity.[15]

Q6: I'm observing contamination and rapid degradation of my GC column. What's wrong?

A6: This is a classic sign of insufficient lipid removal. Lipids are non-volatile and will deposit in the GC inlet and column, leading to peak shape distortion, loss of sensitivity, and eventual column failure.

  • Issue: Breakthrough of High Molecular Weight Compounds.

    • Cause: The cleanup method is failing to retain or separate the bulk of the triglycerides.

    • Solution: Re-evaluate and strengthen your cleanup protocol.

      • Verify Cleanup Efficiency: Before analyzing a large batch of samples, perform a gravimetric analysis to determine the amount of co-extracted material remaining after cleanup.[7]

      • Employ a More Robust Method: If using a simple dSPE, consider switching to a more rigorous technique like GPC or cartridge SPE (e.g., silica).[7][10]

      • Use an Instrument Guard Column: Install a deactivated guard column before the analytical column in your GC. This will trap non-volatile residues and can be trimmed or replaced regularly, protecting the more expensive analytical column.

Experimental Protocols & Workflows

General Experimental Workflow

The overall process for this compound analysis involves extraction from the fatty tissue, a rigorous cleanup step to remove lipids, and finally, instrumental analysis.

cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Tissue Fatty Tissue Sample Homogenize Homogenization Tissue->Homogenize Extract Solvent Extraction (e.g., QuEChERS, Hexane/Acetone) Homogenize->Extract Cleanup Lipid Removal (GPC, Florisil, or dSPE) Extract->Cleanup Crude Extract Concentrate Solvent Evaporation & Reconstitution Cleanup->Concentrate Clean Extract Analysis GC-MS/MS Analysis Concentrate->Analysis

Caption: General workflow for this compound analysis in fatty tissues.

Protocol 1: Florisil Column Cleanup

This method uses activated Florisil, a magnesium silicate (B1173343) adsorbent, to separate this compound from lipids.[4][5]

Methodology:

  • Florisil Activation: Heat PR grade Florisil in an oven at 130°C for at least 48 hours to activate it.[4] Cool in a desiccator before use.

  • Column Packing: Place a small plug of glass wool at the bottom of a chromatography column (e.g., 300mm x 20mm ID). Add 2.5 g of activated Florisil, gently tapping the column to settle the packing. Top with a 1 cm layer of anhydrous sodium sulfate.[4]

  • Column Conditioning: Pre-wet the column by passing 15 mL of n-hexane through it, ensuring the column does not run dry.[4]

  • Sample Loading: Dissolve the concentrated crude extract from the initial tissue extraction in 1 mL of n-hexane and transfer it to the top of the column.

  • Elution: Elute the column with 30 mL of an n-hexane/ethyl acetate (B1210297) mixture (e.g., 25:5 v/v).[4] Collect the eluate, which contains the this compound. The polar lipids are retained on the Florisil column.

  • Concentration: Evaporate the collected fraction to the desired final volume for GC-MS analysis.

A Activate Florisil (130°C, >48h) B Pack Column (Florisil + Na2SO4) A->B C Condition Column (n-Hexane) B->C D Load Sample Extract (dissolved in n-Hexane) C->D E Elute this compound (n-Hexane/Ethyl Acetate) D->E F Collect Eluate E->F G Concentrate for Analysis F->G

Caption: Experimental workflow for Florisil column cleanup.

Protocol 2: Gel Permeation Chromatography (GPC) Cleanup

GPC separates molecules based on size, making it highly effective for removing large lipid molecules from smaller pesticide analytes.[3][10]

Methodology:

  • System Preparation: Prepare the GPC mobile phase (e.g., ethyl acetate/cyclopentane 70:30).[6] Ensure the system is equilibrated and calibrated according to the manufacturer's instructions.

  • Sample Preparation: Dissolve the crude extract in the mobile phase solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter that could clog the GPC column.

  • Injection: Inject the filtered sample extract onto the GPC column.

  • Fraction Collection: The separation occurs within the column. Large lipid molecules travel a shorter path and elute first ("dump fraction"). The smaller this compound molecules take a longer path through the column's pores and elute later in a separate fraction ("collect fraction"). An automated fraction collector is typically used.

  • Concentration: The collected fraction containing this compound is then concentrated for instrumental analysis.[6]

A Prepare Sample (Dissolve & Filter Extract) B Inject onto GPC Column A->B C Size-Exclusion Separation B->C D Discard Early 'Dump' Fraction (Contains Lipids) C->D Large Molecules E Collect Later Fraction (Contains this compound) C->E Small Molecules F Concentrate for Analysis E->F

Caption: Logical workflow for GPC cleanup.

Protocol 3: QuEChERS with EMR-Lipid dSPE Cleanup

This protocol uses a popular extraction method followed by a highly selective cleanup step for lipid removal.[7][9]

Methodology:

  • QuEChERS Extraction: Homogenize the fatty tissue sample (e.g., 2g) with water, followed by the addition of acetonitrile (B52724) and QuEChERS extraction salts (e.g., MgSO₄, NaCl). Vortex and centrifuge. The supernatant contains the this compound and co-extracted lipids.

  • EMR-Lipid Activation: Add 5 mL of water to a dSPE tube containing the EMR-Lipid sorbent and vortex for 15 seconds to activate the material.[9][16]

  • dSPE Cleanup: Transfer an aliquot of the acetonitrile supernatant (e.g., 5 mL) to the activated EMR-Lipid dSPE tube.[9][16]

  • Vortex & Centrifuge: Vortex the tube for 5 minutes, then centrifuge (e.g., at 2,862 rcf for 10 min).[9][16] The lipids are selectively adsorbed by the EMR-Lipid sorbent, which precipitates.

  • Final Polish (Optional): For very fatty matrices, the supernatant can be transferred to a second "Final Polish" EMR-Lipid tube and the process repeated for enhanced cleanup.[9][16]

  • Analysis: The final, clean supernatant can be taken directly for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent for GC-MS/MS analysis.

A QuEChERS Extraction (Acetonitrile + Salts) B Centrifuge & Collect Acetonitrile Supernatant A->B D Add Supernatant to Activated EMR-Lipid Tube B->D C Activate EMR-Lipid Sorbent (Add Water) C->D E Vortex & Centrifuge D->E F Collect Clean Supernatant for Analysis E->F G Lipid-Sorbent Pellet (Discard) E->G

Caption: Workflow for QuEChERS with EMR-Lipid dSPE cleanup.

References

Technical Support Center: Stability of p,p'-DDE in Stored Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) in environmental samples. It offers insights into sample stability, storage, and analytical best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in environmental samples a concern?

A1: this compound is the primary and most persistent metabolite of the insecticide p,p'-dichlorodiphenyltrichloroethane (DDT).[1][2][3] Due to its chemical stability and lipophilic nature, this compound bioaccumulates in the fatty tissues of organisms and persists in the environment for long durations.[2][4] Understanding its stability in stored samples is crucial for accurate environmental monitoring, human exposure assessment, and toxicological studies, as degradation can lead to underestimation of contamination levels.

Q2: What are the main factors that can affect the stability of this compound in stored environmental samples?

A2: The stability of this compound during storage can be influenced by several factors, including:

  • Storage Temperature: Inappropriate temperatures can lead to degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can alter sample integrity and affect analyte concentrations.[5]

  • Exposure to Light: Photodegradation can occur, especially if samples are not stored in the dark.[1]

  • Matrix Type: The chemical and biological composition of the sample matrix (e.g., soil, water, adipose tissue) can influence stability.

  • Presence of Microorganisms: Microbial activity can contribute to the degradation of this compound, particularly if samples are not properly preserved.[1]

  • pH of the Sample: The pH of aqueous samples can affect the stability of certain pesticides.

Q3: What are the recommended storage conditions for different types of environmental samples to ensure this compound stability?

A3: Proper storage is critical for maintaining the integrity of this compound in environmental samples. General recommendations include:

  • Water Samples: Should be stored in the dark at 4°C. For longer-term storage, freezing at -18°C or below is recommended.[3] The addition of a preservative like sodium azide (B81097) can enhance the stability of some pesticides.[3]

  • Soil and Sediment Samples: Should be stored frozen, ideally at -20°C or lower, to minimize microbial degradation.[6]

  • Biological Tissues (e.g., Adipose Tissue, Serum/Plasma): Should be stored frozen at -80°C for long-term stability. Storage at -20°C may be adequate for shorter periods, but long-term storage at this temperature could lead to some degradation of certain organochlorine pesticides.[7]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound in stored environmental samples.

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step
Degradation during storage Verify that samples were stored at the correct temperature and protected from light. Review storage duration; prolonged storage, even under frozen conditions, may lead to some loss.
Inefficient extraction Ensure the chosen extraction method (e.g., ultrasonic, Soxhlet) is appropriate for the sample matrix. Verify that the solvent system and extraction parameters (time, temperature) are optimized. For soil/sediment, ensure the sample is adequately dried and homogenized before extraction.
Loss during sample cleanup Check the activity of the cleanup sorbent (e.g., silica (B1680970) gel, Florisil). Ensure the elution solvent system is correct and the elution volume is sufficient to recover this compound completely.
Instrumental issues Confirm the gas chromatography (GC) system is performing correctly. Check for leaks, ensure the injector and detector are at the correct temperatures, and verify the column's performance.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Sample heterogeneity Ensure thorough homogenization of solid samples (soil, sediment, tissues) before taking a subsample for analysis.
Variable extraction efficiency Standardize the extraction procedure for all samples. Use of an internal standard can help correct for variations in extraction efficiency.
Matrix effects Matrix components can interfere with the analysis, causing signal enhancement or suppression.[8] Dilute the sample extract or use matrix-matched calibration standards to mitigate these effects.
Inconsistent injection volume Use an autosampler for precise and reproducible injections. If performing manual injections, ensure a consistent and rapid injection technique.[9]
Freeze-thaw cycle variability Minimize the number of freeze-thaw cycles for each sample aliquot. If multiple analyses are needed, prepare and store multiple smaller aliquots.
Issue 3: Presence of Ghost Peaks or Contamination
Possible Cause Troubleshooting Step
Contaminated solvents or reagents Run a blank analysis with only the solvents and reagents to check for contamination. Use high-purity, pesticide-grade solvents.
Contaminated glassware Ensure all glassware is thoroughly cleaned and rinsed with solvent before use.
Carryover from previous injections Run a solvent blank after a high-concentration sample to check for carryover. Clean the syringe and injector port if necessary.[10]
Septum bleed Use high-quality, low-bleed septa and replace them regularly.[10]

Data on this compound Stability in Stored Samples

The following tables summarize available data on the stability of this compound and related organochlorine pesticides in various environmental matrices under different storage conditions. It is important to note that specific degradation rates can vary depending on the exact matrix composition and experimental conditions.

Table 1: Stability of Organochlorine Pesticides in Fortified Water Samples

CompoundStorage TemperatureStorage DurationRecovery (%)Reference
Various OCPs-18°C (on SPE disks)30 days84 - 133[3]
Various OCPs4°C (in water with sodium azide)56 daysStable[3]

Table 2: Stability of Pesticides in Fortified Brown Rice and Soybean Stored at -20°C to -30°C

MatrixStorage DurationFindingReference
Brown Rice> 14 yearsNo decreasing trends observed for target pesticides.[11]
Soybean~ 5 yearsNo decreasing trends observed for target pesticides.[11]

Table 3: Effects of Freeze-Thaw Cycles on Analytes in Human Serum/Plasma

Number of CyclesAnalyte ClassGeneral ObservationReference
Up to 10Various biochemical componentsSome analytes are stable, while others show significant changes.[5][5]
Up to 5ProteinsSome proteins are stable, while others show significant changes.[12][12]

Note: Specific quantitative data for this compound degradation under multiple freeze-thaw cycles is limited. The provided data on other analytes suggests that the stability of this compound should be empirically verified for specific experimental conditions.

Experimental Protocols

Protocol 1: Ultrasonic Extraction of this compound from Soil/Sediment (Based on EPA Method 3550C)
  • Sample Preparation: Air-dry the sample to a constant weight and grind it to a fine powder.

  • Extraction:

    • For low concentration samples (≤20 mg/kg), mix 30 g of the sample with anhydrous sodium sulfate (B86663) to form a free-flowing powder. Extract the mixture three times with an appropriate solvent (e.g., hexane (B92381):acetone 1:1) using an ultrasonic probe or bath.[13]

    • For medium/high concentration samples (>20 mg/kg), use a smaller sample size (e.g., 2 g) and perform a single extraction.[13]

  • Separation: Separate the extract from the solid material by vacuum filtration or centrifugation.[13]

  • Concentration: Concentrate the extract to a smaller volume using a rotary evaporator or a stream of nitrogen.

Protocol 2: Silica Gel Cleanup of this compound Extract (Based on EPA Method 3630C)
  • Column Preparation: Prepare a chromatography column packed with activated silica gel, topped with a layer of anhydrous sodium sulfate.[9]

  • Sample Loading: Load the concentrated sample extract onto the column.

  • Elution:

    • Elute interfering compounds of different polarity with a non-polar solvent like hexane.

    • Elute the this compound fraction with a solvent of appropriate polarity (e.g., a mixture of hexane and diethyl ether).

  • Concentration: Concentrate the collected this compound fraction for analysis.

Protocol 3: Analysis of this compound by Gas Chromatography-Electron Capture Detector (GC-ECD)
  • Instrument Setup:

    • Column: Use a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5 or equivalent).

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Detector: Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like this compound.[14]

    • Carrier Gas: High-purity nitrogen or helium.

  • Temperature Program: Develop a temperature program that provides good separation of this compound from other co-eluting compounds.

  • Calibration: Prepare a series of calibration standards of this compound in a suitable solvent. It is recommended to use matrix-matched standards to compensate for matrix effects.

  • Quantification: Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis SampleCollection Sample Collection (Water, Soil, Tissue) Storage Storage (-20°C or -80°C) SampleCollection->Storage Homogenization Homogenization/ Sub-sampling Storage->Homogenization UltrasonicExtraction Ultrasonic Extraction (EPA Method 3550C) Homogenization->UltrasonicExtraction Concentration1 Concentration UltrasonicExtraction->Concentration1 SilicaGelCleanup Silica Gel Cleanup (EPA Method 3630C) Concentration1->SilicaGelCleanup Concentration2 Final Concentration SilicaGelCleanup->Concentration2 GC_ECD_Analysis GC-ECD Analysis Concentration2->GC_ECD_Analysis DataProcessing Data Processing & Quantification GC_ECD_Analysis->DataProcessing

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start Inconsistent or Inaccurate Results CheckStorage Review Sample Storage Conditions Start->CheckStorage CheckProtocols Verify Analytical Protocols CheckStorage->CheckProtocols Correct StorageIssue Potential Degradation - Re-evaluate storage SOP CheckStorage->StorageIssue Incorrect CheckQC Analyze QC Samples (Blanks, Spikes, CRMs) CheckProtocols->CheckQC Correct ProtocolIssue Procedural Error - Optimize extraction/cleanup CheckProtocols->ProtocolIssue Incorrect InstrumentIssue Instrument Malfunction - Perform maintenance CheckQC->InstrumentIssue Instrument Fail MatrixEffect Matrix Interference - Use matrix-matched standards CheckQC->MatrixEffect Matrix Fail Resolved Problem Resolved CheckQC->Resolved Pass StorageIssue->CheckProtocols ProtocolIssue->CheckQC InstrumentIssue->CheckQC MatrixEffect->CheckQC

Caption: Logical troubleshooting flow for this compound analysis.

References

Inter-laboratory variability in P,P'-dde measurements

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: p,p'-DDE Measurement

Welcome to the technical support center for p,p'-Dichlorodiphenyldichloroethylene (this compound) analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to inter-laboratory variability in this compound measurements. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to enhance the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement critical?

This compound (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) is the primary and most stable metabolite of the insecticide p,p'-DDT.[1][2] Although DDT has been banned in many countries for decades, this compound is highly persistent in the environment, accumulates in the food chain, and is frequently detected in human and animal tissues.[2][3][4] It is a lipid-soluble compound that stores in fatty tissues.[1] Measurement is critical because this compound is classified as a probable human carcinogen (Group B2) by the EPA and has been linked to adverse effects on the liver, nervous system, and reproductive organs.[1][5][6]

Q2: What are the primary sources of inter-laboratory variability in this compound measurements?

Inter-laboratory variability arises from inconsistencies across different labs, which can obscure true results and compromise data quality.[7][8][9] Key sources include:

  • Methodological Differences: Variations in sample extraction, cleanup procedures, and the analytical instruments used (e.g., GC-MS, GC-MS/MS).[10][11][12]

  • Sample Matrix Effects: The complexity of the sample matrix (e.g., serum, adipose tissue, water, soil) can interfere with analyte extraction and detection.[11][13]

  • Lipid Adjustment: Since this compound is lipophilic, variations in how lipid content is measured and adjusted for in biological samples can lead to significant discrepancies.[13][14]

  • Calibration and Quality Control: Differences in the preparation of calibration standards, use of internal standards, and implementation of quality control (QC) checks.[12][15]

  • Analyst Skill and Training: Variations in the experience and technique of laboratory personnel.[8]

Q3: Why is lipid adjustment crucial for this compound analysis in biological samples?

This compound is a lipophilic ("fat-loving") compound, meaning it accumulates in the fatty tissues of organisms.[1] In biological samples like serum or tissue, the concentration of this compound is highly dependent on the total lipid content of that sample.[13] Failing to account for lipids can lead to misleading results; for instance, a high this compound concentration might simply reflect a high lipid content in the sample rather than a higher overall body burden.[13] Standardizing this compound concentrations by lipid content (e.g., reporting as ng/g lipid) allows for more meaningful comparisons between individuals and across studies.[2]

Q4: What are proficiency testing (PT) programs and why are they essential?

Proficiency Testing (PT) is a critical component of a laboratory's quality assurance program.[16] In a PT scheme, a central organization sends identical, characterized samples to multiple laboratories.[17][18] Each lab analyzes the sample and reports its results, which are then compared against a reference value to assess performance.[19][20] Participation is essential for:

  • Independent Performance Assessment: Provides an objective, external evaluation of a lab's analytical capabilities.[17][18]

  • Identifying Systematic Errors: Helps detect biases in methodology or instrumentation that may not be apparent through internal QC alone.[17][18]

  • Ensuring Comparability: Promotes standardization and ensures that results from different laboratories are reliable and comparable.[21]

  • Regulatory Compliance: Often required for laboratory accreditation under standards like ISO 17025.[18]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound analysis.

Issue 1: My lab's results are consistently different from the consensus value in a proficiency test. What should I investigate?

A consistent bias suggests a systematic error. The following workflow can help identify the source.

G start Consistent Deviation in Proficiency Test sub_cal Review Calibration Curve start->sub_cal sub_is Check Internal Standard (IS) start->sub_is sub_qc Analyze QC Samples start->sub_qc sub_ext Evaluate Extraction & Cleanup start->sub_ext sub_inst Instrument Performance start->sub_inst res_cal Incorrect standard concentrations? Degraded stock solution? sub_cal->res_cal res_is IS added incorrectly? IS response stable? sub_is->res_is res_qc Are QC samples within acceptable limits? sub_qc->res_qc res_ext Inefficient recovery? Matrix interference? sub_ext->res_ext res_inst Contamination in inlet/column? Detector sensitivity drift? sub_inst->res_inst

Caption: Troubleshooting logic for systematic result deviation.

Issue 2: We are experiencing low and inconsistent recovery of this compound. What are the potential causes?

  • Inefficient Extraction: The chosen solvent may not be optimal for your sample matrix. For biological tissues, a robust homogenization and liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is critical.[10][11] Ensure the pH is optimized and that the sample and solvent have sufficient mixing time and surface area contact.

  • Analyte Loss During Cleanup: The cleanup step (e.g., using Florisil or silica (B1680970) columns) is designed to remove interferences but can also inadvertently remove the target analyte.[11] Check that the sorbent material is properly activated and that the elution solvents and volumes are correct.

  • Evaporation Loss: this compound can be lost during solvent evaporation steps, especially if a strong nitrogen stream or high heat is applied. Evaporate gently to just-dryness.

  • Adsorption: The analyte can adsorb to active sites on glassware or within the GC system (inlet, column). Ensure all glassware is properly silanized and that the GC inlet liner is clean and deactivated.

Issue 3: We see high variability (poor precision) between our sample replicates. How can this be improved?

Poor precision often points to random errors in the analytical process.

  • Sample Inhomogeneity: This is especially a problem for solid samples like tissue or sediment. Ensure the sample is thoroughly homogenized before taking an analytical subsample.

  • Inconsistent Volumetric Measurements: Use calibrated pipettes and syringes for all liquid transfers, including standard preparation, sample aliquoting, and internal standard spiking.

  • Instrument Instability: Check for fluctuations in the GC-MS system. Monitor the stability of the internal standard response across the analytical run. A high relative standard deviation (RSD) for the internal standard is a red flag.

  • Procedural Drift: Ensure that every sample is treated identically and for the same duration, especially during extraction and incubation steps.

Quantitative Data Summary

The following tables summarize key performance metrics for this compound analysis reported in various studies. These values can serve as a benchmark for your own laboratory's performance.

Table 1: Summary of Analytical Method Performance for this compound

MatrixMethodRecovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
TroutLLE, GC-MS/MS73-1121.4-17.90.6-8.32-25[10]
Water & SedimentSPE, GC-MS88-106<20-< Tested Limits[11]
Dairy ProductsSPE, GC-MS87-1032.8-7.64-613-20[12]

LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry; RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification.

Table 2: Common Sources of Variability and Recommended Quality Control Measures

Source of VariabilityRecommended Quality Control (QC) Measure
Sample Collection & Storage Use pre-cleaned containers; store samples at appropriate temperatures (-20°C or -80°C); minimize freeze-thaw cycles.
Sample Preparation Include a Method Blank, a Laboratory Control Spike (LCS), and a Matrix Spike/Matrix Spike Duplicate (MS/MSD) in each batch.
Calibration Analyze calibration standards daily; verify the curve with a continuing calibration verification (CCV) standard every 10-20 samples.
Instrumentation Use a deuterated internal standard (e.g., this compound-d8) to correct for instrument variability and matrix effects.[10]
Data Reporting For biological samples, report results on both a wet-weight and lipid-adjusted basis.[13]

Experimental Protocols

This section provides a detailed methodology for a common experiment: the analysis of this compound in serum using GC-MS.

Protocol: Determination of this compound in Human Serum by GC-MS

1. Objective: To quantify the concentration of this compound in human serum samples with high accuracy and precision.

2. Materials & Reagents:

  • Standards: Certified reference standards of this compound and an isotopic internal standard (e.g., this compound-d8).

  • Solvents: HPLC or pesticide-grade hexane, dichloromethane (B109758) (DCM), acetone, and isooctane (B107328).

  • Reagents: Anhydrous sodium sulfate (B86663) (baked at 400°C).

  • Glassware: Silanized glass tubes, Pasteur pipettes, and GC vials.

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, Gas Chromatograph with Mass Spectrometric detector (GC-MS).

3. Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Aliquot Serum Sample (e.g., 1 mL) spike 2. Spike with Internal Standard (this compound-d8) sample->spike extract 3. Liquid-Liquid Extraction (e.g., Hexane:DCM) spike->extract clean 4. Clean & Dry Extract (e.g., pass through Na2SO4) extract->clean concentrate 5. Concentrate Sample (Nitrogen Evaporation) clean->concentrate inject 6. Reconstitute & Inject into GC-MS concentrate->inject separate 7. Chromatographic Separation (e.g., HP-5MS column) inject->separate detect 8. Mass Spectrometric Detection (Selected Ion Monitoring) separate->detect quantify 9. Quantify using Calibration Curve detect->quantify report 10. Report Results (Lipid Adjustment if needed) quantify->report

Caption: General experimental workflow for this compound analysis.

4. Detailed Procedure:

  • 4.1 Sample Preparation & Extraction:

    • Allow serum samples to thaw to room temperature.

    • Aliquot 1.0 mL of serum into a clean glass centrifuge tube.

    • Spike each sample, method blank, and QC sample with a known amount of this compound-d8 internal standard solution. Vortex briefly.

    • Add 5 mL of a hexane:dichloromethane (9:1 v/v) mixture.

    • Vortex vigorously for 2 minutes, then centrifuge at 2,500 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube using a Pasteur pipette.

    • Repeat the extraction (steps 4-6) two more times, combining the organic extracts.

  • 4.2 Extract Cleanup and Concentration:

    • Prepare a small column by plugging a Pasteur pipette with glass wool and filling it with ~1 gram of anhydrous sodium sulfate.

    • Pass the combined organic extract through the sodium sulfate column to remove residual water.

    • Concentrate the dried extract to approximately 0.5 mL under a gentle stream of nitrogen.

    • Solvent-exchange into isooctane and bring to a final volume of 1.0 mL for analysis.

  • 4.3 GC-MS Instrumental Analysis:

    • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[12]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

    • Oven Program: Start at 70°C, hold for 1 min, ramp to 150°C at 14°C/min, then to 285°C at 10°C/min, and hold for 5 min.[12]

    • Injector: Splitless mode at 250°C.

    • MS Mode: Electron Impact (EI) ionization. Use Selected Ion Monitoring (SIM) for quantification.

      • This compound ions: m/z 318 (quantifier), 246 (qualifier).[22]

      • This compound-d8 ions: m/z 326 (quantifier), 252 (qualifier).

  • 4.4 Quantification and Quality Control:

    • Prepare a multi-point calibration curve (e.g., 0.1 to 50 ng/mL) by plotting the response ratio (analyte area / internal standard area) against the concentration ratio.

    • Quantify samples against the calibration curve.

    • Verify that the method blank is free of contamination and that LCS and MS/MSD recoveries are within acceptance limits (typically 70-130%). The RSD for duplicate samples should be <20%.

References

Revolutionizing P,P'-dde Analysis: A Guide to Reduced Solvent Consumption in Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Greener, Faster, and More Efficient Methods for Researchers and Drug Development Professionals

The accurate quantification of P,P'-dichlorodiphenyldichloroethylene (P,P'-dde), a persistent metabolite of the insecticide DDT, is crucial in environmental monitoring, food safety, and toxicological studies. Traditional extraction methods often rely on large volumes of hazardous organic solvents, posing environmental risks and increasing operational costs. This technical support center provides a comprehensive guide to modern extraction techniques that significantly reduce solvent consumption while maintaining or improving extraction efficiency and analytical accuracy.

This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Comparative Overview of Extraction Techniques

Modern extraction methodologies offer substantial reductions in solvent volume and extraction time compared to conventional techniques like Soxhlet extraction. The following table summarizes key quantitative data for solvent-reducing methods used in this compound analysis.

Extraction MethodTypical Solvent Consumption per SampleTypical Extraction TimeKey Advantages
QuEChERS 10 - 15 mL15 - 30 minHigh throughput, cost-effective, removes the need for multiple steps like blending and filtration.
Solid-Phase Microextraction (SPME) Solvent-free (for extraction)15 - 30 minSimple, rapid, integrates extraction and sample introduction.
Supercritical Fluid Extraction (SFE) Primarily supercritical CO2; minimal organic modifier (e.g., < 5 mL)30 - 60 minUtilizes non-toxic, inexpensive, and readily available CO2; highly selective.
Microwave-Assisted Extraction (MAE) 10 - 30 mL10 - 20 minReduced extraction time and solvent volume, increased extraction efficiency due to localized heating.[1][2]
Ultrasound-Assisted Extraction (UAE) 10 - 50 mL15 - 30 minEnhanced mass transfer and solvent penetration, operates at lower temperatures.

Troubleshooting Guides

This section addresses specific issues that may arise during the implementation of solvent-reducing extraction methods for this compound analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Question: Why am I observing low recovery of this compound using the QuEChERS method?

Answer: Low recovery of this compound in QuEChERS can stem from several factors:

  • Inadequate Homogenization: Ensure the sample is thoroughly homogenized to allow for efficient interaction with the extraction solvent.

  • Incorrect Solvent-to-Sample Ratio: A common starting point is a 1:1 ratio of acetonitrile (B52724) to a hydrated sample. For dry samples, adding water is crucial for effective extraction.[2]

  • Improper Salt Addition: Adding extraction salts directly onto the sample before the solvent can lead to agglomeration and reduced recovery. Always add the solvent first and briefly vortex.[3][4]

  • pH of the Sample: While this compound is relatively stable, extreme pH values can affect its stability and partitioning. Using buffered QuEChERS methods can mitigate this.

  • Matrix Effects: Complex matrices can interfere with the extraction and detection of this compound. The use of appropriate dSPE cleanup sorbents is critical. For fatty matrices, C18 is often added to the dSPE tube to remove lipids.[2]

Question: My baseline is noisy after QuEChERS extraction. How can I resolve this?

Answer: A noisy baseline often indicates the presence of co-extracted matrix components. Consider the following:

  • Choice of dSPE Sorbent: Primary Secondary Amine (PSA) is commonly used to remove organic acids, sugars, and some lipids. Graphitized Carbon Black (GCB) can remove pigments and sterols, but may also retain planar analytes like this compound, so its use should be optimized.

  • Solvent Exchange: If analyzing by GC, a solvent exchange from acetonitrile to a more GC-friendly solvent like toluene (B28343) can improve peak shape and reduce baseline noise.[3][4]

  • Matrix-Matched Standards: To compensate for matrix effects that cannot be eliminated by cleanup, use matrix-matched calibration standards for more accurate quantification.[3][4]

Solid-Phase Microextraction (SPME)

Question: I am experiencing poor reproducibility with my SPME results for this compound. What could be the cause?

Answer: Poor reproducibility in SPME is often linked to variations in the extraction conditions. Key factors to control include:

  • Fiber Coating: The choice of fiber coating is critical. For nonpolar compounds like this compound, a polydimethylsiloxane (B3030410) (PDMS) fiber is a suitable choice.

  • Extraction Time and Temperature: Ensure that the extraction time is sufficient to reach equilibrium or, if using non-equilibrium extraction, that the time is precisely controlled for all samples and standards. Temperature affects the partitioning of the analyte between the sample and the fiber and should be kept constant.

  • Agitation: Consistent and effective agitation of the sample is necessary to facilitate the mass transfer of this compound to the fiber.

  • Matrix Effects: The sample matrix can significantly influence the extraction efficiency. Salting out, by adding NaCl to aqueous samples, can increase the volatility of this compound and improve its partitioning onto the fiber. For complex matrices, headspace SPME is often preferred over direct immersion to minimize matrix interference.

Supercritical Fluid Extraction (SFE)

Question: The recovery of this compound using SFE is lower than expected. How can I improve it?

Answer: Low recovery in SFE can often be addressed by optimizing the extraction parameters:

  • Pressure and Temperature: These parameters control the density and solvating power of the supercritical fluid (typically CO2). Increasing the pressure generally increases the density and solvating power. The effect of temperature is more complex; while it can increase the vapor pressure of the analyte, it can also decrease the fluid density. The optimal conditions need to be determined experimentally.

  • Modifier: For moderately polar compounds or to enhance the extraction of analytes from active sites on the matrix, the addition of a small amount of an organic solvent (modifier), such as methanol (B129727) or ethanol, to the supercritical CO2 is often necessary. The type and percentage of the modifier should be optimized.

  • Static vs. Dynamic Extraction Time: A combination of a static extraction phase (where the sample is soaked in the supercritical fluid) followed by a dynamic phase (where the fluid flows through the sample) can improve recovery.

  • Sample Moisture: The presence of water in the sample can negatively impact SFE efficiency. Mixing the sample with a drying agent like diatomaceous earth can be beneficial.

Microwave-Assisted Extraction (MAE)

Question: I am concerned about the potential degradation of this compound during MAE due to high temperatures. Is this a valid concern?

Answer: While MAE utilizes elevated temperatures to accelerate extraction, the short extraction times (typically 10-20 minutes) minimize the risk of thermal degradation for relatively stable compounds like this compound. To ensure analyte integrity:

  • Optimize Temperature and Time: Use the lowest temperature and shortest time necessary for complete extraction. For organochlorine pesticides, temperatures around 100-115°C are common.[5]

  • Solvent Choice: Select a solvent that has a good dielectric constant for efficient microwave absorption and is a good solvent for this compound. A mixture of hexane (B92381) and acetone (B3395972) is often used.

  • Closed-Vessel Systems: Using a closed-vessel system allows for temperatures above the solvent's boiling point at atmospheric pressure, which enhances extraction efficiency while containing the solvent.[5]

Ultrasound-Assisted Extraction (UAE)

Question: My UAE extraction of this compound from a complex matrix (e.g., soil, tissue) is inefficient. How can I improve the yield?

Answer: Inefficient extraction with UAE from complex matrices can be improved by optimizing several parameters:

  • Ultrasonic Power and Frequency: Higher power can increase cavitation and improve extraction, but excessive power may degrade the analyte. The frequency of the ultrasound can also play a role.

  • Solvent Selection: The solvent should effectively solubilize this compound and efficiently transmit ultrasonic waves.

  • Temperature: Slightly elevated temperatures can improve solvent properties and mass transfer, but high temperatures can decrease the efficiency of cavitation.

  • Sample Characteristics: The particle size of solid samples should be small to maximize the surface area for extraction.

  • Probe vs. Bath Sonicator: An ultrasonic probe directly immersed in the sample generally provides more focused and intense energy compared to an ultrasonic bath, which can be more effective for challenging matrices.

Frequently Asked Questions (FAQs)

Q1: What is the "greenest" extraction method for this compound analysis?

A1: Solid-Phase Microextraction (SPME) is often considered one of the "greenest" techniques as it is a solvent-free extraction method. Supercritical Fluid Extraction (SFE) is also a strong contender due to its primary use of non-toxic, recyclable CO2, with only minimal amounts of organic modifiers.

Q2: Can I use the QuEChERS method for soil and sediment samples?

A2: Yes, the QuEChERS method, originally developed for fruits and vegetables, has been successfully adapted for the analysis of pesticides in soil and sediment. Modifications, such as the addition of water to dry samples, are often necessary to ensure efficient extraction.[2]

Q3: How do I choose the right dSPE sorbent for my sample in the QuEChERS method?

A3: The choice of dSPE sorbent depends on the matrix interferences.

  • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.

  • C18: Removes non-polar interferences, such as fats and lipids.

  • GCB (Graphitized Carbon Black): Removes pigments (like chlorophyll) and sterols. Use with caution as it can adsorb planar analytes.

Q4: Is it necessary to use an internal standard for this compound analysis?

A4: Yes, using an internal standard, preferably an isotopically labeled version of this compound (e.g., ¹³C-p,p'-DDE), is highly recommended. It helps to correct for variations in extraction efficiency, matrix effects, and instrumental response, leading to more accurate and reliable quantification.

Q5: Can these solvent-reducing methods be automated?

A5: Yes, many of these techniques can be automated. Automated SPME and SFE systems are commercially available. QuEChERS can be semi-automated with the use of robotic systems for liquid handling and vortexing. Automation can improve throughput, precision, and reproducibility.

Experimental Protocols

Detailed methodologies for key solvent-reducing extraction techniques are provided below.

QuEChERS Protocol for this compound in a Food Matrix (e.g., Fruits, Vegetables)
  • Sample Preparation: Homogenize 10-15 g of the sample. For samples with low water content, add an appropriate amount of water to achieve at least 80% hydration.[3][4]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Vortex for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL dSPE tube containing MgSO₄ and the appropriate sorbents (e.g., PSA, C18 for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: The supernatant is ready for analysis by GC-MS or LC-MS.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol for this compound in Water
  • Sample Preparation: Place 5-10 mL of the water sample into a 20 mL headspace vial.

  • Extraction:

    • Add a stir bar and NaCl (to a concentration of ~25% w/v) to the vial.

    • Seal the vial with a septum cap.

    • Place the vial in a heating block with magnetic stirring.

    • Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 5 minutes).

    • Expose a PDMS-coated SPME fiber to the headspace of the vial for a defined extraction time (e.g., 15-30 minutes) while maintaining the temperature and stirring.

  • Desorption and Analysis:

    • Retract the fiber into the needle.

    • Immediately insert the needle into the heated injection port of a GC for thermal desorption of the analytes onto the analytical column.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and logical relationships, adhering to specified design constraints.

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup dSPE Cleanup Step homogenize 1. Homogenize Sample add_solvent 2. Add Acetonitrile & IS homogenize->add_solvent vortex1 3. Vortex add_solvent->vortex1 add_salts 4. Add QuEChERS Salts vortex1->add_salts shake 5. Shake Vigorously add_salts->shake centrifuge1 6. Centrifuge shake->centrifuge1 transfer_supernatant 7. Transfer Supernatant centrifuge1->transfer_supernatant add_dspe 8. Add to dSPE Tube transfer_supernatant->add_dspe vortex2 9. Vortex add_dspe->vortex2 centrifuge2 10. Centrifuge vortex2->centrifuge2 analysis 11. Analysis (GC/LC-MS) centrifuge2->analysis

Caption: QuEChERS workflow for this compound extraction.

References

Technical Support Center: p,p'-DDE Analysis - Quality Control and Assurance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and accuracy of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) analysis. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Quality Assurance (QA) and Quality Control (QC) in the context of this compound analysis?

A1: Quality Assurance (QA) and Quality Control (QC) are related but distinct concepts crucial for reliable analytical data.[1][2]

  • Quality Assurance (QA) is a proactive process focused on preventing errors. It encompasses all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality.[2] In this compound analysis, this includes developing a comprehensive Quality Assurance Project Plan (QAPP), using validated analytical methods, ensuring proper training of personnel, and maintaining equipment.[3][4]

  • Quality Control (QC) is a reactive process focused on identifying defects. It involves the operational techniques and activities used to fulfill requirements for quality.[2] For this compound analysis, this includes the routine analysis of QC samples like blanks, spikes, and certified reference materials to monitor the performance of the analytical method.[5]

QA_QC_Relationship cluster_0 Overall Quality Management QA Quality Assurance (QA) Process-Oriented Proactive Analysis This compound Analysis QA->Analysis Defines Procedures & Methodology QC Quality Control (QC) Product-Oriented Reactive QC->QA Provides Feedback for Process Improvement Analysis->QC Generates Data for Evaluation

Caption: Relationship between Quality Assurance and Quality Control.

Q2: What are the typical acceptance criteria for key quality control parameters in this compound analysis?

A2: Acceptance criteria for QC parameters are essential for validating the performance of an analytical method. These criteria can vary slightly depending on the regulatory body (e.g., EPA), the matrix being analyzed, and the specific laboratory's standard operating procedures. Below is a summary of typical acceptance criteria.

QC Parameter Typical Acceptance Criteria Primary Analytical Technique(s)
Method Blank Below the Limit of Detection (LOD) or Limit of Quantification (LOQ)GC-MS, LC-MS, GC-ECD
Laboratory Control Sample (LCS) Recovery 70-130%GC-MS, LC-MS, GC-ECD
Matrix Spike (MS) Recovery 70-130% (may be wider depending on matrix complexity)GC-MS, LC-MS, GC-ECD
Matrix Spike Duplicate (MSD) Relative Percent Difference (RPD) < 20-30%GC-MS, LC-MS, GC-ECD
Surrogate/Internal Standard Recovery 60-140% (method-specific)GC-MS, LC-MS
Calibration Curve Linearity (Correlation Coefficient, r) ≥ 0.995GC-MS, LC-MS, GC-ECD
p,p'-DDT Degradation < 20%GC-MS, GC-ECD

Q3: What are the most common analytical methods for this compound analysis?

A3: The most prevalent analytical techniques for the determination of this compound are chromatographic methods due to their high sensitivity and selectivity. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique that combines the separation power of GC with the detection capabilities of MS, providing high confidence in compound identification.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): GC-ECD is highly sensitive to halogenated compounds like this compound and has been a standard method for many years.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for organochlorine pesticides than GC-based methods, LC-MS can be a viable alternative, particularly for complex matrices where derivatization is not desired.

Q4: What causes the degradation of p,p'-DDT to this compound during GC analysis, and how can it be minimized?

A4: The degradation of p,p'-DDT to this compound and p,p'-DDD is a common issue in GC analysis, particularly in the hot injector port.[7] This can lead to inaccurate quantification of both the parent compound and its metabolites.

Causes:

  • Active sites in the GC inlet: Contaminated or non-deactivated injector liners can have active sites that catalyze the degradation of thermally labile compounds like p,p'-DDT.[8]

  • High injector temperature: Excessive temperatures in the injector port can promote thermal degradation.

  • Matrix effects: Co-extracted matrix components can enhance the degradation of p,p'-DDT.[7]

Minimization Strategies:

  • Use of deactivated liners: Employing deactivated (silanized) injector liners can significantly reduce active sites.

  • Regular inlet maintenance: Frequent replacement of the injector liner and septum is crucial to prevent the buildup of non-volatile matrix components.

  • Optimization of injector temperature: Lowering the injector temperature to the minimum required for efficient volatilization of the analytes can reduce thermal degradation.

  • Use of analyte protectants: The addition of analyte protectants to the sample extracts can help to minimize degradation in the injector.[9]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during this compound analysis.

Guide 1: Chromatographic Issues (GC-ECD and GC-MS)

GC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_quantitation Quantitation Issues start Problem Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks noisy_baseline Noisy Baseline start->noisy_baseline drifting_baseline Drifting Baseline start->drifting_baseline low_recovery Low Recovery start->low_recovery poor_reproducibility Poor Reproducibility start->poor_reproducibility sol_tailing1 Active sites in liner/column Column contamination Improper column installation peak_tailing->sol_tailing1 Possible Causes sol_fronting1 Column overload Solvent mismatch peak_fronting->sol_fronting1 Possible Causes sol_split1 Improper injection technique Contaminated syringe split_peaks->sol_split1 Possible Causes sol_noisy1 Contaminated carrier gas Detector contamination Leaks noisy_baseline->sol_noisy1 Possible Causes sol_drifting1 Column bleed Temperature fluctuations drifting_baseline->sol_drifting1 Possible Causes sol_low_rec1 Inefficient extraction Analyte degradation Matrix effects low_recovery->sol_low_rec1 Possible Causes sol_repro1 Inconsistent injection volume Variable sample preparation poor_reproducibility->sol_repro1 Possible Causes act_tailing1 Replace liner with deactivated one Trim column inlet Reinstall column sol_tailing1->act_tailing1 Solutions act_fronting1 Dilute sample Use solvent matching mobile phase polarity sol_fronting1->act_fronting1 Solutions act_split1 Optimize injection speed Clean or replace syringe sol_split1->act_split1 Solutions act_noisy1 Check gas traps Clean detector Perform leak check sol_noisy1->act_noisy1 Solutions act_drifting1 Condition column Ensure stable oven temperature sol_drifting1->act_drifting1 Solutions act_low_rec1 Optimize extraction method Check for DDT degradation Use matrix-matched standards sol_low_rec1->act_low_rec1 Solutions act_repro1 Check autosampler Standardize sample prep protocol sol_repro1->act_repro1 Solutions

Caption: Troubleshooting Guide for Common GC Issues.

Guide 2: Matrix Effect Issues (LC-MS and GC-MS)

Problem: Inconsistent results, low recovery, or signal suppression/enhancement.

Background: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification.[9] This is a significant challenge in complex matrices like serum, soil, and fatty foods.

Troubleshooting Steps:

  • Assess the Presence of Matrix Effects:

    • Compare the response of a standard in pure solvent to the response of a post-extraction spiked sample at the same concentration. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Employ more rigorous cleanup techniques to remove interfering matrix components. For fatty matrices, options include Gel Permeation Chromatography (GPC), Solid-Phase Extraction (SPE) with sorbents like silica (B1680970), C18, or Z-Sep, or the use of Enhanced Matrix Removal-Lipid (EMR-Lipid) sorbents.[10][11][12]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for signal suppression or enhancement.

    • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled analog of this compound is the ideal internal standard as it will be affected by matrix effects in a similar way to the native analyte, thus providing accurate correction.

    • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the method's sensitivity.

Experimental Protocols

Protocol 1: General Workflow for this compound Analysis

workflow start Sample Receipt & Login prep Sample Preparation (Homogenization, Weighing) start->prep extraction Extraction (e.g., LLE, Soxhlet, QuEChERS) prep->extraction cleanup Extract Cleanup (e.g., SPE, GPC) extraction->cleanup concentration Concentration & Solvent Exchange cleanup->concentration analysis Instrumental Analysis (GC-MS, GC-ECD, LC-MS) concentration->analysis data_processing Data Processing & Quantitation analysis->data_processing qa_qc_review QA/QC Review data_processing->qa_qc_review reporting Final Report Generation qa_qc_review->reporting

Caption: General Experimental Workflow for this compound Analysis.

Protocol 2: Extraction and Cleanup of this compound from Human Serum

This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.

1. Materials and Reagents:

2. Procedure:

  • Sample Preparation: To 1 mL of serum, add the internal standard solution.

  • Protein Precipitation & Extraction: Add acetone and vortex to precipitate proteins. Centrifuge and collect the supernatant. Repeat the extraction of the pellet.

  • Liquid-Liquid Extraction (LLE): Combine the supernatants and perform a liquid-liquid extraction with a mixture of hexane and dichloromethane.

  • Drying: Pass the organic extract through a column of anhydrous sodium sulfate to remove residual water.

  • Cleanup:

    • Acid Treatment: Gently shake the extract with concentrated sulfuric acid to remove lipids.[6]

    • SPE Cleanup: Further clean the extract using a silica gel SPE cartridge.

  • Concentration: Concentrate the cleaned extract to a final volume under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for instrumental analysis.

Protocol 3: Extraction and Cleanup of this compound from Soil

This protocol is based on EPA Method 1699 and is suitable for solid matrices.[13]

1. Materials and Reagents:

  • Dichloromethane (pesticide residue grade)

  • Anhydrous Sodium Sulfate (baked at 400°C for 4 hours)

  • Soxhlet extraction apparatus

  • Internal standards

2. Procedure:

  • Sample Preparation: Homogenize the soil sample and weigh out a representative aliquot. Mix with anhydrous sodium sulfate to create a free-flowing powder.

  • Spiking: Add the internal standard solution to the sample.

  • Soxhlet Extraction: Extract the sample with dichloromethane for 18-24 hours in a Soxhlet extractor.[13]

  • Concentration: Concentrate the extract using a Kuderna-Danish evaporator or rotary evaporator.

  • Cleanup: The extract may require cleanup using techniques like GPC or SPE depending on the level of co-extractives.

  • Solvent Exchange and Final Concentration: Exchange the solvent to hexane and concentrate to the final volume for analysis.

Data Presentation

Table 1: QC Acceptance Criteria for this compound in Various Matrices (based on EPA Method 1699)[15]
Matrix Parameter Acceptance Limits (%)
WaterLabeled Compound Recovery25 - 150
Soil/SedimentLabeled Compound Recovery25 - 150
TissueLabeled Compound Recovery25 - 150
BiosolidsLabeled Compound Recovery25 - 150
All MatricesOngoing Precision and Recovery (OPR)Method-specific, typically within 20-30% of the true value
Table 2: Comparison of Cleanup Techniques for Organochlorine Pesticides (including this compound) in Fatty Matrices
Cleanup Technique Principle Advantages Disadvantages Typical Recovery (%)
Gel Permeation Chromatography (GPC) Size exclusionEffective for high molecular weight lipidsCan be time-consuming and require large solvent volumes80 - 110
Solid-Phase Extraction (SPE) - Silica AdsorptionGood for removing polar interferencesMay have variable recoveries for some analytes70 - 120
SPE - Florisil AdsorptionWidely used and effective for many pesticidesMay require careful optimization of elution solvents70 - 115
QuEChERS with dSPE (C18, PSA) Dispersive SPEFast and uses less solventMay not be sufficient for very high-fat matrices70 - 120
Enhanced Matrix Removal-Lipid (EMR-Lipid) Dispersive SPE with novel sorbentHighly selective for lipid removalSorbent can be more expensive70 - 110

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for p,p'-DDE in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of two predominant analytical techniques for the quantification of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE) in environmental samples: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The content is tailored for researchers, scientists, and professionals in drug development and environmental monitoring, offering a comprehensive overview of method performance, supported by experimental data.

This compound is the primary and most persistent metabolite of the insecticide DDT, and its presence in the environment is a significant concern due to its bioaccumulative and toxic properties.[1] Accurate and reliable quantification of this compound in complex matrices such as soil, water, sediment, and biological tissues is crucial for environmental risk assessment and regulatory compliance.

Methodology Overview: GC-MS/MS vs. LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a conventional and robust technique for the analysis of volatile and semi-volatile organic compounds like this compound.[2] Analytes must be thermally stable to be vaporized without degradation.[3] Its tandem mass spectrometry version (GC-MS/MS) enhances selectivity and sensitivity, making it highly effective for detecting trace levels of this compound in complex environmental samples.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2][3] While GC-MS/MS often outperforms LC-MS/MS for legacy organochlorine pesticides like DDT and its metabolites, LC-MS/MS offers the advantage of analyzing a broader spectrum of emerging and highly water-soluble contaminants simultaneously without the need for derivatization.[6] The choice between these two powerful techniques often depends on the specific analytes of interest, matrix complexity, and desired sensitivity.[7]

Quantitative Performance Data

The validation of an analytical method establishes its fitness for a particular use by assessing several key performance indicators.[8][9] The following table summarizes typical validation parameters for the analysis of this compound and related organochlorine pesticides (OCPs) using GC-MS/MS and LC-MS/MS, compiled from various studies.

Validation Parameter GC-MS/MS LC-MS/MS Environmental Matrix
Linearity (R²) >0.99>0.99Water, Sediment, Biota
Limit of Detection (LOD) 0.6 - 8.3 µg/kg0.4 - 6.0 ng/LBiota (Trout)[4], Water[6]
Limit of Quantification (LOQ) 2.0 - 25 µg/kgNot specifiedBiota (Trout)[4]
Accuracy (Recovery %) 73 - 112%>70%Biota (Trout)[4], Water[6]
Precision (RSD %) 1.4 - 17.9%<20%Biota (Trout)[4], Water[6]

Experimental Protocols

Detailed methodologies are critical for replicating and validating analytical results. Below are generalized protocols for sample preparation and instrumental analysis for this compound.

1. Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances.

  • Water Samples (Solid Phase Extraction - SPE) :

    • Water samples are passed through an SPE cartridge (e.g., C18).

    • The cartridge retains the this compound and other organic compounds.

    • Interfering compounds are washed from the cartridge.

    • The target analyte, this compound, is then eluted with a small volume of an organic solvent (e.g., acetone).[10][11]

    • The eluate is concentrated and prepared for instrumental analysis.

  • Sediment/Soil Samples (Ultrasonication & Column Cleanup) :

    • A sample of sediment or soil is mixed with a solvent like acetone.

    • The mixture undergoes ultrasonication to facilitate the extraction of this compound into the solvent.

    • The extract is passed through a cleanup column containing materials like florisil, primary secondary amine, and magnesium sulfate (B86663) to remove co-extracted interferences.[10][11]

    • The purified extract is then concentrated for analysis.

  • Biological Tissues (Liquid-Liquid Extraction - LLE) :

    • The tissue sample (e.g., fish fillet) is homogenized.

    • An organic solvent is added to the homogenate, and the mixture is shaken vigorously to extract this compound into the solvent phase.

    • The organic layer is separated from the aqueous/solid layer.

    • The extract undergoes cleanup procedures to remove lipids and other interferences.

    • The final extract is concentrated before injection into the analytical instrument.[4]

2. Instrumental Analysis

  • GC-MS/MS Analysis :

    • Chromatograph: Gas Chromatograph (GC) equipped with a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms).

    • Injection: A small volume (e.g., 1 µL) of the prepared extract is injected into the GC inlet, where it is vaporized.

    • Mobile Phase: An inert carrier gas, typically helium, transports the vaporized sample through the column.[12]

    • Separation: Compounds are separated based on their boiling points and interaction with the column's stationary phase.

    • Mass Spectrometer: As compounds elute from the column, they enter the mass spectrometer, are ionized (typically by electron ionization - EI), and fragmented.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored for highly selective and sensitive quantification.[4]

  • LC-MS/MS Analysis :

    • Chromatograph: Liquid Chromatograph (LC) with a column suitable for separating pesticides (e.g., C18).

    • Mobile Phase: A mixture of polar solvents, such as water and methanol (B129727) or acetonitrile, often with additives like formic acid.[13]

    • Injection: A small volume of the extract is injected into the mobile phase stream.

    • Separation: Compounds are separated based on their polarity and interaction with the column.

    • Ionization: As compounds exit the column, they are ionized using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[2]

    • Detection: Similar to GC-MS/MS, tandem mass spectrometry in MRM mode is used to ensure selective and sensitive detection of this compound.[6]

Workflow for this compound Analysis in Environmental Matrices

The following diagram illustrates the general workflow for the analysis of this compound in environmental samples, from collection to final data reporting.

p,p_DDE_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleCollection 1. Sample Collection (Water, Soil, Sediment, Biota) SamplePrep 2. Sample Preparation (Extraction & Cleanup) SampleCollection->SamplePrep Instrumental 3. Instrumental Analysis (GC-MS/MS or LC-MS/MS) SamplePrep->Instrumental DataProcessing 4. Data Processing (Integration & Quantification) Instrumental->DataProcessing Validation 5. Method Validation (Accuracy, Precision, LOD, LOQ) DataProcessing->Validation Reporting 6. Reporting (Final Concentration & QA/QC) Validation->Reporting

Caption: General workflow for this compound analysis.

References

A Comparative Analysis of GC-ECD and GC-MS/MS for p,p'-DDE Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of environmental and food safety analysis, the accurate quantification of persistent organic pollutants (POPs) like p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) is of paramount importance. Gas chromatography (GC) is the standard separation technique for these analyses, but the choice of detector can significantly impact the results. This guide provides a comprehensive cross-validation of two commonly used detectors: the Electron Capture Detector (ECD) and the Tandem Mass Spectrometer (MS/MS), for the analysis of this compound.

Performance Comparison: Sensitivity vs. Specificity

The primary distinction between GC-ECD and GC-MS/MS lies in their detection principles, which in turn dictates their performance characteristics. GC-ECD is known for its exceptional sensitivity to electronegative compounds like organochlorine pesticides.[1][2][3][4][5] However, its non-specific nature can lead to matrix interferences and a higher potential for false positives, as any co-eluting electrophilic compound will generate a signal.[1][6]

On the other hand, GC-MS/MS offers superior selectivity and confirmation capabilities. By monitoring specific precursor-to-product ion transitions, it can unequivocally identify and quantify target analytes even in complex matrices, thus minimizing the risk of false positives.[4][7][8] While historically considered less sensitive than ECD for certain compounds, modern GC-MS/MS systems exhibit excellent sensitivity, often comparable to or even exceeding that of GC-ECD.[3][4]

A comparative study on organochlorine pesticides highlighted that while GC-ECD showed higher sensitivity for most compounds, it was also more susceptible to matrix interference.[1] Conversely, GC-NCI-MS (a variation of GC-MS) demonstrated superior performance for trace analysis in environmental samples due to its higher selectivity.[1] Another study comparing GC-MS-SIM and GC-ECD for pesticide analysis in citrus essential oils found that GC-ECD provided better limits of detection and quantification.[2] However, for complex matrices like human serum, the advantage of MS/MS in overcoming interferences is significant.[4][9]

The following table summarizes the key performance parameters for the two techniques based on data from various studies on organochlorine pesticides, including this compound.

Performance ParameterGC-ECDGC-MS/MS
Principle Measures the decrease in a constant electron current caused by electrophilic compounds.Measures the mass-to-charge ratio of fragmented ions of the target analyte.
Selectivity Low; responds to all electrophilic compounds.High; based on specific precursor and product ion masses.[4]
Sensitivity (LOD/LOQ) Very high for halogenated compounds.[1][2]High, often comparable to or better than ECD in modern instruments.[3]
Confirmation Capability Limited; based on retention time only.High; provides structural information for definitive identification.[8][10]
Matrix Interference High susceptibility, can lead to false positives.[1][6]Low susceptibility due to high selectivity.[4]
Linearity Satisfactory over a defined range.[1]Excellent over a wide dynamic range.
Precision (%RSD) Generally good, but can be affected by matrix.Typically very good due to lower interference.
Recovery (%) Can be variable depending on the matrix and cleanup.[2]Generally good and consistent.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative experimental protocols for the analysis of this compound using both GC-ECD and GC-MS/MS.

Sample Preparation (General)

A common sample preparation workflow for solid and liquid matrices involves:

  • Extraction: Soxhlet extraction or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are frequently used methods for extracting pesticides from the sample matrix using an appropriate organic solvent like acetonitrile (B52724) or a hexane/acetone mixture.[11][12][13]

  • Clean-up: The extract is then purified to remove interfering co-extractives. This is often achieved using solid-phase extraction (SPE) with cartridges such as Florisil or C18.[3][12]

GC-ECD Methodology
  • Gas Chromatograph: Agilent 8890B GC system (or equivalent).

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 180°C at 20°C/min, then to 280°C at 5°C/min, and hold for 10 min.

  • Detector: Electron Capture Detector (ECD).

  • Detector Temperature: 300°C.

  • Makeup Gas: Nitrogen.

GC-MS/MS Methodology
  • Gas Chromatograph: Thermo TSQ 8000 Evo GC-MS/MS system (or equivalent).[10]

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Similar to GC-ECD, optimized for the specific instrument and analytes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 250°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). For this compound, typical transitions would be monitored (e.g., precursor ion m/z 318 transitioning to product ions m/z 246 and 248).[7]

Logical Workflow for Method Selection

The choice between GC-ECD and GC-MS/MS for this compound analysis depends on the specific requirements of the study. The following diagram illustrates a logical workflow for selecting the appropriate technique.

MethodSelection A Define Analytical Needs B High Sensitivity Required? A->B C Complex Matrix? B->C Yes G Consider Matrix Effects and Potential False Positives B->G No D Confirmatory Analysis Needed? C->D Yes E GC-ECD C->E No D->E No F GC-MS/MS D->F Yes G->E

Caption: Decision workflow for selecting between GC-ECD and GC-MS/MS.

Conclusion

Both GC-ECD and GC-MS/MS are powerful techniques for the analysis of this compound. GC-ECD offers excellent sensitivity, making it a cost-effective option for screening purposes in relatively clean matrices. However, its lack of specificity is a significant drawback, particularly for complex samples where matrix interferences can lead to inaccurate results.

GC-MS/MS, with its high selectivity and confirmatory power, is the superior choice for accurate and reliable quantification of this compound, especially in challenging matrices. While potentially having a higher initial instrument cost, the confidence in the data and the reduction of false positives often justify the investment for regulatory compliance and research applications where unequivocal identification is critical. Ultimately, the choice of detector should be guided by the specific analytical goals, the nature of the sample matrix, and the required level of data quality.

References

Global Study Reveals Disparities in Human Exposure to P,P'-DDE, a Persistent Metabolite of the Pesticide DDT

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of biomonitoring studies indicates that human populations in Africa, Asia, and Latin America generally exhibit higher levels of P,P'-dichlorodiphenyldichloroethylene (P,P'-DDE), the main breakdown product of the insecticide DDT, compared to those in Europe and North America. This persistent organic pollutant, which bioaccumulates in fatty tissues, continues to be a global health concern despite widespread bans on DDT for agricultural use.

This guide provides a comparative analysis of this compound levels in human populations across different geographical regions, based on data from peer-reviewed scientific literature. The findings are intended for researchers, scientists, and drug development professionals to understand the global landscape of human exposure to this endocrine-disrupting chemical.

Regional Comparison of this compound Levels

The following tables summarize the concentrations of this compound detected in human serum, adipose tissue, and breast milk across various studies conducted in Africa, Asia, Europe, North America, South America, and Oceania. The data is presented as mean or geometric mean concentrations, along with the number of participants and the respective literature source. It is important to note that direct comparison between studies can be challenging due to variations in study design, analytical methods, and population demographics.

Table 1: this compound Levels in Human Serum

RegionCountry/AreaPopulationnMean/Geometric Mean (ng/g lipid)Reference(s)
Africa South AfricaMothers at delivery47952 (GM)[1][2]
South AfricaChildren (12 months)47> Maternal levels[1][2]
South AfricaChildren (24 months)47> Maternal levels[1][2]
Asia ChinaGeneral population (5 cities)PooledHigh compared to other parts of the world[3]
ThailandAdult males1,1371,539 (GM)[4]
ThailandAdult females1,1371,547 (GM)[4]
Europe SpainWomen in agricultural areas--[5]
North America MexicoPregnant women253-[6]
South America -----
Oceania -----

Table 2: this compound Levels in Human Adipose Tissue

RegionCountry/AreaPopulationnMean/Geometric Mean (ng/g lipid)Reference(s)
Africa -----
Asia IndiaObese and non-obese T2DM subjects100Higher in obese and T2DM subjects[7]
Europe SpainAdults38793.0 (Median)[8]
North America MexicoWomen with breast cancer/benign breast disease198-[6][9]
South America -----
Oceania -----

Table 3: this compound Levels in Human Breast Milk

RegionCountry/AreaPopulationnMean/Geometric Mean (ng/g lipid)Reference(s)
Africa -----
Asia China (Beijing)Mothers-5-10 times higher than other nations[10][11]
Vietnam (Hanoi)Mothers-5-10 times higher than other nations[10][11]
Japan (Sendai, Kyoto, Takayama)Mothers-Lower than China and Vietnam[10][11]
Korea (Seoul)Mothers-Lower than China and Vietnam[10][11]
Various Asian CountriesMothers-Predominantly high in several countries[12]
Europe NorwayMothers--[13]
North America -----
South America BrazilMothers620.32-12.03 µg/g of fat[14]
Oceania -----

Experimental Protocols

The quantification of this compound in human biological samples typically involves extraction, clean-up, and analysis by gas chromatography. Below are synthesized representative protocols for serum, adipose tissue, and breast milk based on commonly reported methodologies.

Analysis of this compound in Human Serum

1. Sample Preparation:

  • A serum sample (typically 1-2 mL) is mixed with a protein denaturing agent, such as formic acid or propanol.

  • An internal standard (e.g., a 13C-labeled this compound) is added to the sample for quantification.

2. Extraction:

  • Liquid-Liquid Extraction (LLE): The serum is extracted with an organic solvent mixture, such as hexane (B92381) and diethyl ether or petroleum ether and diethyl ether. The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The organic layer containing the this compound is collected. This process is often repeated to maximize extraction efficiency.

  • Solid-Phase Extraction (SPE): Alternatively, the serum sample can be passed through a solid-phase extraction cartridge (e.g., C18). The this compound is retained on the cartridge, which is then washed to remove interferences. The analyte is subsequently eluted with an organic solvent.

3. Clean-up:

  • The organic extract is concentrated and subjected to a clean-up step to remove lipids and other interfering substances. This is commonly achieved using column chromatography with adsorbents like Florisil or silica (B1680970) gel.

4. Instrumental Analysis:

  • The final extract is analyzed using a gas chromatograph (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).

  • GC-ECD: This is a highly sensitive detector for halogenated compounds like this compound.

  • GC-MS: This provides higher selectivity and confirmation of the analyte's identity through its mass spectrum. The instrument is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

  • A capillary column (e.g., HP-5MS) is used for chromatographic separation. The oven temperature is programmed to increase gradually to ensure good separation of this compound from other compounds.

Analysis of this compound in Human Adipose Tissue

1. Sample Preparation:

  • A small amount of adipose tissue (typically 0.5-1 g) is homogenized.

  • An internal standard is added.

2. Extraction:

  • The homogenized tissue is extracted with a suitable organic solvent, such as hexane or a mixture of hexane and dichloromethane, often using an accelerated solvent extraction (ASE) system.

3. Lipid Removal (Clean-up):

  • Due to the high lipid content of adipose tissue, a thorough clean-up is crucial. This can be achieved by:

    • Gel Permeation Chromatography (GPC): An effective technique for separating lipids from smaller molecules like this compound.

    • Florisil or Silica Gel Column Chromatography: Similar to the clean-up step for serum.

4. Instrumental Analysis:

  • The analysis is performed using GC-ECD or GC-MS as described for serum analysis.

Analysis of this compound in Human Breast Milk

1. Sample Preparation:

  • A breast milk sample (typically 5-10 mL) is thawed and homogenized.

  • An internal standard is added.

2. Extraction and Clean-up:

  • Solid-Phase Dispersion: The milk sample is mixed with a solid support (e.g., Florisil) and packed into a column. The this compound is then eluted with an organic solvent. This method combines extraction and clean-up in a single step.[14]

  • Liquid-Liquid Extraction: Similar to the serum protocol, the milk is extracted with organic solvents, followed by a clean-up step using column chromatography.

3. Instrumental Analysis:

  • The final extract is analyzed by GC-ECD or GC-MS, following similar procedures as for serum and adipose tissue.

Visualizing the Biomonitoring Workflow

The following diagram illustrates the typical workflow of a human biomonitoring study for assessing this compound levels.

Biomonitoring_Workflow cluster_planning Study Planning & Design cluster_sampling Sample Collection & Processing cluster_analysis Laboratory Analysis cluster_data Data Management & Interpretation Study_Design Define Objectives & Target Population Ethical_Approval Obtain Ethical Approval & Informed Consent Study_Design->Ethical_Approval Sample_Collection Collect Biological Samples (Serum, Adipose Tissue, Breast Milk) Ethical_Approval->Sample_Collection Sample_Processing Process & Aliquot Samples Sample_Collection->Sample_Processing Sample_Storage Store Samples at -80°C Sample_Processing->Sample_Storage Extraction Extraction of this compound Sample_Storage->Extraction Cleanup Sample Extract Clean-up Extraction->Cleanup GC_Analysis GC-ECD/GC-MS Analysis Cleanup->GC_Analysis Data_Acquisition Data Acquisition & Quantification GC_Analysis->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Publication Publication Interpretation->Publication Publication & Dissemination

Caption: Workflow of a human biomonitoring study for this compound.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in a specific signaling pathway in the same way a drug or endogenous ligand might be, its primary mechanism of toxicity is through the disruption of endocrine pathways. The following diagram illustrates the logical relationship of this compound's anti-androgenic activity.

Endocrine_Disruption Testosterone Testosterone Androgen_Receptor Androgen Receptor (AR) Testosterone->Androgen_Receptor Binds to AR_Complex Testosterone-AR Complex Androgen_Receptor->AR_Complex Blocked_Response Blocked Androgenic Response Androgen_Receptor->Blocked_Response DDE This compound DDE->Androgen_Receptor Antagonistic Binding DDE->Blocked_Response Gene_Expression Androgen-Responsive Gene Expression AR_Complex->Gene_Expression Activates Biological_Response Normal Male Physiological Response Gene_Expression->Biological_Response

Caption: Anti-androgenic action of this compound.

References

P,P'-DDE vs. Other Organochlorine Pesticides: A Comparative Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative risks of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) and other legacy organochlorine pesticides. This document provides a comparative analysis of their toxicological profiles, environmental persistence, and bioaccumulation potential, supported by experimental data and detailed methodologies.

The legacy of organochlorine pesticides, a class of synthetic chemicals widely used in the mid-20th century for agriculture and disease vector control, continues to be a significant area of research due to their persistence in the environment and potential for adverse health effects. Among these, this compound, the primary and most stable metabolite of dichlorodiphenyltrichloroethane (DDT), is of particular concern due to its widespread detection in environmental and biological samples. This guide offers a comparative risk assessment of this compound against other prominent organochlorine pesticides, including dieldrin, endrin, heptachlor, chlordane, and lindane, to provide a clearer understanding of their relative hazards.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for this compound and other selected organochlorine pesticides, focusing on acute toxicity, environmental persistence, and bioaccumulation potential. These parameters are crucial for assessing the overall risk posed by these compounds.

Table 1: Acute Oral Toxicity in Rats (LD50)

PesticideOral LD50 (mg/kg body weight)Toxicity Class
This compound880[1][2]Moderately Toxic
Dieldrin38 - 64Highly Toxic
Endrin7.5 - 17.5Highly Toxic
Heptachlor100 - 162Highly Toxic
Chlordane335 - 430[3]Moderately Toxic
Lindane (γ-HCH)88 - 190[4][5][6]Moderately Toxic

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. A lower LD50 indicates higher acute toxicity.

Table 2: Environmental Persistence (Soil Half-life)

PesticideSoil Half-lifePersistence Classification
This compound151 - 6087 days (highly variable)[1]Very Persistent
Dieldrin~5 yearsVery Persistent
EndrinUp to 14 years[7][8]Very Persistent
Heptachlor0.75 - 2 years[9]Persistent
Chlordane1 - 4 years[10]Very Persistent
Lindane (γ-HCH)~15 months[11]Persistent

Soil half-life is the time it takes for 50% of the initial amount of a substance to degrade in soil. Longer half-lives indicate greater persistence.

Table 3: Bioaccumulation Potential in Fish (BCF)

PesticideBioconcentration Factor (BCF)Bioaccumulation Potential
This compound (as part of DDT)High (DDT BCF can be >1000)High
Dieldrin2,500 - 5,000Very High
Endrin1,335 - 10,000[12]Very High
Heptachlor200 - 37,000[13]High to Very High
Chlordane3,300 - 16,600Very High
Lindane (γ-HCH)63 - 1,613[14]Moderate to High

BCF (Bioconcentration Factor) is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water. A higher BCF indicates a greater potential for bioaccumulation.

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of toxicological and environmental fate data.

Acute Oral Toxicity Testing (based on OECD Guideline 423)

The acute oral toxicity, expressed as the LD50 value, is determined using the Acute Toxic Class Method.

  • Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions for at least five days prior to the test.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., corn oil, water).

  • Dosage: A stepwise procedure is used where a group of three animals is dosed at a defined starting dose level. The outcome (survival or death) determines the next dose level for the subsequent group of animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

  • Data Analysis: The LD50 is estimated based on the mortality data from the different dose groups.

Soil Half-life Determination (based on OECD Guideline 307)

The rate of aerobic and anaerobic transformation of a substance in soil is determined to estimate its persistence.

  • Soil Selection: Representative soil samples are collected from the field. The soil is sieved and its characteristics (e.g., texture, pH, organic carbon content) are determined.

  • Test Substance Application: The test substance, often radiolabeled for easier tracking, is applied to the soil samples at a concentration relevant to its intended use.

  • Incubation: The treated soil samples are incubated in the dark under controlled conditions of temperature and moisture. For aerobic studies, the soil is kept moist and aerated. For anaerobic studies, the soil is flooded, and oxygen is removed.

  • Sampling and Analysis: At specified time intervals, soil samples are taken and extracted. The concentration of the parent substance and its transformation products are analyzed using appropriate analytical techniques (e.g., chromatography, liquid scintillation counting).

  • Data Analysis: The rate of degradation of the test substance is calculated, and the half-life (the time for 50% of the substance to disappear) is determined.

Bioconcentration Factor (BCF) Determination in Fish (based on OECD Guideline 305)

The potential of a substance to accumulate in fish from the surrounding water is assessed through a flow-through fish test.

  • Test Organisms: A suitable fish species, such as rainbow trout or fathead minnow, is used. The fish are held in a flow-through system with clean water for an acclimatization period.

  • Exposure Phase: Fish are exposed to a constant, low concentration of the test substance in the water for a defined period (uptake phase), typically 28 days.

  • Depuration Phase: After the exposure phase, the fish are transferred to clean, untreated water for a depuration phase, where they can eliminate the accumulated substance.

  • Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both the uptake and depuration phases. The concentration of the test substance in these samples is measured.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish tissue to the concentration in the water at steady-state.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the risk assessment of this compound and other organochlorine pesticides.

Experimental_Workflow cluster_toxicity Acute Oral Toxicity (OECD 423) cluster_persistence Soil Persistence (OECD 307) cluster_bioaccumulation Bioaccumulation in Fish (OECD 305) T1 Animal Acclimatization T2 Single Dose Administration (Gavage) T1->T2 T3 14-Day Observation (Mortality & Clinical Signs) T2->T3 T4 LD50 Calculation T3->T4 P1 Soil Collection & Characterization P2 Test Substance Application P1->P2 P3 Controlled Incubation (Aerobic/Anaerobic) P2->P3 P4 Time-course Sampling & Analysis P3->P4 P5 Half-life Determination P4->P5 B1 Fish Acclimatization B2 Uptake Phase (Constant Exposure) B1->B2 B3 Depuration Phase (Clean Water) B2->B3 B4 Tissue & Water Analysis B3->B4 B5 BCF Calculation B4->B5

Caption: Comparative experimental workflow for risk assessment.

Signaling_Pathways cluster_dde This compound Mechanism cluster_other_ocps Other Organochlorine Pesticide Mechanisms DDE This compound AR Androgen Receptor (AR) DDE->AR Binds & Inhibits (Antagonist) Effect Disrupted Male Reproductive Development Gene Androgen-Responsive Gene Expression AR->Gene Promotes Androgen Androgen (e.g., Testosterone) Androgen->AR Binds & Activates OCP Chlordane / Lindane GABA_R GABA-A Receptor OCP->GABA_R Blocks Channel (Antagonist) Excitation Hyperexcitation / Convulsions Chloride Chloride Ion Influx GABA_R->Chloride Mediates Neuron Neuronal Inhibition Chloride->Neuron Causes

Caption: Contrasting signaling pathway disruptions.

References

Interspecies Differences in P,P'-DDE Metabolism and Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism and toxicity of P,P'-dichlorodiphenyldichloroethylene (P,P'-DDE) across various species. This compound, a primary and persistent metabolite of the insecticide DDT, is a widespread environmental contaminant known for its potential to bioaccumulate and cause adverse health effects.[1][2][3] Understanding the interspecies differences in its metabolic fate and toxicological profile is crucial for accurate risk assessment and the development of effective therapeutic strategies.

Metabolism of this compound: A Comparative Overview

The metabolism of P,P'-DDT, the parent compound of this compound, and this compound itself has been investigated in humans and a variety of animal species. While the general metabolic pathways are similar, significant interspecies differences exist in the rate of metabolism and the primary metabolites formed.[4][5]

In many organisms, P,P'-DDT is converted to this compound through dehydrochlorination.[1] Another metabolic route involves the reductive dechlorination of P,P'-DDT to P,P'-DDD (dichlorodiphenyldichloroethane), which can then be further metabolized.[1][6] this compound is known for its stability and slow metabolism, leading to its accumulation in fatty tissues.[1]

Key Metabolic Pathways:

  • Dehydrochlorination: The primary pathway for the formation of this compound from P,P'-DDT.

  • Reductive Dechlorination: Leads to the formation of P,P'-DDD from P,P'-DDT.

  • Oxidation: Further metabolism of this compound can occur via oxidation, though this process is generally slow.[7]

  • Conjugation: Metabolites can be conjugated to facilitate excretion.[4]

Below is a diagram illustrating the generalized metabolic pathway of P,P'-DDT.

Metabolic Pathway of P,P'-DDT cluster_0 Metabolism of P,P'-DDT P,P'-DDT P,P'-DDT This compound This compound P,P'-DDT->this compound Dehydrochlorination P,P'-DDD P,P'-DDD P,P'-DDT->P,P'-DDD Reductive Dechlorination Further Metabolites Further Metabolites This compound->Further Metabolites Slow Oxidation P,P'-DDMU P,P'-DDMU P,P'-DDD->P,P'-DDMU Dehydrochlorination P,P'-DDA P,P'-DDA P,P'-DDD->P,P'-DDA Further Metabolism P,P'-DDMU->P,P'-DDA

Caption: Generalized metabolic pathway of P,P'-DDT leading to the formation of this compound and other metabolites.

Interspecies Variations in Metabolism

Humans: In humans, this compound is the principal and most stable metabolite of P,P'-DDT found in tissues.[4][5] The elimination of P,P'-DDT and its metabolites is significantly slower in humans compared to other species like rats.[4][8]

Rats: Rats metabolize and eliminate P,P'-DDT much faster than humans, with elimination rates being 10 to 100 times greater.[4][8] While this compound is a metabolite, rats also produce significant amounts of P,P'-DDD.[6]

Monkeys: Studies have indicated that monkeys may not convert P,P'-DDT to this compound at all, highlighting a significant metabolic difference.[6]

Birds: Birds are particularly susceptible to the effects of this compound, which is known to cause eggshell thinning.[3] The metabolism in avian species leads to the accumulation of this compound in fatty tissues and eggs.

Fish: this compound is highly toxic to many fish species and bioaccumulates in their tissues.[3][9]

Comparative Toxicity of this compound

The toxicity of this compound varies considerably across species, routes of exposure, and duration of exposure.

Acute Toxicity

The following table summarizes acute toxicity data (LD50) for this compound in different species.

SpeciesRouteLD50 (mg/kg)Reference
Rat (Male)Oral880[10]
Rat (Female)Oral1,240[10]
MouseOral810 - 880[10]
Chronic Toxicity

Chronic exposure to this compound has been associated with a range of adverse health effects, including liver damage, reproductive toxicity, and carcinogenicity.

The table below presents a summary of No Observed Adverse Effect Levels (NOAEL) and Lowest Observed Adverse Effect Levels (LOAEL) from chronic oral exposure studies.

SpeciesDurationEndpointNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
Rat78 weeksHepatocyte hypertrophy-19[10]
HamsterChronicHepatic focal necrosis-~48[1]
Mouse78 weeksIncreased mortality (female)1549[10]
RatChronicDecreased body weight-19[10]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and comparison of toxicological data. Below are generalized protocols based on typical studies cited in the toxicological profiles.

In Vivo Toxicity Study Workflow

This diagram outlines a typical workflow for an in vivo oral toxicity study.

In Vivo Toxicity Study Workflow cluster_0 Experimental Workflow A Animal Acclimatization B Group Assignment (Control & Treatment) A->B C Dose Administration (e.g., Oral Gavage) B->C D Observation Period (Clinical Signs, Body Weight) C->D E Sample Collection (Blood, Tissues) D->E F Biochemical & Histopathological Analysis E->F G Data Analysis & Interpretation F->G

Caption: A generalized workflow for conducting an in vivo animal toxicity study.

Animal Models: Studies typically use standard laboratory animal models such as Sprague-Dawley or Wistar rats, and BALB/c or B6C3F1 mice. Animals are housed in controlled environments with regulated temperature, humidity, and light cycles.

Dosing: this compound is often administered orally, either mixed in the diet or via gavage. The vehicle for gavage is typically corn oil or another suitable solvent. Doses are selected based on preliminary range-finding studies to establish a dose-response relationship.

Endpoint Analysis:

  • Clinical Observations: Animals are monitored daily for any signs of toxicity, such as changes in behavior, appearance, or body weight.

  • Hematology and Clinical Chemistry: Blood samples are collected at specified time points to assess parameters related to liver function (e.g., ALT, AST), kidney function, and other systemic effects.

  • Histopathology: At the end of the study, animals are euthanized, and major organs are collected, weighed, and examined for gross and microscopic pathological changes. Tissues are fixed, processed, and stained (e.g., with Hematoxylin and Eosin) for microscopic evaluation.

Analytical Methods: The concentration of this compound and its metabolites in biological samples (e.g., serum, tissues) is typically determined using gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS).[11]

Signaling Pathways and Mechanisms of Toxicity

This compound is known to exert its toxic effects through various mechanisms, including endocrine disruption and induction of oxidative stress.

Endocrine Disruption: this compound is recognized as an endocrine disruptor. It can act as an anti-androgen by inhibiting the binding of androgens to the androgen receptor.[1] The o,p'-isomers of DDT and DDE have been shown to have estrogenic activity.[1]

The following diagram illustrates the anti-androgenic mechanism of this compound.

Anti-Androgenic Mechanism of this compound cluster_0 Androgen Receptor Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds to Nucleus Nucleus AR->Nucleus Translocates to DDE This compound DDE->AR Inhibits Binding ARE Androgen Response Element (ARE) Gene Target Gene Transcription ARE->Gene Regulates

Caption: this compound's anti-androgenic effect via inhibition of androgen binding to its receptor.

Conclusion

Significant interspecies differences exist in the metabolism and toxicity of this compound. Humans and other primates exhibit slower metabolism and greater accumulation of this compound compared to rodents. These variations underscore the importance of selecting appropriate animal models for toxicological studies and exercising caution when extrapolating animal data to human health risk assessment. Further research is needed to fully elucidate the mechanisms underlying these species-specific differences to better predict and mitigate the potential health risks associated with this compound exposure.

References

Comparative Analysis of o,p'-DDE and p,p'-DDE Endocrine Disrupting Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct endocrine-disrupting profiles of o,p'-DDE and p,p'-DDE, two prominent metabolites of the insecticide DDT. This guide provides a comparative analysis supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Introduction

Dichlorodiphenyltrichloroethane (DDT) and its metabolites, including 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (this compound) and 1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]-benzene (o,p'-DDE), are persistent organic pollutants with well-documented endocrine-disrupting capabilities.[1][2][3] While structurally similar, these isomers exhibit distinct mechanisms of action, primarily targeting different nuclear receptors and leading to varied downstream physiological effects. This guide provides a comparative analysis of their endocrine-disrupting activities, focusing on their interactions with estrogen and androgen signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the endocrine-disrupting effects of o,p'-DDE and this compound based on in vitro and in vivo experimental findings.

Table 1: Comparative Receptor Binding Affinity and In Vitro Potency

Parametero,p'-DDEThis compoundReference
Estrogen Receptor (ER)
IC50 (Rainbow Trout ER)3.2 µM8 µM[4][5]
Androgen Receptor (AR)
KiNot reported as a primary effect3.5 µM[6]
IC50Not reported as a primary effect5 µM[6]
Transcriptional Activity
Androgen-inducedNot reported as a primary effectInhibits at 0.2 µM[6]

Table 2: Comparative In Vitro Effects on Steroidogenesis

Endpointo,p'-DDEThis compoundCell/Tissue ModelReference
Estradiol SecretionInduces (concentration-dependent)StimulatesPorcine ovarian follicles[4][7]
Progesterone SecretionNot specifiedStimulatesPorcine ovarian follicles[7]
Aromatase ActivityStimulatesStimulatesPorcine ovarian follicles[7]
Estrogen Receptor Beta (ERβ) ExpressionDiminishesNot specifiedPorcine ovarian follicles[7]

Table 3: Comparative In Vivo Effects

SpeciesExposure DetailsEffects of o,p'-DDEEffects of this compoundReference
Rat (Male Pups)100 mg/kg (oral gavage) on gestational days 14-18Not specifiedReduced anogenital distance, retention of thoracic nipples[6]
Rat (Weanling Males)100 mg/kg (oral gavage) from 25-57 days oldNot specifiedDelayed onset of puberty, increased body weight[6]
Rat (Adult Males)200 mg/kg (oral gavage) for 4 daysNot specifiedReduced weights of seminal vesicles and prostate[6]
Japanese MedakaIn ovo exposureIncreased degeneration of ovarian follicles, reduced testicular sizeNot specified[4]
Zebrafish (Juvenile)0.01 to 20 µg/L for 14 daysNot specifiedInduction of vitellogenin (at 0.2 and 2.0 µg/L)[8]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways affected by o,p'-DDE and this compound, as well as a typical experimental workflow for assessing endocrine disruption.

o_p_dde_estrogenic_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus o,p'-DDE o,p'-DDE ER Estrogen Receptor (ER) o,p'-DDE->ER Binds ER_complex o,p'-DDE ER ER->ER_complex:f1 HSP HSP90 HSP->ER Dissociates ERE Estrogen Response Element (ERE) ER_complex->ERE Binds Gene Target Gene ERE->Gene Activates mRNA mRNA Gene->mRNA Transcription Protein Estrogenic Proteins mRNA->Protein Translation Physiological Effects Physiological Effects Protein->Physiological Effects p_p_dde_antiandrogenic_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds AR_complex_T Testosterone AR This compound This compound This compound->AR Competitively Binds AR_complex_DDE This compound AR AR->AR_complex_T:f1 AR->AR_complex_DDE:f1 HSP HSP90 HSP->AR Dissociates ARE Androgen Response Element (ARE) AR_complex_T->ARE Binds & Activates AR_complex_DDE->ARE Binds & Inhibits Gene Target Gene ARE->Gene Blocked X Gene->Blocked Transcription Blocked Inhibition of\nAndrogenic Effects Inhibition of Androgenic Effects Blocked->Inhibition of\nAndrogenic Effects experimental_workflow cluster_preparation Assay Preparation cluster_treatment Treatment cluster_analysis Data Analysis A Prepare cell culture (e.g., HeLa, MCF-7) B Transfect cells with receptor and reporter gene plasmids A->B C Plate cells in multi-well plates B->C D Expose cells to varying concentrations of DDE isomers C->D E Include positive (e.g., E2, DHT) and negative (vehicle) controls D->E F Incubate for a defined period (e.g., 24-48 hours) E->F G Lyse cells and measure reporter gene activity (e.g., luciferase, β-galactosidase) F->G H Normalize data to controls G->H I Generate dose-response curves and calculate EC50/IC50 values H->I

References

The Enduring Legacy of DDT: Validating p,p'-DDE as a Premier Biomarker of Exposure

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the validation and application of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) as a reliable indicator of Dichlorodiphenyltrichloroethane (DDT) exposure. This guide provides a comparative analysis with alternative biomarkers, detailed experimental data, and standardized protocols to support robust scientific investigation.

The widespread historical use of the insecticide DDT has left a lasting environmental footprint. Due to its persistence and bioaccumulation, assessing human exposure to DDT remains a critical focus for toxicological and epidemiological research. The primary metabolite of DDT, this compound, has emerged as the most reliable long-term biomarker of exposure. This guide delves into the scientific evidence validating this compound's utility, compares it with other DDT-related compounds, and provides the necessary technical information for its accurate measurement.

Comparative Analysis of DDT Metabolites as Exposure Biomarkers

The selection of an appropriate biomarker is paramount for accurately assessing exposure and understanding potential health risks. While several DDT metabolites can be measured in biological samples, their pharmacokinetic properties and persistence vary significantly.

Key Characteristics of DDT-Related Compounds:

BiomarkerHalf-Life in HumansTypical MatrixPrimary Indication of Exposure
This compound Up to 10 years[1][2]Adipose tissue, Serum, Breast milkCumulative, long-term exposure
p,p'-DDT Approximately 6 years[1][2]Adipose tissue, SerumMore recent or ongoing high-level exposure
p,p'-DDD Shorter than p,p'-DDT and this compound[3]Serum, Adipose tissueRecent exposure
o,p'-DDT Shorter than p,p'-isomersSerum, Adipose tissueExposure to technical-grade DDT
DDA (urinary) Rapidly excreted[4]UrineRecent exposure (within days to months)[4]

This compound stands out as the superior biomarker for assessing chronic exposure due to its exceptionally long half-life and its consistently higher concentrations in human tissues compared to other DDT metabolites.

Quantitative Comparison of Analytical Parameters:

The sensitivity and reliability of analytical methods are crucial for accurate biomarker quantification. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of this compound.

ParameterThis compoundp,p'-DDTp,p'-DDDo,p'-DDTReference
Limit of Detection (LOD) in Serum 0.01 - 0.03 ng/mL0.01 ng/mL-0.01 ng/mL[5]
Limit of Quantitation (LOQ) in Serum ~0.5 µg/L~0.5 µg/L~0.5 µg/L~0.5 µg/L[6]
Correlation with p,p'-DDT (Spearman's rho) 0.757 - 0.86---[5][7]

The strong positive correlation between this compound and p,p'-DDT levels in serum underscores this compound's role as a reliable surrogate for historical DDT exposure.

Experimental Protocols

Accurate and reproducible measurement of this compound is essential for the validation of research findings. Below are detailed methodologies for the analysis of this compound in human serum and adipose tissue.

Protocol 1: Analysis of this compound in Human Serum by GC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of multiple organochlorine pesticides in human serum.[6]

1. Sample Preparation and Extraction: a. To 1 mL of serum, add an internal standard solution. b. Perform a double liquid-liquid extraction with a mixture of petroleum ether and diethyl ether. c. Vortex and centrifuge to separate the organic and aqueous layers. d. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

2. Clean-up: a. Reconstitute the residue in an appropriate solvent. b. Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances. c. Elute the analytes from the SPE cartridge. d. Concentrate the eluate to a final volume of 100 µL.

3. GC-MS/MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: HP-5MS (30m x 0.25mm i.d., 0.25µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature 55°C held for 1.5 min, ramp to 150°C at 60°C/min, then to 200°C at 6°C/min, and finally to 280°C at 280°C/min, hold for 1.5 min.[6]
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6] b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Impact (EI).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • Monitor appropriate precursor and product ions for this compound.

Protocol 2: Analysis of this compound in Human Adipose Tissue by GC-MS/MS

This protocol is based on a method developed for the determination of organochlorine compounds in human adipose tissue.[6]

1. Sample Preparation and Extraction: a. Homogenize 0.25 g of adipose tissue. b. Add an internal standard solution. c. Extract the lipids and analytes by dissolving the sample in n-hexane. d. Vortex and centrifuge to separate the lipid layer.

2. Clean-up: a. Perform automated normal-phase liquid chromatography (LC) clean-up on a silica (B1680970) gel column to remove the bulk of the lipids.[6] b. Collect the fraction containing the organochlorine pesticides.

3. GC-MS/MS Analysis: a. Utilize the same GC-MS/MS conditions as described in Protocol 1.

Signaling Pathways and Experimental Workflows

To visualize the metabolic conversion of DDT and the experimental process for biomarker validation, the following diagrams are provided.

DDT_Metabolism DDT p,p'-DDT DDD p,p'-DDD DDT->DDD Reductive Dechlorination DDE This compound (Biomarker for Chronic Exposure) DDD->DDE Dehydrochlorination DDA DDA (Urinary Biomarker for Recent Exposure) DDD->DDA Excretion Urinary Excretion DDA->Excretion

Metabolic pathway of p,p'-DDT to its major metabolites.

Biomarker_Validation_Workflow cluster_0 Sample Collection & Processing cluster_1 Analytical Measurement cluster_2 Data Analysis & Interpretation Serum Serum Extraction Extraction & Clean-up Serum->Extraction Adipose Adipose Tissue Adipose->Extraction GCMS GC-MS/MS Analysis Extraction->GCMS Quantification Quantification GCMS->Quantification Correlation Correlation with Exposure Data Quantification->Correlation Validation Biomarker Validation Correlation->Validation

Experimental workflow for the validation of this compound as a biomarker.

This compound exerts its biological effects primarily through the disruption of endocrine signaling. A key mechanism is its action as an antagonist of the androgen receptor.[5][8][9]

Androgen_Receptor_Antagonism Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds to ARE Androgen Response Element (ARE) in DNA AR->ARE Translocates to nucleus and binds to Blocked_Response Blocked Androgenic Response AR->Blocked_Response DDE This compound DDE->AR Competitively binds to (Antagonist) Transcription Gene Transcription ARE->Transcription Biological_Response Normal Androgenic Biological Response Transcription->Biological_Response

Mechanism of androgen receptor antagonism by this compound.

This antagonistic action can disrupt normal male reproductive development and function. Furthermore, the interplay between androgen and estrogen signaling pathways suggests that this compound-mediated androgen receptor antagonism may also indirectly affect estrogen receptor expression and function.[10]

Conclusion

The extensive body of scientific literature strongly supports the validation of this compound as a reliable and robust biomarker for cumulative DDT exposure. Its long biological half-life, high prevalence in human tissues, and well-established analytical methods make it the preferred choice for epidemiological studies and risk assessment. In contrast, other metabolites like urinary DDA serve a complementary role in assessing recent exposure. By utilizing the standardized protocols and understanding the underlying biological mechanisms presented in this guide, researchers can ensure the generation of high-quality, comparable data, thereby advancing our understanding of the long-term health consequences of DDT exposure.

References

Navigating the Analytical Maze: A Comparative Guide to Proficiency Testing for p,p'-DDE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the insecticide DDT, participation in proficiency testing (PT) and inter-laboratory comparison (ILC) schemes is a critical component of quality assurance. These programs provide an objective assessment of a laboratory's analytical performance against that of its peers, ensuring the reliability and comparability of data, which is paramount in environmental monitoring, food safety, and human health studies.

This guide offers a comparative overview of PT and ILC programs relevant to this compound analysis, presenting a synopsis of performance data, detailed experimental protocols, and visual workflows to aid laboratories in selecting and participating in these essential quality control measures.

Comparing Laboratory Performance: A Look at Proficiency Testing Data

Proficiency tests are designed to evaluate the performance of laboratories for specific tests or measurements and are a key requirement for accreditation under standards such as ISO/IEC 17025. In a typical PT scheme for this compound, a homogenous and stable test material with a known, but undisclosed, concentration of the analyte is distributed to participating laboratories. The laboratories analyze the sample using their routine methods and report their results to the PT provider.

The provider then statistically analyzes the data and provides each laboratory with a performance score, most commonly a z-score. The z-score indicates how far a laboratory's result is from the assigned value, which is determined by the PT provider, often through a consensus of expert laboratories. A z-score between -2.0 and +2.0 is generally considered satisfactory.

While specific data from individual proficiency tests are often confidential, the following table provides a representative summary of results from an inter-laboratory comparison for the analysis of this compound in a sediment sample. This illustrates the typical data structure and performance evaluation.

Table 1: Representative Results from an Inter-laboratory Comparison for this compound in Sediment

Laboratory CodeReported Concentration (µg/kg)Assigned Value (µg/kg)Standard Deviation for Proficiency Assessment (σ)z-scorePerformance Evaluation
Lab 0145.850.05.0-0.84Satisfactory
Lab 0252.350.05.00.46Satisfactory
Lab 0348.150.05.0-0.38Satisfactory
Lab 0458.950.05.01.78Satisfactory
Lab 0539.550.05.0-2.10Questionable
Lab 0651.250.05.00.24Satisfactory
Lab 0744.650.05.0-1.08Satisfactory
Lab 0862.150.05.02.42Questionable
Lab 0949.550.05.0-0.10Satisfactory
Lab 1035.050.05.0-3.00Unsatisfactory

Key Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

The following is a detailed methodology for the analysis of this compound in a solid matrix, such as sediment or soil, using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a synthesis of common practices employed by laboratories participating in proficiency testing.

1. Sample Preparation and Extraction:

  • Sample Homogenization: The received solid sample is thoroughly homogenized to ensure representativeness.

  • Drying: A subsample is dried to a constant weight at a specified temperature (e.g., 105°C) to determine the moisture content, allowing for results to be reported on a dry weight basis.

  • Extraction: A known weight of the homogenized sample (e.g., 10-20 g) is mixed with a drying agent like anhydrous sodium sulfate. The sample is then extracted using a suitable organic solvent, such as a mixture of hexane (B92381) and acetone (B3395972) (1:1, v/v), via a technique like Soxhlet extraction or accelerated solvent extraction (ASE). An internal standard (e.g., a labeled this compound isotope) is added before extraction for quality control.

2. Extract Cleanup:

  • Sulfur Removal: If elemental sulfur is present in the sample, it is removed by adding activated copper powder or using a gel permeation chromatography (GPC) step.

  • Fractionation: The extract is cleaned up and fractionated using adsorption chromatography, typically with a Florisil or silica (B1680970) gel column. The this compound is eluted with a specific solvent mixture, separating it from interfering compounds.

3. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Inlet: Splitless injection is typically employed to enhance sensitivity.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. For example: initial temperature of 80°C, hold for 1 minute, ramp to 180°C at 20°C/min, then ramp to 280°C at 5°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification to increase sensitivity and selectivity. Characteristic ions for this compound (e.g., m/z 318, 246, 176) are monitored.

4. Quantification and Quality Control:

  • Calibration: A multi-point calibration curve is generated using certified reference standards of this compound.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the target analyte to the calibration curve, corrected for the recovery of the internal standard.

  • Quality Control: Procedural blanks, matrix spikes, and duplicate samples are analyzed with each batch of samples to monitor for contamination, accuracy, and precision.

Visualizing the Process: Workflows and Data Evaluation

To better understand the logistical and analytical flow of proficiency testing and inter-laboratory comparisons, the following diagrams have been created using the DOT language.

Proficiency_Testing_Workflow cluster_Provider Proficiency Test Provider cluster_Lab Participating Laboratory Prep Preparation of Homogenous Test Material Dist Distribution of Samples to Participants Prep->Dist Receive Receipt of PT Sample Dist->Receive Collect Collection of Laboratory Results Stats Statistical Analysis of Data Collect->Stats Report Issuance of Performance Evaluation Reports Stats->Report Review Review of Performance Report Report->Review Analyze Analysis of Sample using Routine Methods Receive->Analyze Submit Submission of Results to Provider Analyze->Submit Submit->Collect Corrective Implementation of Corrective Actions (if necessary) Review->Corrective

Caption: Workflow of a typical proficiency testing scheme for this compound analysis.

Data_Evaluation_Logic cluster_Input Input Data cluster_Processing Statistical Processing cluster_Output Performance Evaluation cluster_Criteria Evaluation Criteria Lab_Results Laboratory Reported Results (xi) Assigned_Value Determination of Assigned Value (X) Lab_Results->Assigned_Value Std_Dev Calculation of Standard Deviation for PT (σ) Lab_Results->Std_Dev Z_Score Calculation of z-score: z = (xi - X) / σ Assigned_Value->Z_Score Std_Dev->Z_Score Evaluation Performance Assessment Z_Score->Evaluation Satisfactory Satisfactory |z| ≤ 2 Evaluation->Satisfactory Questionable Questionable 2 < |z| < 3 Evaluation->Questionable Unsatisfactory Unsatisfactory |z| ≥ 3 Evaluation->Unsatisfactory

The Quest for Complete Extraction: A Guide to Solvents for p,p'-DDE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent and bioaccumulative metabolite of the insecticide DDT, is paramount for environmental monitoring and human health risk assessment. The crucial first step in its analysis is the efficient extraction of the analyte from the sample matrix. The choice of extraction solvent significantly influences recovery rates and, consequently, the reliability of the results. This guide provides a comparative overview of different solvents and solvent systems for this compound analysis, supported by experimental data to aid researchers in selecting the optimal extraction strategy.

Solvent Performance: A Comparative Analysis

The selection of an appropriate solvent or solvent mixture is contingent on the sample matrix, the chosen extraction technique, and the physicochemical properties of this compound, which is a nonpolar compound. Research has demonstrated varying efficiencies of different solvents in extracting this compound and other organochlorine pesticides from diverse matrices such as soil, sediment, water, and biological tissues.

A mixture of hexane (B92381) and acetone (B3395972) (1:1, v/v) has been shown to be highly effective across various extraction methods. Studies have indicated that for accelerated solvent extraction (ASE), this combination yields better results for organochlorine pesticides in sediment compared to Soxhlet and ultrasonic extraction[1]. Similarly, for the ultrasonic-assisted extraction (UASE) of this compound from fish fillets, a hexane-acetone (1:1) solution has been successfully employed[1].

Dichloromethane (B109758) (DCM) , either alone or in combination with other solvents, is another widely used and effective solvent. For the extraction of organochlorine pesticides from water, dichloromethane has been reported to provide the best results[2]. In the context of ultrasonic extraction from moist soil samples, a mixture of dichloromethane and acetone (5:1, v/v) has been recommended for polycyclic aromatic hydrocarbons (PAHs), which share some chemical properties with this compound[3]. The U.S. Environmental Protection Agency (EPA) Method 8081B also suggests the use of hexane-acetone (1:1) or methylene (B1212753) chloride-acetone (1:1) for the extraction of organochlorine pesticides from solid samples[4].

For the extraction of DDT and its metabolites from green alfalfa, a mixture of hexane and ethanol (B145695) (2:1, v/v) was found to be a superior solvent system[5]. In liquid-liquid extraction from water samples, a solution of 15% hexane in methylene chloride has been evaluated[6].

The following table summarizes the performance of various solvents and solvent systems for the extraction of this compound and related organochlorine pesticides from different matrices, as reported in various studies.

Solvent/Solvent SystemMatrixExtraction MethodReported Recovery/EfficiencyReference
HexaneWaterSolvent Extraction> 90%[2]
Freon TF (Trichlorotrifluoroethane)WaterSolvent Extraction> 90%[2]
DichloromethaneWaterLiquid-Liquid ExtractionReported as giving the best results[2]
Hexane-Acetone (1:1)SedimentAccelerated Solvent Extraction (ASE)Better than Soxhlet and ultrasonic extraction[1]
Hexane-Acetone (1:1)Soil-Effective for PAH extraction, suggesting suitability for this compound[7]
Methylene Chloride-Acetone (1:1)Solid SamplesVarious (as per EPA Method 8081B)Recommended by U.S. EPA[4]
DichloromethaneSoil/SedimentSoxhlet ExtractionCommonly used[6][8]
Dichloromethane-MethanolSoil/SedimentSoxhlet ExtractionUsed in combination[6][8]
Hexane-Ethanol (2:1)Green AlfalfaMincing and standingSuperior for DDT and related materials[5]
15% Hexane in Methylene ChlorideWaterLiquid-Liquid ExtractionEvaluated for multiresidue pesticides[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summaries of experimental protocols from studies that have investigated different extraction solvents for this compound and related compounds.

Protocol 1: Ultrasonic Assisted Solvent Extraction (UASE) of this compound from Fish Fillets

This protocol is based on a method for the determination of phthalates in fish fillets, which can be adapted for this compound analysis due to the similar nature of the target analytes and the use of a common solvent system for lipophilic compounds.

1. Sample Preparation:

  • Homogenize the fish fillet sample.

2. Extraction:

  • Place a known amount of the homogenized sample into a suitable extraction vessel.

  • Add a solution of acetone-hexane (1:1, v/v) .

  • Subject the mixture to ultrasonic extraction for a defined period.

3. Clean-up:

  • Centrifuge the extract to separate the solid and liquid phases.

  • Collect the supernatant (the extract).

  • The extract may then be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering co-extractives.

4. Analysis:

  • Concentrate the cleaned extract to a final volume.

  • Analyze the extract using gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS).

Protocol 2: Soxhlet Extraction of this compound from Soil or Sediment

This is a classic and widely used method for the extraction of persistent organic pollutants from solid matrices.

1. Sample Preparation:

  • Air-dry the soil or sediment sample and sieve it to remove large debris.

  • A known weight of the dried sample is placed in a porous thimble.

2. Extraction:

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • The extraction solvent (e.g., dichloromethane or a hexane-acetone mixture ) is placed in the distillation flask.

  • The solvent is heated to reflux. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensate drips into the thimble containing the sample.

  • Once the level of solvent in the thimble reaches the top of the siphon arm, the solvent and extracted analytes are siphoned back into the distillation flask.

  • This cycle is repeated for several hours to ensure complete extraction.

3. Clean-up and Analysis:

  • After extraction, the solvent is evaporated to concentrate the analytes.

  • The concentrated extract is then subjected to a clean-up procedure to remove interferences.

  • The final extract is analyzed by GC-ECD or GC-MS.

Workflow for Solvent Extraction and Analysis of this compound

The general workflow for the analysis of this compound, from sample collection to final data analysis, involves several key stages. The choice of solvent is a critical decision within the sample preparation phase.

G cluster_0 Sample Collection and Preparation cluster_1 Extraction cluster_2 Post-Extraction Processing cluster_3 Analysis and Data Interpretation SampleCollection Sample Collection (Soil, Sediment, Water, Biota) Homogenization Sample Homogenization/ Drying SampleCollection->Homogenization SolventSelection Solvent Selection (e.g., Hexane-Acetone, DCM) Homogenization->SolventSelection ExtractionMethod Extraction Method (Soxhlet, Ultrasonic, ASE) SolventSelection->ExtractionMethod Filtration Filtration/Centrifugation ExtractionMethod->Filtration Concentration Extract Concentration Filtration->Concentration Cleanup Clean-up (e.g., SPE, GPC) Concentration->Cleanup InstrumentalAnalysis Instrumental Analysis (GC-ECD, GC-MS) Cleanup->InstrumentalAnalysis DataAnalysis Data Analysis and Quantification InstrumentalAnalysis->DataAnalysis

Caption: General workflow for this compound analysis.

References

A Comparative Analysis of p,p'-DDE Bioaccumulation in Various Fish Species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the bioaccumulation of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the insecticide DDT, in different fish species. Understanding the varying levels of this compound in aquatic life is crucial for assessing environmental contamination and the potential risks to both ecosystem and human health. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering a synthesis of experimental data and methodologies from recent studies.

Data on this compound Bioaccumulation

The bioaccumulation of this compound in fish is influenced by a multitude of factors, including the species' trophic level, lipid content, age, size, and the level of contamination in their habitat.[1][2][3][4] The following table summarizes this compound concentrations found in various fish species from different aquatic environments, highlighting the significant variations observed across species and locations.

Fish SpeciesLocationTissueThis compound Concentration (ng/g)Trophic LevelReference
Northern Snakehead (Channa argus)South ChinaLiverUp to 549 (lipid weight)Piscivorous[1][3]
Crucian Carp (Carassius auratus)South ChinaLiverNot specified, but presentOmnivorous[1][3]
Piscivorous Fish (e.g., S. njassae)Lake Malawi, East AfricaNot specifiedHighest among studied speciesPiscivorous[5]
Algae-eating Fish (e.g., L. fuelleborni)Lake Malawi, East AfricaNot specifiedLowest among studied speciesHerbivorous[5]
Antarctic SpeciesAntarcticNot specified0.52 ± 0.18 - 11.36 ± 5.3 (wet weight)Varies[6]
Sub-Arctic SpeciesSub-ArcticNot specified0.27 ± 0.35 - 5.46 ± 1.73 (wet weight)Varies[6]
Smallmouth BassWillamette River, OregonNot specifiedHighest among three species studiedPiscivorous[7]
Black CrappieWillamette River, OregonNot specifiedLower than Smallmouth BassInsectivorous/Piscivorous[7]
Walleye (Stizostedion vitreum)Lower Great LakesMuscleDeclining gradient from Great Lakes to Northwest TerritoriesPiscivorous[8]
Chinese Anchovy (Thrissa kammalensis)Liaodong Bay, ChinaNot specifiedTotal DDT isomers: 223 ± 42 (wet weight)Planktivorous[9]
Japanese Spanish Mackerel (Scomberomrus niphonius)Liaodong Bay, ChinaNot specifiedTotal DDT isomers: 242 ± 70 (wet weight)Piscivorous[9]

Experimental Protocols

The determination of this compound concentrations in fish tissue involves a standardized workflow, from sample collection to chemical analysis. The following is a generalized protocol based on methodologies cited in various studies.

1. Sample Collection and Preparation:

  • Fish Sampling: Fish are collected from the target aquatic environment. Species, size, weight, and sex are recorded.[1][10]

  • Tissue Dissection: For analysis, specific tissues, often muscle or liver, are dissected. For smaller fish, the whole body may be homogenized.[10][11]

  • Homogenization: The collected tissue samples are homogenized to ensure uniformity before extraction.[10]

  • Depuration: In some studies, organisms are kept in clean water for a period to clear their guts, ensuring that the measured contaminants are from the tissue and not undigested food.[10][11]

  • Freezing: All samples are typically frozen (e.g., at -20°C) until further processing to prevent degradation of the target compounds.[10][11]

2. Chemical Extraction and Cleanup:

  • Solvent Extraction: Lipophilic compounds like this compound are extracted from the tissue homogenate using organic solvents. Common methods include ultrasonic extraction with a mixture of n-hexane and acetone.[12] Another technique is pressurized fluid extraction with dichloromethane (B109758) and hexane.[5]

  • Lipid Determination: A portion of the extract is used to determine the lipid content of the tissue gravimetrically. This is important as this compound is lipophilic and concentrations are often reported on a lipid weight basis.[5][13]

  • Cleanup: The extracts are "cleaned up" to remove interfering substances. This is often achieved using techniques like gel permeation chromatography to remove lipids and fractionation on a Florisil column to separate different classes of compounds.[5][12]

3. Analytical Determination:

  • Gas Chromatography (GC): The cleaned-up extracts are analyzed using a gas chromatograph. The GC separates the different chemical compounds in the mixture.

  • Detector: An electron capture detector (ECD) is commonly used for the detection of organochlorine pesticides like this compound due to its high sensitivity to these compounds.[12]

  • Confirmation: Positive results are often confirmed using a gas chromatograph coupled with a mass spectrometer (GC-MS), which provides more definitive identification of the compounds.[12][14]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study of this compound bioaccumulation in fish.

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Data Interpretation A Fish Sampling (Multiple Species) B Record Biological Data (Species, Size, Weight, Sex) A->B C Tissue Dissection (Muscle, Liver) B->C D Homogenization C->D E Solvent Extraction (e.g., Hexane/Acetone) D->E F Lipid Content Determination E->F G Extract Cleanup (e.g., Florisil Column) E->G H GC-ECD Analysis G->H I GC-MS Confirmation H->I J Data Quantification (ng/g wet or lipid weight) I->J K Comparative Analysis J->K

A generalized workflow for studying this compound bioaccumulation in fish.

Factors Influencing Bioaccumulation

Several key factors contribute to the differential bioaccumulation of this compound among fish species:

  • Trophic Level and Diet: Piscivorous fish, which are at a higher trophic level, generally exhibit higher concentrations of this compound due to biomagnification through the food web.[5][15] This is because they consume other organisms that have already accumulated the contaminant.

  • Lipid Content: As a lipophilic (fat-soluble) compound, this compound accumulates in the fatty tissues of organisms.[16] Fish species with higher lipid content tend to have higher concentrations of this compound.[2][4][17]

  • Body Size and Age: In some cases, larger and older fish may have higher contaminant loads as they have had more time to accumulate this compound from their environment and diet.[1][3]

  • Sex: Differences in this compound levels between males and females have been observed, which may be related to differences in growth rates, lipid metabolism, and reproductive processes, where females can transfer contaminants to their eggs.[1][3][8]

  • Metabolism: The ability of a fish species to metabolize and excrete this compound can also influence its bioaccumulation.[9]

References

Safety Operating Guide

Proper Disposal of P,P'-DDE: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of P,P'-Dichlorodiphenyldichloroethylene (P,P'-DDE), a persistent organochlorine pesticide metabolite. This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound waste in a laboratory setting, in compliance with environmental regulations. Adherence to these procedures is critical for personal safety and the protection of the environment.

This compound is recognized as a hazardous substance and a persistent organic pollutant. It is classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA). Therefore, all materials contaminated with this compound must be treated as hazardous waste.

Immediate Safety and Handling Precautions

When handling this compound, all personnel must adhere to strict safety protocols to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling Procedures:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

Quantitative Data for Disposal

The primary method for the disposal of this compound is high-temperature incineration. The following table summarizes key quantitative parameters for this process.

ParameterValueNotes
Recommended Incineration Temperature 1000°C (1832°F)Ensures complete destruction of the pesticide.
Minimum Residence Time 2 secondsThe amount of time the waste must be held at the specified temperature.
Incineration for High Halogen Content Waste ≥ 1100°C (2012°F)Required for waste containing more than 1% halogenated organic substances.
Destruction and Removal Efficiency (DRE) > 99.99%A measure of the incinerator's effectiveness in destroying the hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound waste from a laboratory.

1. Waste Identification and Segregation:

  • All waste materials, including pure this compound, contaminated labware (e.g., glassware, pipette tips), and personal protective equipment (PPE), must be collected as hazardous waste.

  • Segregate this compound waste from other waste streams to prevent cross-contamination.

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The original chemical container is often a suitable choice.

  • The container must be clearly labeled with the words "Hazardous Waste".

  • The label must also include:

    • The full chemical name: "P,P'-Dichlorodiphenyldichloroethylene"

    • The approximate concentration and quantity of the waste.

    • The accumulation start date (the date the first drop of waste is added to the container).

    • An appropriate hazard warning (e.g., "Toxic," "Carcinogen").

    • The EPA Hazardous Waste Code. While this compound is not explicitly listed with its own code, it would likely be classified based on its characteristics. The generator of the waste is responsible for this determination. A common approach is to classify it under a non-specific source code for halogenated organic compounds or based on its toxicity characteristic. Consult with your institution's Environmental Health and Safety (EHS) department for the appropriate code.

3. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.

  • The SAA must be under the control of laboratory personnel and away from general traffic.

  • Ensure the container is kept closed at all times except when adding waste.

  • Secondary containment, such as a larger, chemically resistant bin, should be used to prevent spills.

4. Decontamination of Laboratory Equipment:

  • Non-disposable laboratory equipment contaminated with this compound must be thoroughly decontaminated.

  • Procedure:

    • Gross contamination should be removed with a solvent-soaked cloth (e.g., using a solvent in which this compound is soluble, such as acetone (B3395972) or hexane). The cloth must be disposed of as hazardous waste.

    • Wash the equipment with a laboratory detergent and water.

    • Rinse thoroughly with water and then with a suitable solvent.

    • All rinsate and cleaning materials must be collected and disposed of as hazardous waste.

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the EHS department or contractor with accurate information about the waste, including its composition and quantity.

  • Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash. This is illegal and environmentally harmful.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

P_P_DDE_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generation in Laboratory ppe Wear Appropriate PPE start->ppe decon Decontaminate Reusable Equipment start->decon segregate Segregate this compound Waste ppe->segregate container Select Compatible Container segregate->container label Label as 'Hazardous Waste' (Name, Date, Hazards, EPA Code) container->label saa Store in Satellite Accumulation Area (SAA) label->saa ehs Contact Environmental Health & Safety (EHS) saa->ehs decon_waste Collect Decontamination Waste decon->decon_waste decon_waste->segregate pickup Arrange for Professional Waste Pickup ehs->pickup transport Transport to Licensed Disposal Facility pickup->transport incineration High-Temperature Incineration transport->incineration end Proper Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

Safeguarding Your Research: A Comprehensive Guide to Handling P,P'-DDE

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with P,P'-dichlorodiphenyldichloroethylene (P,P'-DDE).

This guide provides critical, immediate safety and operational information for the handling and disposal of this compound, a toxic compound suspected of causing cancer and organ damage through prolonged or repeated exposure. Adherence to these procedural steps is paramount for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses or chemical splash gogglesProtects eyes from potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Neoprene, or Viton)Prevents direct skin contact with the compound[1].
Body Protection Laboratory coat or chemical-resistant apronProtects clothing and skin from accidental spills[1].
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesRecommended when handling large quantities, if aerosolization is possible, or in poorly ventilated areas.

Safe Handling and Storage

Proper handling and storage procedures are crucial to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the generation and inhalation of dust or aerosols[2].

  • Minimize direct contact with the substance.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking[2].

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[2].

  • Keep away from incompatible materials and sources of ignition.

  • Store separately from other chemicals.

Spill and Disposal Procedures

Immediate and appropriate response to spills and proper disposal of this compound waste are critical for safety and environmental protection.

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate and Isolate: Immediately evacuate the contaminated area and restrict access. For solids, isolate the spill area for at least 25 meters (75 feet)[3].

  • Ventilate: Ensure the area is well-ventilated.

  • Wear appropriate PPE: Don the full PPE as outlined above.

  • Containment and Cleanup:

    • Solid Spills: Dampen the spilled material with 60-70% ethanol (B145695) to minimize dust formation. Carefully transfer the dampened material to a suitable, labeled container for hazardous waste[3]. Use absorbent paper dampened with ethanol to clean up any remaining residue[3].

    • Liquid Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth. Place the contaminated absorbent material into a sealed, labeled container for disposal[4].

  • Decontamination: Wash the spill area thoroughly with a soap and water solution[3].

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal:

This compound is classified as a hazardous substance and must be disposed of in accordance with all local, state, and federal regulations[5][6].

  • Collect all this compound waste in designated, properly labeled, and sealed containers for hazardous waste[6].

  • Do not dispose of this compound down the drain or in general waste[4].

  • Arrange for disposal by a licensed hazardous waste management company[6].

Quantitative Hazard and Exposure Data

The following table summarizes key quantitative data related to the toxicity and regulatory limits of this compound.

Data PointValueReference
Oral LD50 (rat) 880 mg/kg
Intraperitoneal LD50 (mouse) 500 µg/kg
Intraperitoneal LD50 (rat) 159 mg/kg
CERCLA Reportable Quantity 1 pound[3][5]

Visualizing Safe Operational Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operational workflow and the emergency spill response procedure.

Safe Handling of this compound Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure this compound prep_setup->handle_weigh handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard operational workflow for handling this compound.

Emergency Spill Response for this compound Emergency Spill Response for this compound spill Spill Occurs evacuate Evacuate and Isolate Area spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain and Clean Spill (Dampen solids, Absorb liquids) ppe->contain decon Decontaminate Spill Area contain->decon dispose Dispose of all Contaminated Materials as Hazardous Waste decon->dispose report Report Incident dispose->report

Caption: Procedural steps for emergency response to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.